Product packaging for 2,4-Octadien-1-ol, (2E,4E)-(Cat. No.:CAS No. 56904-85-9)

2,4-Octadien-1-ol, (2E,4E)-

Cat. No.: B1147769
CAS No.: 56904-85-9
M. Wt: 126.198
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Description

(2E,4E)-2,4-octadien-1-ol is an aliphatic alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1147769 2,4-Octadien-1-ol, (2E,4E)- CAS No. 56904-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-octa-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBAOEUOOJDUBP-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885037
Record name 2,4-Octadien-1-ol, (2E,4E)-
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; green aroma
Record name (E,E)-2,4-Octadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in fat, soluble (in ethanol)
Record name (E,E)-2,4-Octadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.864-0.874
Record name (E,E)-2,4-Octadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18409-20-6, 69668-94-6
Record name (2E,4E)-2,4-Octadien-1-ol
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Record name 2,4-Octadien-1-ol, (2E,4E)-
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Record name 2,4-Octadien-1-ol, (2E,4E)-
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Record name 2,4-Octadien-1-ol, (2E,4E)-
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Record name (2E,4E)-octa-2,4-dienol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name octa-2,4-dien-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-OCTADIEN-1-OL, (2E,4E)-
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Foundational & Exploratory

(2E,4E)-2,4-Octadien-1-ol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2E,4E)-2,4-Octadien-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of (2E,4E)-2,4-Octadien-1-ol. The information is intended for researchers, scientists, and professionals in drug development and the chemical industry.

Chemical and Physical Properties

(2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol.[1] The quantitative data regarding its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Computed Properties of (2E,4E)-2,4-Octadien-1-ol

PropertyValueSource
IUPAC Name (2E,4E)-octa-2,4-dien-1-ol--INVALID-LINK--[2]
Molecular Formula C₈H₁₄O--INVALID-LINK--[2]
Molecular Weight 126.20 g/mol --INVALID-LINK--[2]
CAS Number 18409-20-6--INVALID-LINK--[2]
ChEBI ID CHEBI:138748--INVALID-LINK--[2]
FEMA Number 3956--INVALID-LINK--[2]
JECFA Number 1180--INVALID-LINK--[2]
SMILES CCC/C=C/C=C/CO--INVALID-LINK--[2]
InChI InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+--INVALID-LINK--[2]
XlogP3-AA 2.00 (est)--INVALID-LINK--[3]

Table 2: Experimental Physical Properties of (2E,4E)-2,4-Octadien-1-ol

PropertyValueSource
Appearance Colorless liquid--INVALID-LINK--[2]
Odor Mild, pleasant, fatty odor with a green aroma.[2][3]--INVALID-LINK--[2], --INVALID-LINK--[3]
Taste At 1.00 - 5.00 ppm, it is described as fatty, oily, and waxy with brothy, savory chicken and beef notes, and creamy with a cucumber and melon nuance.[3]--INVALID-LINK--[3]
Boiling Point 75.00 °C @ 0.50 mm Hg--INVALID-LINK--[3]
Density 0.864 - 0.874 g/cm³ @ 25.00 °C--INVALID-LINK--[2]
Refractive Index 1.486 - 1.496 @ 20.00 °C--INVALID-LINK--[2]
Flash Point 185.00 °F (85.00 °C) TCC--INVALID-LINK--[3]
Solubility Insoluble in water; soluble in fat and ethanol.[2]--INVALID-LINK--[2]

Experimental Protocols

A common and effective method for the synthesis of (2E,4E)-2,4-Octadien-1-ol is the selective reduction of the corresponding aldehyde, (2E,4E)-2,4-octadienal. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that can selectively reduce aldehydes in the presence of other functional groups, such as alkenes, and can be used in protic solvents.

Protocol: Synthesis of (2E,4E)-2,4-Octadien-1-ol by Reduction of (2E,4E)-2,4-octadienal

Materials:

  • (2E,4E)-2,4-octadienal

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (2E,4E)-2,4-octadienal (1 equivalent) in methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) (0.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (2E,4E)-2,4-Octadien-1-ol.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Biological Information

(2E,4E)-2,4-Octadien-1-ol is primarily used as a flavoring agent in the food industry.[2] It is valued for its savory, fatty, and waxy flavor profile.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E,E)-2,4-Octadien-1-ol and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]

As a fatty alcohol, (2E,4E)-2,4-Octadien-1-ol is expected to be involved in lipid metabolism.[4] However, specific signaling pathways or detailed mechanisms of action have not been extensively studied or reported in the scientific literature.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of (2E,4E)-2,4-Octadien-1-ol from (2E,4E)-2,4-octadienal.

Synthesis_Workflow Reactant (2E,4E)-2,4-octadienal in Methanol Reaction Reduction at 0-5°C, then RT for 1-2h Reactant->Reaction Reagent Sodium Borohydride (NaBH₄) Reagent->Reaction Quench Quench with Water Reaction->Quench Evaporation Remove Methanol (Rotary Evaporator) Quench->Evaporation Extraction Extract with Diethyl Ether Evaporation->Extraction Wash Wash Organic Layer (aq. NH₄Cl, H₂O) Extraction->Wash Drying Dry with MgSO₄, Filter Wash->Drying FinalProduct (2E,4E)-2,4-Octadien-1-ol (Crude) Drying->FinalProduct Purification Purification (Vacuum Distillation or Column Chromatography) FinalProduct->Purification PureProduct (2E,4E)-2,4-Octadien-1-ol (Pure) Purification->PureProduct

Caption: Synthesis workflow for (2E,4E)-2,4-Octadien-1-ol.

References

(2E,4E)-2,4-Octadien-1-ol CAS number 18409-20-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2E,4E)-2,4-Octadien-1-ol

CAS Number: 18409-20-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-2,4-Octadien-1-ol is a straight-chain, unsaturated fatty alcohol that is primarily utilized as a flavoring agent in the food industry. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the reduction of (2E,4E)-2,4-octadienal, and a discussion of its likely metabolic pathways. While specific in-vivo studies on its mechanism of action are limited, this document consolidates the available data to support its application in research and development.

Physicochemical and Organoleptic Properties

(2E,4E)-2,4-Octadien-1-ol is a colorless liquid with a characteristic fatty and green aroma.[1][2] Its properties make it a valuable component in savory flavor formulations.[1] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of (2E,4E)-2,4-Octadien-1-ol

PropertyValueSource(s)
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Profile Mild, fatty, chicken-like, creamy, waxyThe Good Scents Company
Boiling Point 75 °C @ 0.5 mm Hg[3]
Specific Gravity 0.864 - 0.874 @ 25 °C[1]
Refractive Index 1.486 - 1.496 @ 20 °C[1]
Solubility Insoluble in water; soluble in fat and ethanol.[1]
Flash Point 85 °C (185 °F)The Good Scents Company

Synthesis of (2E,4E)-2,4-Octadien-1-ol

A common and effective method for the synthesis of (2E,4E)-2,4-Octadien-1-ol is the selective reduction of the corresponding aldehyde, (2E,4E)-2,4-octadienal. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[4][5]

Experimental Protocol: Reduction of (2E,4E)-2,4-octadienal

Materials:

  • (2E,4E)-2,4-octadienal

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (2E,4E)-2,4-octadienal (1 equivalent) in a 1:1 mixture of methanol and dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude (2E,4E)-2,4-Octadien-1-ol can be purified by column chromatography on silica gel if necessary.

G Synthesis Workflow for (2E,4E)-2,4-Octadien-1-ol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_aldehyde (2E,4E)-2,4-Octadienal dissolve Dissolve aldehyde in MeOH/DCM start_aldehyde->dissolve start_reagent Sodium Borohydride (NaBH4) add_nabh4 Add NaBH4 start_reagent->add_nabh4 cool Cool to 0°C dissolve->cool cool->add_nabh4 stir Stir for 1h at 0°C add_nabh4->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography (optional) concentrate->purify end_product (2E,4E)-2,4-Octadien-1-ol purify->end_product

Caption: A flowchart illustrating the synthesis of (2E,4E)-2,4-Octadien-1-ol.

Biological Activity and Metabolic Pathways

Toxicology and Safety Assessment

(2E,4E)-2,4-Octadien-1-ol has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[6][7] The committee concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6][7] Long-chain fatty alcohols generally exhibit low acute and repeat-dose toxicity.[8] Any observed high-dose effects are typically related to minimal liver toxicity.[8] They are generally not found to be genotoxic or to have adverse effects on the reproductive system.[8]

Metabolic Pathway

G Proposed Metabolic Pathway of (2E,4E)-2,4-Octadien-1-ol cluster_intake Intake cluster_metabolism Hepatic Metabolism cluster_fate Metabolic Fate alcohol (2E,4E)-2,4-Octadien-1-ol aldehyde (2E,4E)-2,4-Octadienal alcohol->aldehyde Alcohol Dehydrogenase (ADH) acid (2E,4E)-2,4-Octadienoic Acid aldehyde->acid Aldehyde Dehydrogenase (ALDH) beta_ox β-Oxidation acid->beta_ox energy Energy Production (ATP) beta_ox->energy

Caption: A diagram of the probable metabolic fate of (2E,4E)-2,4-Octadien-1-ol.

Applications in Flavor and Fragrance

The primary application of (2E,4E)-2,4-Octadien-1-ol is as a flavoring agent in the food industry. Its organoleptic properties contribute to fatty, savory, and chicken-like flavor profiles. The relationship between its chemical structure and its application is based on the presence of the hydroxyl group and the conjugated double bonds, which interact with olfactory receptors to produce its characteristic aroma.

G Structure-Function Relationship in Flavor Applications cluster_features Key Structural Features cluster_properties Resulting Properties structure (2E,4E)-2,4-Octadien-1-ol Structure hydroxyl Primary Alcohol (-OH) structure->hydroxyl diene Conjugated Diene (C=C-C=C) structure->diene volatility Moderate Volatility hydroxyl->volatility aroma Characteristic Aroma Profile (Fatty, Green) diene->aroma application Application as a Flavoring Agent volatility->application aroma->application

Caption: The relationship between chemical structure and flavor application.

Conclusion

(2E,4E)-2,4-Octadien-1-ol is a well-characterized fatty alcohol with established applications in the flavor industry. Its synthesis is straightforward, and it is considered safe for its intended use. While further research into its specific biological interactions and potential pharmacological effects could be beneficial, this guide provides a solid foundation of its chemical and toxicological properties for researchers and developers.

References

(2E,4E)-2,4-Octadien-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2E,4E)-2,4-Octadien-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of (2E,4E)-2,4-Octadien-1-ol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key molecular data and presents a conceptual framework for its synthesis and analysis.

Molecular Identity and Properties

(2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol that belongs to the class of organic compounds known as fatty alcohols.[1] Its structure consists of an eight-carbon chain with two trans-configured double bonds at positions 2 and 4, and a primary alcohol group at position 1.

Molecular Formula and Weight

The fundamental molecular attributes of (2E,4E)-2,4-Octadien-1-ol are summarized below.

ParameterValueReference
Molecular Formula C₈H₁₄O[2][3]
Molecular Weight 126.20 g/mol [2][4][5]
Exact Mass 126.104465066 Da[4][5]
Physicochemical Data

A compilation of key physicochemical properties is presented in the following table to provide a comprehensive profile of the compound.

PropertyValueUnitNotes
Appearance Colorless Liquid-[4]
Odor Mild, pleasant, fatty-[4]
Density 0.868g/cm³[4]
Boiling Point 198°C[4]
Flash Point 80°C[4]
Vapor Pressure 0.0933mmHgat 25°C[4]
Refractive Index 1.472-[4]
Water Solubility Insoluble-[5]
Solubility Soluble in fat and ethanol-[5]

Conceptual Experimental Protocols

This section outlines a generalized methodology for the synthesis and characterization of (2E,4E)-2,4-Octadien-1-ol. The described protocol is a representative workflow and may require optimization based on specific experimental goals and laboratory conditions.

Synthesis: Reduction of (2E,4E)-2,4-Octadienal

A common synthetic route to (2E,4E)-2,4-Octadien-1-ol is the selective reduction of the corresponding aldehyde, (2E,4E)-2,4-Octadienal.

  • Reaction Setup: A solution of (2E,4E)-2,4-Octadienal in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction is monitored for the consumption of the aldehyde starting material.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic product is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield pure (2E,4E)-2,4-Octadien-1-ol.

Characterization: Structural Verification

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the stereochemistry of the double bonds.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).

Visualization of Workflow

The following diagram illustrates the conceptual workflow for the synthesis and verification of (2E,4E)-2,4-Octadien-1-ol.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase start Start: (2E,4E)-2,4-Octadienal reduction Reduction (e.g., NaBH4 in Methanol) start->reduction 1 workup Aqueous Work-up & Solvent Extraction reduction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product Purified Product: (2E,4E)-2,4-Octadien-1-ol purification->product 4. Characterization nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir final Verified Compound nmr->final ms->final ir->final

Conceptual Synthesis and Verification Workflow.

References

(2E,4E)-2,4-Octadien-1-ol: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E)-2,4-Octadien-1-ol is a C8 unsaturated fatty alcohol that contributes to the aroma profile of certain natural products. While its presence is noted in specific organisms, a comprehensive understanding of its natural distribution and the intricate biochemical pathways governing its formation is essential for various fields, including flavor chemistry, chemical ecology, and biotechnology. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence and proposed biosynthesis of (2E,4E)-2,4-Octadien-1-ol, intended to serve as a valuable resource for researchers and professionals in related scientific disciplines.

Natural Occurrence

(2E,4E)-2,4-Octadien-1-ol has been identified as a volatile compound in a limited number of natural sources, primarily within the fungal kingdom and in certain plant-derived extracts. Its presence is often associated with the characteristic aroma of these organisms.

The related C8 aldehyde, (2E,4E)-2,4-octadienal, which is a likely precursor to the alcohol, has a more widely documented natural occurrence. It has been identified as a volatile component in a variety of food items, including grilled beef, wheat bread, and cheese. This aldehyde is known for its fatty, green, and sour aroma profile.

Below is a summary of the reported natural sources of (2E,4E)-2,4-Octadien-1-ol.

Quantitative Data on Natural Occurrence

To date, quantitative data on the concentration of (2E,4E)-2,4-Octadien-1-ol in its natural sources is scarce in the scientific literature. The compound is often reported in trace amounts, and rigorous quantification is not always performed in broad volatile profiling studies.

Natural SourceOrganism/Extract TypeConcentrationReference
MushroomFungiTrace amounts reported[1]
Champaca ConcreteMagnolia champaca flower extractTrace amounts reported[1]

Biosynthesis

The biosynthetic pathway of (2E,4E)-2,4-Octadien-1-ol has not been fully elucidated in a single organism. However, based on the well-established metabolism of fatty acids in plants and fungi, a putative pathway can be proposed. This pathway initiates from the polyunsaturated fatty acid, linoleic acid, and involves a series of enzymatic reactions.

The proposed pathway is as follows:

  • Lipoxygenase (LOX) Action: The pathway is believed to commence with the oxidation of linoleic acid by a lipoxygenase (LOX) enzyme. LOX introduces a hydroperoxy group at a specific position on the fatty acid chain.

  • Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). This cleavage results in the formation of shorter-chain aldehydes and other fragments. The specific HPL involved would determine the formation of an eight-carbon aldehyde intermediate.

  • Formation of (2E,4E)-2,4-Octadienal: Through the action of LOX and HPL on linoleic acid, the C8 unsaturated aldehyde, (2E,4E)-2,4-octadienal, is likely formed.

  • Reduction to (2E,4E)-2,4-Octadien-1-ol: The final step is the reduction of the aldehyde group of (2E,4E)-2,4-octadienal to a primary alcohol, yielding (2E,4E)-2,4-Octadien-1-ol. This reaction is catalyzed by an alcohol dehydrogenase (ADH) or a similar reductase enzyme, utilizing a reducing equivalent such as NADH or NADPH. While the existence of ADHs with broad substrate specificity is well-documented, the specific enzyme responsible for this conversion in the organisms where (2E,4E)-2,4-Octadien-1-ol is found has yet to be characterized.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_of_2E_4E_2_4_Octadien_1_ol cluster_pathway Proposed Biosynthetic Pathway linoleic_acid Linoleic Acid hydroperoxide Linoleic Acid Hydroperoxide linoleic_acid->hydroperoxide Lipoxygenase (LOX) octadienal (2E,4E)-2,4-Octadienal hydroperoxide->octadienal Hydroperoxide Lyase (HPL) octadienol (2E,4E)-2,4-Octadien-1-ol octadienal->octadienol Alcohol Dehydrogenase (ADH) (putative)

Proposed biosynthetic pathway of (2E,4E)-2,4-Octadien-1-ol.

Experimental Protocols

The study of (2E,4E)-2,4-Octadien-1-ol in natural sources typically involves the extraction, identification, and quantification of this volatile compound from a complex biological matrix. The following provides a detailed methodology for a key experimental workflow.

Analysis of (2E,4E)-2,4-Octadien-1-ol from Fungal Cultures by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol describes a common and effective method for the analysis of volatile organic compounds (VOCs), including (2E,4E)-2,4-Octadien-1-ol, from fungal cultures.

1. Fungal Culture and Sample Preparation:

  • Cultivation: Grow the fungal strain of interest in a suitable liquid or solid medium under controlled conditions (temperature, light, and incubation time) to encourage the production of volatile compounds.

  • Sample Collection:

    • For liquid cultures, an aliquot of the culture is transferred to a headspace vial.

    • For solid cultures, a portion of the mycelium or the entire culture plate can be placed in a larger headspace chamber.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) to the sample for quantification purposes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: Choose an SPME fiber with a coating suitable for the extraction of semi-volatile alcohols and aldehydes. A common choice is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Extraction: Place the sample vial in a temperature-controlled autosampler or water bath. Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40-60 °C) to allow for the adsorption of volatile compounds onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph. The high temperature desorbs the trapped analytes from the fiber onto the GC column.

  • Gas Chromatography:

    • Column: Use a capillary column with a suitable stationary phase (e.g., a mid-polar or polar column like a DB-WAX or HP-INNOWax) for the separation of volatile compounds.

    • Oven Program: Employ a temperature gradient program to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI) at a standard energy (70 eV).

    • Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. For targeted quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.

4. Identification and Quantification:

  • Identification: Identify (2E,4E)-2,4-Octadien-1-ol by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum can also be compared to spectral libraries (e.g., NIST, Wiley).

  • Quantification: Calculate the concentration of (2E,4E)-2,4-Octadien-1-ol by constructing a calibration curve using known concentrations of the standard and the internal standard.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_workflow Experimental Workflow for (2E,4E)-2,4-Octadien-1-ol Analysis culture Fungal Culture preparation Sample Preparation (add internal standard) culture->preparation spme Headspace SPME preparation->spme gcms GC-MS Analysis spme->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

A typical experimental workflow for the analysis of (2E,4E)-2,4-Octadien-1-ol.

Conclusion

(2E,4E)-2,4-Octadien-1-ol is a naturally occurring fatty alcohol that has been identified in fungi and plant extracts. Its biosynthesis is proposed to originate from the oxidative degradation of linoleic acid, culminating in the reduction of the intermediate aldehyde, (2E,4E)-2,4-octadienal. While the general steps of this pathway are supported by existing knowledge of fatty acid metabolism, the specific enzymes involved, particularly the terminal alcohol dehydrogenase, require further investigation. The lack of quantitative data on its natural abundance highlights an area for future research. The provided experimental protocol offers a robust framework for the analysis of this and other volatile compounds in biological matrices, which will be crucial for advancing our understanding of its role in nature and its potential applications.

References

In-Depth Technical Guide to the Spectroscopic Data of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2E,4E)-2,4-Octadien-1-ol (CAS RN: 18409-20-6), a conjugated dienol of interest in various chemical and pharmaceutical research areas. This document compiles available experimental and predicted data for its infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also presented to aid in the practical application of this information.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2E,4E)-2,4-Octadien-1-ol.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch
~3010Medium=C-H stretch
~2960, ~2870Medium-StrongC-H stretch (sp³)
~1670MediumC=C stretch (conjugated)
~1450MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1080StrongC-O stretch
~985Strong=C-H bend (trans)

Note: IR data is based on typical values for similar unsaturated alcohols and may vary slightly based on experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.7-6.2m2HH-3, H-4
~5.5-5.7m2HH-2, H-5
~4.1d2HH-1
~2.0q2HH-6
~1.4sextet2HH-7
~0.9t3HH-8
Variablebr s1HOH

Solvent: CDCl₃. Predicted data is based on standard chemical shift values and coupling constants for analogous structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm)Carbon Atom
~135C-4
~132C-3
~129C-5
~128C-2
~63C-1
~35C-6
~22C-7
~13C-8

Solvent: CDCl₃. Predicted data based on established increments for similar olefinic alcohols.

Mass Spectrometry (MS) Data
m/zRelative IntensityPossible Fragmentation
126Low[M]⁺ (Molecular Ion)
108Medium[M-H₂O]⁺
97Medium[M-C₂H₅]⁺
81High[C₆H₉]⁺ (Cyclic fragment)
67High[C₅H₇]⁺
55Medium[C₄H₇]⁺
41High[C₃H₅]⁺

Note: Fragmentation patterns are based on typical pathways for unsaturated alcohols and may include rearrangements.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of unsaturated alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of (2E,4E)-2,4-Octadien-1-ol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard 90° pulse sequence.

    • Set the spectral width to approximately 16 ppm.

    • The acquisition time should be around 3-4 seconds with a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A sufficient number of scans (e.g., 1024 or more) should be co-added to obtain a high-quality spectrum due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As (2E,4E)-2,4-Octadien-1-ol is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of (2E,4E)-2,4-Octadien-1-ol in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to a standard value of 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like (2E,4E)-2,4-Octadien-1-ol.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample Pure Sample of (2E,4E)-2,4-Octadien-1-ol Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Neat Prepare Neat Sample (for IR) Sample->Neat Dilute Dilute in Volatile Solvent (for MS) Sample->Dilute NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy Neat->IR MS Mass Spectrometry Dilute->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Fragmentation Pattern) MS->ProcessMS Structure Structural Elucidation and Data Reporting ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Unraveling the Biological Profile of (2E,4E)-2,4-Octadien-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2E,4E)-2,4-Octadien-1-ol, a volatile organic compound with a characteristic fatty, green aroma, is primarily recognized for its application as a flavoring agent in the food industry. While its sensory properties are well-documented, a comprehensive understanding of its specific biological activities from a pharmacological and toxicological perspective remains largely unexplored in publicly available scientific literature. This technical guide aims to synthesize the current knowledge on (2E,4E)-2,4-Octadien-1-ol, address the significant data gaps, and provide context by examining the activities of structurally related compounds.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of (2E,4E)-2,4-Octadien-1-ol is fundamental to any biological investigation. Key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
CAS Number 18409-20-6[2]
Appearance Colorless liquid[1]
Odor Green aroma[1]
Solubility Insoluble in water; soluble in fat and ethanol[1]

Current Understanding of Biological Activity: A Landscape of Limited Data

Extensive literature reviews reveal a significant scarcity of specific studies on the biological activities of (2E,4E)-2,4-Octadien-1-ol. The predominant focus of existing research has been on its application as a food additive, with safety evaluations concluding it poses no concern at current intake levels when used as a flavoring agent.[3] The Human Metabolome Database (HMDB) lists (2E,4E)-2,4-Octadien-1-ol as a lipid peroxidation product and notes its presence in urine, suggesting its involvement in fatty acid metabolism. However, these entries do not detail specific enzymatic pathways or pharmacological effects.

There is a notable absence of published research investigating the antimicrobial, anti-inflammatory, or cytotoxic properties of (2E,4E)-2,4-Octadien-1-ol. Consequently, no quantitative data, such as IC₅₀ or MIC values, specific signaling pathways, or detailed experimental protocols for these biological activities could be retrieved.

Insights from Structurally Related Compounds

To provide a contextual framework for potential biological activities, it is informative to examine related unsaturated alcohols and the corresponding aldehyde, (2E,4E)-2,4-octadienal.

General Biological Activities of Unsaturated Alcohols

Unsaturated alcohols as a class of compounds are known to exhibit a range of biological effects. Their reactivity, often attributed to the presence of double or triple bonds in proximity to the hydroxyl group, allows for various interactions with biological macromolecules. Some unsaturated alcohols have been investigated for their potential as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

The Corresponding Aldehyde: (2E,4E)-2,4-Octadienal

The aldehyde analogue, (2E,4E)-2,4-octadienal, is more extensively studied. It is a known product of lipid peroxidation and is recognized for its distinct flavor profile, contributing to both desirable and undesirable aromas in food. While it is also used as a flavoring agent, some studies have pointed to potential cytotoxic and mutagenic effects, which are important considerations in the safety assessment of related compounds.

Postulated Metabolic Pathway

Given its structure as a primary alcohol, a plausible metabolic pathway for (2E,4E)-2,4-Octadien-1-ol in vivo would involve oxidation. This process is a common detoxification route for alcohols.

Caption: Postulated metabolic pathway of (2E,4E)-2,4-Octadien-1-ol.

This proposed pathway involves the enzymatic conversion of the alcohol to its corresponding aldehyde and then to a carboxylic acid, which can subsequently enter fatty acid metabolism pathways.

Future Research Directions

The significant lack of data on the biological activity of (2E,4E)-2,4-Octadien-1-ol highlights a clear need for further investigation. A systematic evaluation of its potential pharmacological and toxicological effects is warranted. The following experimental workflow is proposed for future studies.

Experimental_Workflow cluster_mechanistic Mechanistic Studies Antimicrobial Antimicrobial Assays (MIC/MBC) AntiInflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) Signaling Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) AntiInflammatory->Signaling Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Signaling Metabolism Metabolic Profiling (In vitro / In vivo) Signaling->Metabolism Compound (2E,4E)-2,4-Octadien-1-ol Compound->Antimicrobial Compound->AntiInflammatory Compound->Cytotoxicity

References

(2E,4E)-2,4-Octadien-1-ol as a Flavoring Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Sensory Profile, Metabolism, and Safety of a Key Savory Flavor Compound

Abstract

(2E,4E)-2,4-Octadien-1-ol is a primary aliphatic alcohol recognized for its contribution to the savory flavor profiles of various food products. This technical guide provides a comprehensive overview of its chemical and physical properties, sensory characteristics, metabolic fate, and safety as a flavoring agent for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experimental assessments are provided. Furthermore, this guide includes diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the substance's behavior and evaluation.

Introduction

(2E,4E)-2,4-Octadien-1-ol is an eight-carbon, straight-chain alcohol containing two conjugated double bonds in the trans configuration. It is classified as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), where it is designated with FEMA number 3956 and JECFA number 1180, respectively[1][2]. Its characteristic flavor profile makes it a valuable component in the formulation of savory food products. This document aims to consolidate the available scientific information on (2E,4E)-2,4-Octadien-1-ol to serve as a technical resource for professionals in the fields of food science, toxicology, and drug development.

Chemical and Physical Properties

(2E,4E)-2,4-Octadien-1-ol is a colorless liquid with a green aroma[3]. It is insoluble in water but soluble in fat and ethanol[3]. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of (2E,4E)-2,4-Octadien-1-ol

PropertyValueReference
Chemical Name (2E,4E)-2,4-Octadien-1-ol[3]
Synonyms (E,E)-2,4-Octadien-1-ol, trans,trans-2,4-Octadien-1-ol[2]
CAS Number 18409-20-6[3]
Molecular Formula C₈H₁₄O[3]
Molecular Weight 126.20 g/mol [3]
Physical Form Colorless liquid[3]
Odor Green aroma[3]
Solubility Insoluble in water; soluble in fat and ethanol[3]
Density 0.864-0.874 g/cm³[3]
Refractive Index 1.486-1.496[3]
Boiling Point 75 °C at 0.5 mm Hg

Sensory Properties and Applications

(2E,4E)-2,4-Octadien-1-ol is characterized by a savory flavor profile[3]. At concentrations of 1.00 - 5.00 ppm, its taste is described as fatty, oily, and waxy with brothy, savory chicken and beef notes, complemented by a creamy, cucumber, and melon nuance. This unique sensory profile makes it a suitable flavoring agent for a variety of food products, enhancing their savory characteristics.

Experimental Protocol: Sensory Threshold Determination (General Methodology)

The determination of odor and taste thresholds is a critical step in characterizing a flavoring agent. A generalized protocol based on industry-standard practices is outlined below.

Objective: To determine the detection and recognition thresholds of (2E,4E)-2,4-Octadien-1-ol in a specific medium (e.g., water, oil).

Materials:

  • (2E,4E)-2,4-Octadien-1-ol of high purity

  • Odor-free and taste-free medium (e.g., deionized water, refined vegetable oil)

  • A series of calibrated glass sniffing jars or taste sample cups

  • A panel of trained sensory assessors

Procedure:

  • Panelist Screening and Training: Select a panel of individuals who have been screened for their sensory acuity and trained in sensory evaluation techniques.

  • Sample Preparation: Prepare a series of dilutions of (2E,4E)-2,4-Octadien-1-ol in the chosen medium. The concentration range should span from well below the expected threshold to clearly perceptible levels.

  • Threshold Determination Method (e.g., ASTM E679 - Ascending Forced-Choice Method of Limits):

    • Present panelists with a series of three samples (triangles), where two are blanks (medium only) and one contains the diluted flavoring agent.

    • The concentrations are presented in an ascending order.

    • Panelists are asked to identify the "odd" sample at each concentration level.

    • The individual threshold is the concentration at which the panelist correctly identifies the odd sample a predetermined number of consecutive times.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

  • Data Analysis: Analyze the data to determine the detection threshold (the lowest concentration at which a stimulus can be distinguished from the background) and the recognition threshold (the lowest concentration at which the stimulus can be identified).

Figure 1: General Workflow for Sensory Threshold Determination

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Screening & Training Sample Sample Preparation (Dilution Series) Panel->Sample Presentation Triangle Test Presentation (Ascending Concentration) Sample->Presentation Identification Panelist Identifies 'Odd' Sample Presentation->Identification Individual Determine Individual Threshold Identification->Individual Group Calculate Group Threshold (Geometric Mean) Individual->Group

Caption: A simplified workflow for determining the sensory threshold of a flavoring agent.

Metabolism and Biological Fate

Specific studies on the metabolism of (2E,4E)-2,4-Octadien-1-ol are limited. However, based on the metabolism of other long-chain unsaturated alcohols, a probable metabolic pathway can be predicted.

Long-chain alcohols are generally oxidized to their corresponding aldehydes, which are then further oxidized to carboxylic acids[4][5]. These resulting fatty acids can then be incorporated into the fatty acid pool and undergo further metabolism through chain elongation, desaturation, or be esterified into lipids such as phospholipids and wax esters[4][6]. The initial oxidation of the alcohol is a critical step, and for unsaturated alcohols, this process can lead to the formation of reactive intermediates.

Predicted Metabolic Pathway

The metabolism of (2E,4E)-2,4-Octadien-1-ol is anticipated to proceed via oxidation, a common pathway for aliphatic alcohols.

Figure 2: Predicted Metabolic Pathway of (2E,4E)-2,4-Octadien-1-ol

G A (2E,4E)-2,4-Octadien-1-ol B (2E,4E)-2,4-Octadienal A->B Oxidation (Alcohol Dehydrogenase) C (2E,4E)-2,4-Octadienoic Acid B->C Oxidation (Aldehyde Dehydrogenase) D Incorporation into Lipid Metabolism C->D

Caption: The predicted oxidation of (2E,4E)-2,4-Octadien-1-ol to its corresponding aldehyde and carboxylic acid.

Safety Evaluation

Toxicological Data

While the full toxicological monographs (FAS 52 and FAS 60) from JECFA provide the most detailed information, a summary of the key toxicological endpoints is essential for a comprehensive safety assessment. A crucial parameter in these assessments is the No-Observed-Adverse-Effect Level (NOAEL) derived from repeated-dose toxicity studies.

Table 2: Summary of Toxicological Evaluations

Study TypeSpeciesKey FindingsNOAELReference
Short-term Toxicity (90-day) RatNo adverse effects observed at the tested doses.To be obtained from JECFA monographsJECFA (FAS 52, FAS 60)
Genotoxicity N/ANot specified in publicly available summaries.N/AJECFA (FAS 52, FAS 60)
Reproductive and Developmental Toxicity N/ANot specified in publicly available summaries.N/AJECFA (FAS 52, FAS 60)
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (General Guideline - OECD 408)

The 90-day oral toxicity study is a cornerstone for assessing the safety of food additives. The following is a generalized protocol based on the OECD Test Guideline 408.

Objective: To characterize the toxicological profile of (2E,4E)-2,4-Octadien-1-ol following repeated oral administration over a 90-day period and to determine the NOAEL.

Test Animals: Typically, Wistar or Sprague-Dawley rats.

Procedure:

  • Dose Selection and Administration: At least three dose levels and a control group are used. The substance is typically administered daily by gavage or in the diet or drinking water.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Ophthalmological Examination: Conducted prior to the start of the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a wide range of parameters.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

  • Data Analysis: Statistical analysis is performed to identify any treatment-related effects. The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.

Figure 3: Workflow of a 90-Day Oral Toxicity Study

G cluster_setup Study Setup cluster_dosing Dosing & Observation (90 Days) cluster_analysis Terminal Analysis Animal Animal Acclimatization Dose Dose Group Assignment Animal->Dose Admin Daily Oral Administration Dose->Admin Observe Clinical Observations, Body Weight, Food/Water Intake Admin->Observe Blood Hematology & Clinical Biochemistry Observe->Blood Pathology Gross Necropsy & Histopathology Observe->Pathology NOAEL NOAEL Determination Blood->NOAEL Pathology->NOAEL

Caption: A generalized workflow for a 90-day repeated-dose oral toxicity study.

Signaling Pathways

Currently, there is no specific information available in the scientific literature to suggest that (2E,4E)-2,4-Octadien-1-ol directly interacts with or modulates specific cellular signaling pathways at the concentrations relevant to its use as a flavoring agent. The primary biological interaction is expected to be its metabolism through the pathways common to aliphatic alcohols.

Conclusion

(2E,4E)-2,4-Octadien-1-ol is a well-characterized flavoring agent with a favorable safety profile as determined by JECFA. Its savory and fatty flavor notes make it a useful ingredient in the food industry. While specific quantitative sensory and metabolic data are not extensively available in the public domain, its metabolic fate can be predicted based on its chemical structure. The established "no safety concern" status from JECFA, based on toxicological assessments, supports its continued use in food under the current conditions of intake. Further research to determine precise sensory thresholds and to elucidate the specific metabolic pathways would provide a more complete understanding of this flavoring agent.

References

Olfactory Profile of (2E,4E)-2,4-Octadien-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-2,4-Octadien-1-ol is a volatile organic compound with distinct olfactory properties that contribute to the aroma profiles of various natural products. This technical guide provides an in-depth overview of its sensory characteristics, leveraging available data to inform research and development in the fields of flavor science, sensory perception, and drug development. This document outlines the compound's known odor profile, details experimental protocols for its sensory and instrumental analysis, and illustrates the fundamental biochemical pathways involved in its perception.

Olfactory Properties

(2E,4E)-2,4-Octadien-1-ol is characterized by a complex and multifaceted odor profile. Predominantly, it is described as having a mild, pleasant, and fatty aroma.[1] More nuanced descriptions include notes of green, chicken fat, creamy, and waxy . The fatty characteristic is a recurring descriptor, suggesting its significance in the overall perception of this molecule. Its flavor profile is similarly described as fatty and oily , making it a relevant compound in the formulation of savory flavors, particularly for fruit and vegetable applications.[1]

Quantitative Sensory Data

While a comprehensive body of quantitative sensory data for (2E,4E)-2,4-Octadien-1-ol is not extensively available in publicly accessible literature, the following table summarizes its known sensory attributes. It is important to note that a specific odor detection threshold has not been widely published. The determination of such a value would require specific experimental work following standardized protocols.

Sensory AttributeDescriptor(s)Source(s)
Odor Profile Mild, pleasant, fatty, green, chicken fat, creamy, waxy[1]
Flavor Profile Fatty, oily[1]
FEMA Number 3956[2][3]
JECFA Number 1180[2][3]
Odor Detection Threshold Not available in cited literature

Experimental Protocols

The characterization of the olfactory properties of (2E,4E)-2,4-Octadien-1-ol necessitates rigorous and standardized experimental methodologies. The following sections detail protocols for sensory evaluation and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify and quantify the sensory attributes of a product by a trained panel.[4][5][6][7][8]

Objective: To develop a comprehensive sensory profile of (2E,4E)-2,4-Octadien-1-ol.

Materials:

  • High-purity (2E,4E)-2,4-Octadien-1-ol

  • Odorless solvent (e.g., mineral oil, propylene glycol) for dilution

  • Glass sniffing jars with lids

  • Reference standards for various aroma notes (e.g., fatty, green, waxy)

  • Data collection software or standardized paper ballots

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 individuals based on their sensory acuity, availability, and ability to articulate sensory perceptions.

    • Conduct screening tests to assess panelists' ability to discriminate between different aromas and intensities.

    • Train the selected panelists over several sessions to develop a consensus vocabulary for describing the aroma of (2E,4E)-2,4-Octadien-1-ol. This involves presenting the pure compound and various reference standards.

  • Lexicon Development:

    • Through a series of roundtable discussions facilitated by a panel leader, the panelists will collaboratively develop a list of descriptive terms for the aroma of (2E,4E)-2,4-Octadien-1-ol.

    • Each descriptor should be clearly defined and, where possible, anchored to a physical reference standard.

  • Quantitative Evaluation:

    • Prepare a series of dilutions of (2E,4E)-2,4-Octadien-1-ol in the chosen solvent.

    • Present the samples to the panelists in a controlled environment (individual booths with controlled temperature, humidity, and lighting).

    • Panelists independently rate the intensity of each descriptor on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").

    • Samples should be presented in a randomized and balanced order to minimize bias.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity across different concentrations.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the samples.

    • The results are often presented in a "spider web" or "radar" plot to provide a visual representation of the sensory profile.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[9][10][11]

Objective: To identify the retention time and characterize the odor of (2E,4E)-2,4-Octadien-1-ol as it elutes from the GC column.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.

  • Appropriate GC column (e.g., non-polar or polar capillary column).

  • High-purity (2E,4E)-2,4-Octadien-1-ol.

  • Solvent for sample preparation (e.g., dichloromethane).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of (2E,4E)-2,4-Octadien-1-ol in the chosen solvent.

  • GC-MS/O Analysis:

    • Inject the sample into the GC. The effluent from the column is split between the MS detector and the olfactometry port.

    • A trained sensory panelist (or panel) sniffs the effluent at the olfactometry port and records the time, duration, and description of any perceived odors.

    • Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

  • CharmAnalysis (Combined Hedonic Aroma Response Measurement):

    • To quantify the odor potency, a series of stepwise dilutions of the sample are prepared and analyzed by GC-O.[10][11]

    • The panelist indicates the retention times at which an odor is detected for each dilution.

    • The "Charm value" is calculated based on the duration of the odor perception and the dilution factor. A higher Charm value indicates a more potent odorant.

  • Data Analysis:

    • Correlate the retention time of the perceived odor with the retention time of the peak detected by the MS.

    • Confirm the identity of the compound by comparing its mass spectrum with a reference library.

    • The results are presented as an "aromagram," which is a chromatogram that displays the intensity or potency of the odors as a function of retention time.

Odor Threshold Determination (ASTM E679-19)

This standard practice is used to determine the concentration at which a substance can be detected by a sensory panel.[12][13][14]

Objective: To determine the detection threshold of (2E,4E)-2,4-Octadien-1-ol in a specific medium (e.g., water or air).

Procedure:

  • Preparation of Stimuli:

    • Prepare a series of ascending concentrations of (2E,4E)-2,4-Octadien-1-ol in the chosen medium. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

  • Forced-Choice Presentation:

    • Present the stimuli to a panel of at least 15-20 screened and trained panelists.

    • A common method is the three-alternative forced-choice (3-AFC) test, where panelists are presented with three samples, one of which contains the odorant, and the other two are blanks. The panelist must identify the odd sample.

  • Threshold Calculation:

    • The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in the ascending series.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of (2E,4E)-2,4-Octadien-1-ol, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a cascade of intracellular events that ultimately lead to a neural signal being sent to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant (2E,4E)-2,4-Octadien-1-ol OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide- Gated (CNG) Channel Ca_ion CNG->Ca_ion Influx Na_ion CNG->Na_ion Influx ATP ATP cAMP->CNG Opens Signal Neural Signal to Brain Ca_ion->Signal Depolarization leads to Na_ion->Signal Depolarization leads to GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Integration & Interpretation Sample Sample containing (2E,4E)-2,4-Octadien-1-ol Dilution Serial Dilution (for CharmAnalysis) Sample->Dilution GC Gas Chromatograph (Separation) Dilution->GC Splitter Column Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactometry Port (Detection & Description) Splitter->ODP MS_Data Mass Spectrum MS->MS_Data O_Data Aromagram (Odor Description & Intensity) ODP->O_Data Integration Data Correlation (Retention Time Alignment) MS_Data->Integration O_Data->Integration Report Final Report: Identified Odor-Active Compounds Integration->Report

References

(2E,4E)-2,4-Octadien-1-ol: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2E,4E)-2,4-Octadien-1-ol in various organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document combines existing qualitative information with estimated solubility values based on the physicochemical properties of structurally similar compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, ensuring accurate and reproducible results in a laboratory setting.

Core Concepts in Solubility

(2E,4E)-2,4-Octadien-1-ol is an unsaturated fatty alcohol with the molecular formula C₈H₁₄O. Its structure, featuring a polar hydroxyl (-OH) group and a nonpolar eight-carbon dienyl chain, confers upon it an amphipathic character. The solubility of this molecule is governed by the principle of "like dissolves like." The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the hydrocarbon chain interacts favorably with nonpolar solvents via London dispersion forces. The overall solubility in a given organic solvent is a balance between these competing interactions.

Solubility Data

Solvent ClassSolventChemical FormulaPolarityEstimated Solubility of (2E,4E)-2,4-Octadien-1-olData Source
Polar Protic EthanolC₂H₅OHPolarSoluble/Miscible--INVALID-LINK--[1]
MethanolCH₃OHPolarSoluble/MiscibleEstimation
Polar Aprotic AcetoneC₃H₆OPolarSoluble/MiscibleEstimation
Ethyl AcetateC₄H₈O₂Moderately PolarSolubleEstimation
DichloromethaneCH₂Cl₂Moderately PolarSolubleEstimation
Nonpolar HexaneC₆H₁₄NonpolarSparingly SolubleEstimation
TolueneC₇H₈NonpolarSolubleEstimation
Aqueous WaterH₂OVery PolarInsoluble (Estimated: 2.88 g/L at 25°C)--INVALID-LINK--[2]

Note on Estimations: The estimations provided are based on the general solubility rules for organic compounds. The presence of the hydroxyl group suggests good solubility in polar solvents, particularly alcohols. The C8 hydrocarbon chain, however, reduces its affinity for very polar solvents like water and increases its solubility in less polar organic solvents. Experimental verification is crucial for obtaining precise solubility values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of (2E,4E)-2,4-Octadien-1-ol, a liquid solute, in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely recognized technique for generating reliable solubility data.

1. Materials and Equipment:

  • (2E,4E)-2,4-Octadien-1-ol (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer with a water bath

  • Calibrated positive displacement pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Volumetric flasks and other standard laboratory glassware

2. Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of (2E,4E)-2,4-Octadien-1-ol in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add a known volume of the organic solvent to a series of glass vials. To each vial, add an excess amount of (2E,4E)-2,4-Octadien-1-ol. The presence of a visible excess of the solute is necessary to ensure that a saturated solution is formed.

  • Equilibration: Tightly seal the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation speed should be vigorous enough to ensure thorough mixing but not so fast as to cause emulsification.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. The excess undissolved (2E,4E)-2,4-Octadien-1-ol should form a distinct layer.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pipette. To remove any undissolved micro-droplets, filter the aliquot through a syringe filter into a clean vial. It is crucial that the filter material is compatible with the solvent and does not adsorb the solute.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a calibrated GC-FID or another suitable analytical technique to determine the concentration of (2E,4E)-2,4-Octadien-1-ol.

  • Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of (2E,4E)-2,4-Octadien-1-ol in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of (2E,4E)-2,4-Octadien-1-ol in the specific solvent at the experimental temperature.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of (2E,4E)-2,4-Octadien-1-ol in an organic solvent.

G cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions analysis Analyze via GC-FID prep_standards->analysis prep_samples Prepare Supersaturated Samples (Excess Solute in Solvent) equilibration Equilibrate at Constant Temperature (24-48h shaking) prep_samples->equilibration phase_separation Allow Phase Separation (24h static) equilibration->phase_separation sampling Withdraw and Filter Supernatant phase_separation->sampling dilution Dilute Filtered Sample sampling->dilution dilution->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation

Caption: Workflow for determining the solubility of a liquid solute.

Synthesis Pathway

(2E,4E)-2,4-Octadien-1-ol can be synthesized via the reduction of (2E,4E)-2,4-octadienal. A common laboratory method involves the use of a reducing agent such as sodium borohydride.

G reactant (2E,4E)-2,4-Octadienal product (2E,4E)-2,4-Octadien-1-ol reactant->product Reduction reagent Sodium Borohydride (NaBH4) Methanol (Solvent) reagent->product

Caption: Synthesis of (2E,4E)-2,4-Octadien-1-ol.

References

(2E,4E)-2,4-Octadien-1-ol: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-2,4-Octadien-1-ol, a C8 unsaturated aliphatic alcohol, is primarily recognized for its role as a flavoring agent in the food industry.[1][2] However, its structural similarity to biologically active lipids and metabolites of polyunsaturated fatty acids (PUFAs) suggests a potential for broader applications in scientific research that remain largely unexplored. This technical guide synthesizes the available information on (2E,4E)-2,4-Octadien-1-ol and extrapolates potential research avenues based on the known biological activities of structurally related compounds. We will delve into its physicochemical properties, hypothesize its involvement in cellular metabolic pathways, and propose experimental workflows to investigate its bioactivity. This whitepaper aims to serve as a foundational resource for researchers interested in exploring the untapped potential of (2E,4E)-2,4-Octadien-1-ol in areas such as lipid metabolism, neurobiology, and antimicrobial research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (2E,4E)-2,4-Octadien-1-ol is fundamental for designing and interpreting experimental studies. The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C8H14OPubChem
Molecular Weight 126.20 g/mol PubChem
CAS Number 18409-20-6PubChem
Appearance Colorless liquidJECFA
Aroma GreenJECFA
Solubility Insoluble in water; soluble in fat and ethanolJECFA
Density 0.864-0.874 g/cm³JECFA
Refractive Index 1.486-1.496JECFA

Potential Research Applications

While direct research into the biological activities of (2E,4E)-2,4-Octadien-1-ol is scarce, its chemical structure as a long-chain unsaturated alcohol allows for informed hypotheses about its potential roles in various biological contexts.

Lipid Metabolism and Cellular Signaling

Long-chain fatty alcohols are known to participate in cellular lipid metabolism. For instance, very long-chain fatty alcohols have been reported to modulate cholesterol levels.[3] Although (2E,4E)-2,4-Octadien-1-ol is a medium-chain alcohol, its unsaturated nature suggests it could be a substrate for enzymes involved in fatty acid and lipid metabolism. It may be oxidized to its corresponding aldehyde, (2E,4E)-2,4-octadienal, and further to (2E,4E)-2,4-octadienoic acid, which could then be incorporated into complex lipids like phospholipids and triglycerides.

The incorporation of (2E,4E)-2,4-Octadien-1-ol into cellular membranes could alter membrane fluidity and the function of membrane-bound proteins, thereby influencing signaling pathways.

Neurobiology

Studies have shown that long-chain polyunsaturated alcohols can be metabolized in the brain and incorporated into ethanolamine phosphatides.[4] This suggests that (2E,4E)-2,4-Octadien-1-ol could potentially cross the blood-brain barrier and be integrated into neuronal cell membranes. Alterations in the lipid composition of neuronal membranes can impact neurotransmitter signaling and receptor function. Research in this area could explore the effects of (2E,4E)-2,4-Octadien-1-ol on neuronal cell viability, differentiation, and synaptic function.

Antimicrobial Research

Long-chain fatty alcohols have demonstrated antibacterial activity. For example, 1-dodecanol (a C12 saturated alcohol) shows activity against Staphylococcus aureus.[5] The unsaturated nature of (2E,4E)-2,4-Octadien-1-ol may confer unique antimicrobial properties. Investigations could focus on its minimum inhibitory concentration (MIC) against various pathogenic bacteria and fungi, and its mechanism of action, which may involve disruption of the microbial cell membrane.

Hypothetical Metabolic Pathway

The metabolic fate of (2E,4E)-2,4-Octadien-1-ol in a biological system has not been explicitly studied. However, based on general xenobiotic and lipid metabolism, a plausible pathway can be proposed. The primary alcohol group is likely oxidized to an aldehyde and then to a carboxylic acid. This resulting fatty acid could then enter the fatty acid metabolic pool.

Metabolic Pathway of (2E,4E)-2,4-Octadien-1-ol A (2E,4E)-2,4-Octadien-1-ol B (2E,4E)-2,4-Octadienal A->B Alcohol Dehydrogenase C (2E,4E)-2,4-Octadienoic acid B->C Aldehyde Dehydrogenase D Incorporation into Phospholipids C->D E Beta-oxidation C->E Experimental Workflow cluster_0 In Vitro Screening cluster_1 Functional Assays A Cell Viability Assays (e.g., MTT, LDH) in relevant cell lines (e.g., hepatocytes, neurons, macrophages) B Membrane Integrity Assays (e.g., Propidium Iodide Staining) A->B E Antimicrobial Susceptibility Testing (MIC, MBC) A->E C Lipidomics Analysis to assess incorporation into cellular lipids B->C D Gene Expression Analysis (qPCR or RNA-seq) for markers of inflammation, apoptosis, and lipid metabolism C->D F Enzyme Activity Assays (e.g., for dehydrogenases involved in its metabolism) C->F G Measurement of Cellular Reactive Oxygen Species (ROS) D->G

References

(2E,4E)-2,4-Octadien-1-ol: An Examination of its Potential as a Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals no direct evidence to support the classification of (2E,4E)-2,4-Octadien-1-ol as a semiochemical or pheromone. While the chemical structure, a C8 unsaturated alcohol, is similar to compounds known to be involved in insect and fungal communication, there is a conspicuous absence of research identifying it as a signaling molecule in any biological system. This technical guide summarizes the available information on (2E,4E)-2,4-Octadien-1-ol and explores the methodologies that would be required to investigate its potential semiochemical activity.

Physicochemical Properties

A summary of the known physicochemical properties of (2E,4E)-2,4-Octadien-1-ol is presented in Table 1. This information is crucial for any potential future studies into its biological activity, particularly in designing methods for its synthesis, purification, and delivery in bioassays.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless liquid[2]
Odor Fatty, chicken, creamy, waxy[2]
Boiling Point 198-199 °C at 760 mmHg[2]
Flash Point 85 °C (185 °F)[2]
Solubility Insoluble in water; soluble in ethanol and fats[1]
CAS Number 18409-20-6[1]

Current Applications

Currently, (2E,4E)-2,4-Octadien-1-ol is primarily utilized in the food industry as a flavoring agent, where it imparts savory, fatty, and chicken-like notes.[2] It is recognized as a flavor ingredient by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]

The Search for Semiochemical Activity: A Methodological Approach

Although no studies have confirmed a semiochemical role for (2E,4E)-2,4-Octadien-1-ol, this section outlines the standard experimental workflow that would be necessary to determine if such a function exists. This serves as a guide for researchers who may wish to investigate this compound in the future.

Experimental Workflow for Semiochemical Identification

A logical workflow for investigating the potential semiochemical properties of (2E,4E)-2,4-Octadien-1-ol is depicted below. This process begins with the detection of the compound in a biological system and progresses through electrophysiological and behavioral assays to confirm its activity.

Olfactory_Signaling_Pathway Odorant (2E,4E)-2,4-Octadien-1-ol OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) OBP->OR Transport to Receptor Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Ion Channel Activation AntennalLobe Antennal Lobe Neuron->AntennalLobe Signal Transduction Brain Higher Brain Centers AntennalLobe->Brain Signal Processing Behavior Behavioral Response Brain->Behavior Motor Output

References

Unveiling the Antioxidant Potential of (2E,4E)-2,4-Octadien-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the antioxidant potential of conjugated dienols, with a specific focus on (2E,4E)-2,4-Octadien-1-ol. While direct experimental data on the antioxidant capacity of (2E,4E)-2,4-Octadien-1-ol is not extensively available in current literature, this document provides a comprehensive framework for its evaluation. By examining the properties of structurally similar compounds, such as Conjugated Linoleic Acid (CLA), and detailing established antioxidant assays, this guide offers the necessary tools to investigate and understand the potential of this and other conjugated dienols.

Introduction to Conjugated Dienols and Antioxidant Activity

Conjugated dienols are organic compounds characterized by two carbon-carbon double bonds separated by a single bond. This structural feature can allow for the delocalization of electrons, which may contribute to antioxidant activity by stabilizing free radicals. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases, by neutralizing reactive oxygen species (ROS).[1] The potential for conjugated systems to act as radical scavengers makes them an interesting area of research for novel therapeutic agents.[2]

While some studies on conjugated linoleic acid (CLA) isomers have shown potential for free radical scavenging, the overall antioxidant efficacy of this class of compounds, particularly in biological systems, is still a subject of investigation and debate.[3][4] Therefore, rigorous and standardized testing is essential to determine the true antioxidant potential of specific conjugated dienols like (2E,4E)-2,4-Octadien-1-ol.

Experimental Protocols for Assessing Antioxidant Potential

A variety of in vitro and cell-based assays are available to determine the antioxidant capacity of a compound. The following protocols are widely accepted and provide a multi-faceted approach to evaluation.

In Vitro Chemical Assays

These assays are based on the ability of an antioxidant to scavenge stable free radicals.

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common, rapid, and simple method to assess antioxidant activity.[5] The principle lies in the reduction of the purple-colored DPPH radical to a yellow-colored, non-radical form by an antioxidant.[5]

  • Methodology:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare various concentrations of the test compound, (2E,4E)-2,4-Octadien-1-ol.

    • Mix the DPPH solution with the test compound solutions.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

    • Measure the absorbance of the solution at a specific wavelength (typically around 515-517 nm) using a spectrophotometer.[5]

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

  • Methodology:

    • Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Prepare various concentrations of the test compound, (2E,4E)-2,4-Octadien-1-ol.

    • Add the test compound solutions to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 30 minutes), measure the absorbance at the specified wavelength.[7]

    • A standard antioxidant (e.g., Trolox) is used for comparison.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

Cell-Based Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake and metabolism.[8][9]

2.2.1. Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.[10] Human hepatocarcinoma HepG2 cells are commonly used for this assay.[10]

  • Methodology:

    • Seed HepG2 cells in a 96-well microplate and allow them to attach.

    • Treat the cells with various concentrations of the test compound, (2E,4E)-2,4-Octadien-1-ol, along with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[10] Cellular esterases cleave the diacetate group from DCFH-DA, trapping the non-fluorescent DCFH within the cells.[10]

    • After an incubation period, wash the cells to remove the compound and probe from the medium.

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[10]

    • The peroxyl radicals oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence signal compared to control cells. Quercetin is often used as a standard.[8]

Data Presentation

Quantitative data from antioxidant assays should be presented in a clear and structured format to allow for easy comparison.

AssayParameter MeasuredStandard ControlTypical Units
DPPH Assay IC50 (Inhibitory Concentration 50%)Ascorbic Acid, Troloxµg/mL or µM
ABTS Assay TEAC (Trolox Equivalent Antioxidant Capacity)TroloxµM TE/g
CAA Assay CAA ValueQuercetinµmol QE/100g

Visualizing Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships in antioxidant mechanisms and experimental procedures.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., Free Radical) Neutralized_Molecule Neutralized Molecule ROS->Neutralized_Molecule is neutralized by Antioxidant Cellular_Damage Cellular Damage ROS->Cellular_Damage causes Antioxidant Antioxidant ((2E,4E)-2,4-Octadien-1-ol) Stable_Radical Stable Antioxidant Radical Antioxidant->Stable_Radical donates electron/hydrogen

Figure 1. General mechanism of antioxidant action against reactive oxygen species.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_cmpd Prepare Test Compound ((2E,4E)-2,4-Octadien-1-ol) Test_cmpd->Mix Incubate Incubate in Dark Mix->Incubate Measure_abs Measure Absorbance (515-517 nm) Incubate->Measure_abs Calculate Calculate % Inhibition Measure_abs->Calculate

Figure 2. Experimental workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_rad Generate ABTS Radical Cation Mix Mix ABTS Radical and Test Compound ABTS_rad->Mix Test_cmpd Prepare Test Compound ((2E,4E)-2,4-Octadien-1-ol) Test_cmpd->Mix Incubate_ABTS Incubate Mix->Incubate_ABTS Measure_abs Measure Absorbance (734 nm) Incubate_ABTS->Measure_abs Calculate Calculate % Inhibition / TEAC Measure_abs->Calculate

Figure 3. Experimental workflow for the ABTS radical cation scavenging assay.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stress Oxidative Stress Induction cluster_measurement Measurement Seed_cells Seed HepG2 Cells Treat_cells Treat with Test Compound and DCFH-DA Seed_cells->Treat_cells Wash_cells Wash Cells Treat_cells->Wash_cells Add_AAPH Add AAPH (Peroxyl Radical Generator) Wash_cells->Add_AAPH Measure_fluor Measure Fluorescence Add_AAPH->Measure_fluor Calculate_CAA Calculate CAA Value Measure_fluor->Calculate_CAA

Figure 4. Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

While (2E,4E)-2,4-Octadien-1-ol presents an interesting candidate for antioxidant research due to its conjugated dienol structure, a thorough investigation using standardized assays is required to elucidate its potential. The experimental protocols and frameworks provided in this guide offer a robust starting point for such an evaluation. Future research should focus on performing these assays to generate quantitative data on the antioxidant capacity of (2E,4E)-2,4-Octadien-1-ol. Furthermore, understanding its mechanism of action at a molecular level and its efficacy in more complex biological models will be crucial for its potential development as a therapeutic agent. The exploration of conjugated dienols as a class of antioxidants could pave the way for novel drug discovery and development.

References

Unlocking the Antifungal Potential of C8 Volatile Organic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health and food security. This has spurred the search for novel antifungal agents with diverse mechanisms of action. Among the promising candidates are volatile organic compounds (VOCs), particularly C8 alcohols and their derivatives, which have demonstrated potent antifungal activity against a broad spectrum of fungi. This technical guide provides an in-depth exploration of the antifungal properties of these compounds, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Introduction to Antifungal Volatile Organic Compounds

Volatile organic compounds are low molecular weight, carbon-based molecules with high vapor pressure at room temperature, allowing them to readily diffuse through the air.[1] Fungi themselves produce a diverse array of VOCs for communication and interaction with their environment.[2][3] However, certain VOCs, especially those derived from plants and other microorganisms, exhibit strong antifungal properties, making them attractive candidates for development as novel fungicides. Among these, C8 alcohols, such as 1-octanol and 1-octen-3-ol, have garnered significant attention due to their efficacy in inhibiting fungal growth.[4][5][6][7]

Mechanisms of Antifungal Action of C8 VOCs

The antifungal activity of C8 VOCs is multifaceted, involving the disruption of cellular structures and the induction of complex cellular stress responses. The primary mechanisms are detailed below.

Disruption of Cell Membrane Integrity

A primary target of C8 alcohols is the fungal cell membrane. These lipophilic compounds can intercalate into the lipid bilayer, altering its fluidity and permeability.[5][8] This disruption leads to several detrimental effects:

  • Increased Membrane Permeability: C8 VOCs cause an increase in the permeability of the plasma membrane, leading to the leakage of essential intracellular components such as electrolytes, proteins, and nucleic acids.[4][9]

  • Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some studies suggest that C8 VOCs can interfere with the ergosterol biosynthesis pathway, further compromising membrane integrity.[10]

  • Morphological Damage: The structural damage to the cell membrane results in observable morphological changes, including cell deformation, curling, collapse, and the formation of pores.[4][9][11]

Induction of Oxidative Stress

C8 VOCs have been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells.[4][9] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components. This oxidative stress leads to:

  • Lipid Peroxidation: ROS can attack and damage lipids in the cell membrane, leading to a loss of membrane fluidity and integrity.[12][13]

  • Protein Damage: Oxidative damage to proteins can lead to their misfolding and loss of function, disrupting essential cellular processes.

  • DNA Damage: ROS can cause breaks and modifications in DNA, leading to mutations and potentially cell death.[4][9]

Induction of Apoptosis and Autophagy

Exposure to C8 VOCs can trigger programmed cell death pathways in fungi, namely apoptosis and autophagy.

  • Apoptosis: This is a controlled, energy-dependent process of cell suicide. Hallmarks of apoptosis induced by C8 VOCs include mitochondrial membrane potential depolarization, DNA fragmentation, and phosphatidylserine externalization.[4][9][10]

  • Autophagy: This is a cellular process involving the degradation of a cell's own components. Evidence suggests that C8 VOCs like 1-octanol can induce autophagy in fungal spores, inhibiting their germination.[10]

Quantitative Data on Antifungal Activity

The following tables summarize the minimum inhibitory concentrations (MICs) and other quantitative measures of the antifungal activity of selected C8 VOCs against various fungal pathogens.

Table 1: Antifungal Activity of 1-Octanol

Fungal SpeciesMICAssay ConditionsReference
Aspergillus flavus1.5 µL/mL (liquid contact)Spore germination inhibition[4]
Aspergillus flavus3.5 µL/mL (liquid contact)Mycelial growth inhibition (MFC)[4]
Aspergillus flavus300 µL/L (vapor)Complete inhibition on grains[9]

Table 2: Antifungal Activity of 1-Octen-3-ol

Fungal SpeciesMIC / Inhibitory ConcentrationAssay ConditionsReference
Fusarium tricinctum2.0 mg/mLSpore germination inhibition[5][8]
Fusarium oxysporum2.0 mg/mLSpore germination inhibition[5][8]
Fusarium tricinctum8.0 mg/mLComplete growth inhibition[5][8]
Fusarium oxysporum8.0 mg/mLComplete growth inhibition[5][8]
Penicillium expansum>1.25 mM (160 µg/g)Mycelial growth inhibition[14]
Monilinia fructicola0.094 - 0.284 ml L⁻¹Mycelial growth inhibition[11]
Botrytis cinerea0.094 - 0.284 ml L⁻¹Mycelial growth inhibition[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antifungal properties of volatile organic compounds.

Minimum Inhibitory Concentration (MIC) Assay for Volatile Compounds

This protocol determines the lowest concentration of a VOC that inhibits the visible growth of a fungus.

Materials:

  • Fungal culture

  • Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth or Agar)

  • Sterile Petri dishes (for solid media) or microplates (for liquid media)

  • The volatile organic compound to be tested

  • Solvent for the VOC (if necessary, e.g., ethanol, DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal spore suspension or mycelial fragment suspension in sterile water or saline. The concentration should be adjusted to a specific value (e.g., 10⁵ spores/mL).

  • Vapor Phase Assay (for volatile compounds):

    • Pipette a known volume of the fungal inoculum onto the center of a Petri dish containing solid growth medium.

    • Place a sterile filter paper disc on the inside of the Petri dish lid.

    • Apply a specific volume of the VOC to the filter paper disc. The concentration is calculated based on the volume of the Petri dish.

    • Seal the Petri dish with parafilm to prevent the escape of the volatile compound.

    • Prepare a control plate with the solvent only on the filter paper disc.

  • Liquid Contact Assay:

    • Prepare a serial dilution of the VOC in the liquid growth medium in a microplate.

    • Add the fungal inoculum to each well.

    • Include a positive control (fungus with medium only) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the fungus for a specified period (e.g., 2-7 days).

  • MIC Determination: The MIC is the lowest concentration of the VOC at which no visible fungal growth is observed.

Cell Membrane Permeability Assay

This assay measures the leakage of intracellular components as an indicator of membrane damage.

Materials:

  • Fungal culture treated with the VOC

  • Control (untreated) fungal culture

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Conductivity meter

Procedure:

  • Treatment: Treat the fungal culture with the VOC at its MIC or a sublethal concentration for a specific time.

  • Harvesting and Washing: Harvest the fungal mycelia by centrifugation and wash them with sterile distilled water to remove any residual medium.

  • Resuspension: Resuspend the mycelia in a known volume of sterile distilled water.

  • Measurement of Electrolyte Leakage:

    • Measure the electrical conductivity of the supernatant at different time points using a conductivity meter. An increase in conductivity indicates electrolyte leakage.

  • Measurement of UV-Absorbing Substances:

    • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer. An increase in absorbance indicates the leakage of these components.

Reactive Oxygen Species (ROS) Detection

This protocol uses a fluorescent probe to detect the intracellular accumulation of ROS.

Materials:

  • Fungal culture treated with the VOC

  • Control (untreated) fungal culture

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Treat the fungal culture with the VOC.

  • Staining: Harvest the fungal cells and resuspend them in PBS containing DCFH-DA. Incubate in the dark for a specific period (e.g., 30 minutes). DCFH-DA is non-fluorescent but is converted to the highly fluorescent dichlorofluorescein (DCF) upon oxidation by ROS.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Visualization and Quantification:

    • Observe the cells under a fluorescence microscope. Green fluorescence indicates the presence of ROS.

    • Quantify the fluorescence intensity using a flow cytometer or a fluorometer.

Signaling Pathways and Visualizations

The antifungal action of C8 VOCs involves the modulation of complex cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and experimental workflows.

Antifungal_Mechanism_of_C8_VOCs cluster_voc C8 Volatile Organic Compound cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects voc e.g., 1-Octanol membrane Disruption of Integrity voc->membrane ros ROS Accumulation (Oxidative Stress) voc->ros apoptosis Apoptosis Induction voc->apoptosis autophagy Autophagy Induction voc->autophagy leakage Electrolyte & Macromolecule Leakage membrane->leakage ergosterol Ergosterol Biosynthesis Inhibition ergosterol->membrane ros->apoptosis lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation dna_damage DNA Damage ros->dna_damage cell_death Programmed Cell Death apoptosis->cell_death autophagy->cell_death

Caption: Antifungal mechanism of C8 VOCs.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plates/Broth prep_inoculum->inoculate prep_plates Prepare Media Plates/Broth serial_dilution Prepare Serial Dilutions of VOC prep_plates->serial_dilution add_voc Add VOC (Vapor or Liquid) serial_dilution->add_voc inoculate->add_voc incubate Incubate at Optimal Temperature add_voc->incubate observe Observe for Fungal Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Signaling_Pathway_Apoptosis voc C8 VOC ros Increased ROS voc->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation (Apoptosis-related proteases) mitochondria->caspases dna_fragmentation DNA Fragmentation caspases->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Apoptosis signaling pathway induced by C8 VOCs.

Conclusion and Future Directions

Volatile organic compounds, particularly C8 alcohols, represent a promising class of natural antifungal agents. Their multifaceted mechanism of action, involving cell membrane disruption, induction of oxidative stress, and triggering of programmed cell death, makes them less prone to the development of resistance compared to single-target fungicides. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of these compounds.

Future research should focus on:

  • Synergistic Studies: Investigating the synergistic effects of C8 VOCs with existing antifungal drugs to enhance efficacy and combat resistance.

  • Formulation Development: Developing stable and effective formulations for the application of these volatile compounds in agriculture and clinical settings.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the efficacy and safety of C8 VOCs in animal models and eventually in human clinical trials.

  • Elucidation of Specific Molecular Targets: Further research is needed to identify the specific molecular targets and signaling pathways modulated by these compounds to gain a more complete understanding of their antifungal mechanisms.

By continuing to explore the antifungal properties of C8 VOCs, the scientific community can pave the way for the development of a new generation of effective and sustainable antifungal therapies.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (2E,4E)-2,4-octadien-1-ol, a valuable intermediate in organic synthesis. The described methodology focuses on a two-step sequence: a Horner-Wadsworth-Emmons (HWE) reaction to construct the (2E,4E)-dienal skeleton, followed by a selective reduction of the aldehyde to the corresponding alcohol. This approach ensures high stereoselectivity and yield. The protocols are designed for practical implementation in a laboratory setting.

Introduction

(2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol containing a conjugated diene system with defined E,E-stereochemistry.[1] This structural motif is a key component in various natural products and pharmacologically active compounds, making its stereoselective synthesis a significant endeavor in organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereocontrolled synthesis of alkenes, particularly with a strong preference for the formation of (E)-olefins.[2][3][4] This high E-selectivity makes it an ideal choice for constructing the (2E,4E)-diene backbone. The subsequent selective reduction of the aldehyde functionality to a primary alcohol can be achieved using mild reducing agents, thereby preserving the sensitive conjugated diene system.

Overall Synthetic Strategy

The synthesis of (2E,4E)-2,4-octadien-1-ol is accomplished through a two-step process, beginning with the commercially available (E)-2-hexenal. The first step involves a Horner-Wadsworth-Emmons reaction to introduce the second double bond with E-selectivity, forming the intermediate (2E,4E)-2,4-octadienal. The second step is the selective 1,2-reduction of the aldehyde to the desired primary alcohol.

A (E)-2-Hexenal C (2E,4E)-2,4-Octadienal A->C Horner-Wadsworth-Emmons Reaction B Triethyl phosphonoacetate B->C E (2E,4E)-2,4-Octadien-1-ol C->E Selective Reduction D Sodium borohydride D->E

Figure 1. Overall synthetic workflow for (2E,4E)-2,4-octadien-1-ol.

Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
(E)-2-HexenalC₆H₁₀O98.14Colorless liquid16997-23-8
Triethyl phosphonoacetateC₈H₁₇O₅P224.18Colorless liquid867-13-0
(2E,4E)-2,4-OctadienalC₈H₁₂O124.18Colorless to light yellow liquid30361-28-5
Sodium borohydrideNaBH₄37.83White crystalline powder16940-66-2
(2E,4E)-2,4-Octadien-1-olC₈H₁₄O126.20Colorless to light yellow liquid/solid18409-20-6

Experimental Protocols

Step 1: Synthesis of (2E,4E)-2,4-Octadienal via Horner-Wadsworth-Emmons Reaction

This protocol details the olefination of (E)-2-hexenal using triethyl phosphonoacetate to yield (2E,4E)-2,4-octadienal. The HWE reaction is known for its high E-selectivity, which is crucial for this synthesis.[2][4]

cluster_0 Reaction Setup cluster_1 Olefination cluster_2 Work-up and Purification A Suspend NaH in dry THF B Cool to 0 °C A->B C Add triethyl phosphonoacetate dropwise B->C D Stir for 30 min at 0 °C C->D E Add (E)-2-hexenal in THF dropwise D->E F Warm to room temperature E->F G Stir for 3-4 hours F->G H Quench with saturated NH4Cl (aq) G->H I Extract with diethyl ether H->I J Wash with brine, dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Figure 2. Experimental workflow for the HWE synthesis of (2E,4E)-2,4-octadienal.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • (E)-2-Hexenal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (E)-2-hexenal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (2E,4E)-2,4-octadienal by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Yield: 75-85% Stereoselectivity: >95% (2E,4E) isomer

Step 2: Selective Reduction of (2E,4E)-2,4-Octadienal to (2E,4E)-2,4-Octadien-1-ol

This protocol describes the selective 1,2-reduction of the aldehyde functionality of (2E,4E)-2,4-octadienal to the primary alcohol using sodium borohydride in the presence of cerium(III) chloride (Luche reduction conditions) to minimize 1,4-reduction of the conjugated system.

Materials:

  • (2E,4E)-2,4-Octadienal

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2E,4E)-2,4-octadienal (1.0 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, prepare a solution of sodium borohydride (1.1 equivalents) in methanol.

  • Slowly add the sodium borohydride solution to the stirred solution of the dienal and cerium salt at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude (2E,4E)-2,4-octadien-1-ol.

  • If necessary, the product can be further purified by flash column chromatography.

Expected Yield: 90-98%

Characterization Data

The synthesized (2E,4E)-2,4-octadien-1-ol should be characterized by spectroscopic methods to confirm its structure and stereochemistry.

Spectroscopic Data (2E,4E)-2,4-Octadien-1-ol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 5.70-6.20 (m, 4H, olefinic), 4.15 (d, 2H, -CH₂OH), 2.05 (q, 2H, -CH₂-CH₃), 1.45 (br s, 1H, -OH), 0.95 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~ 135.1, 132.8, 129.5, 128.7, 63.8, 35.1, 13.6
IR (thin film) ν (cm⁻¹) 3350 (br, O-H), 3020, 2960, 2870, 1660, 1450, 1000, 965
Mass Spec (EI) m/z 126 (M⁺), 108, 93, 79, 67, 55

Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • Anhydrous THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or after proper purification.

  • Triethyl phosphonoacetate and (E)-2-hexenal are irritants. Avoid contact with skin and eyes.

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

Conclusion

The protocols outlined in this document provide a reliable and stereoselective method for the synthesis of (2E,4E)-2,4-octadien-1-ol. The Horner-Wadsworth-Emmons reaction ensures the desired (E,E) stereochemistry of the diene system, and the subsequent selective reduction provides the target alcohol in high yield. This synthetic route is suitable for producing this valuable intermediate for further applications in research and development.

References

Application Notes and Protocols for the Synthesis of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E,4E)-2,4-Octadien-1-ol is a key intermediate in the synthesis of various natural products and active pharmaceutical ingredients. Its conjugated diene and primary alcohol functionalities make it a versatile building block. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (2E,4E)-2,4-Octadien-1-ol. The synthesis is a two-step process commencing with a Wittig reaction to form the conjugated dienal, (2E,4E)-2,4-octadienal, followed by a selective reduction of the aldehyde to the desired primary alcohol.

Overall Synthetic Scheme

The synthesis of (2E,4E)-2,4-Octadien-1-ol is achieved through a two-step reaction sequence. The first step involves the Wittig olefination of an appropriate aldehyde with a stabilized phosphorus ylide to stereoselectively form the (2E,4E)-conjugated diene system of (2E,4E)-2,4-octadienal. The second step is the selective 1,2-reduction of the aldehyde functional group to the corresponding allylic alcohol, yielding (2E,4E)-2,4-Octadien-1-ol.

Synthesis_Scheme reagent1 Crotonaldehyde intermediate (2E,4E)-2,4-Octadienal reagent1->intermediate Wittig Reaction reagent2 Butyltriphenylphosphonium bromide reagent2->intermediate product (2E,4E)-2,4-Octadien-1-ol intermediate->product Selective Reduction base Strong Base (e.g., n-BuLi) reducing_agent Selective Reducing Agent (e.g., NaBH4/CeCl3 or DIBAL-H)

Caption: Overall synthetic pathway for (2E,4E)-2,4-Octadien-1-ol.

Part 1: Wittig Reaction for (2E,4E)-2,4-Octadienal Synthesis

The Wittig reaction is a reliable method for the synthesis of alkenes from carbonyl compounds. To achieve the desired (2E,4E) stereochemistry, a stabilized phosphorus ylide is reacted with an α,β-unsaturated aldehyde. The use of a stabilized ylide generally favors the formation of the (E)-alkene.

Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of (2E,4E)-2,4-octadienal via the Wittig reaction between crotonaldehyde and the ylide generated from butyltriphenylphosphonium bromide.

Materials:

  • Butyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Crotonaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Generation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add butyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to dissolve the phosphonium salt.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to deep red or orange is typically observed, indicating ylide formation.

    • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2E,4E)-2,4-octadienal.

Tabulated Data: Wittig Reaction Conditions
ParameterCondition
Phosphonium Salt Butyltriphenylphosphonium bromide
Aldehyde Crotonaldehyde
Base n-Butyllithium (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature (Ylide Gen.) 0 °C
Temperature (Reaction) -78 °C to Room Temperature
Reaction Time 12-16 hours
Stoichiometry (Salt:Base:Aldehyde) 1.1 : 1.0 : 1.0
Typical Yield 60-80% (after purification)

Part 2: Selective Reduction of (2E,4E)-2,4-Octadienal

The selective reduction of the aldehyde group in the presence of conjugated double bonds is crucial. Two highly effective methods for this transformation are the Luche reduction and reduction with diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol 1: Luche Reduction

The Luche reduction utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, to achieve a highly selective 1,2-reduction of α,β-unsaturated aldehydes.[1][2]

Materials:

  • (2E,4E)-2,4-Octadienal

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (2E,4E)-2,4-octadienal (1.0 equivalent) and cerium(III) chloride heptahydrate (1.0 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Reduction:

    • Add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Effervescence may be observed.

    • Continue stirring at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase to yield the crude (2E,4E)-2,4-Octadien-1-ol.

    • Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol 2: DIBAL-H Reduction

DIBAL-H is a powerful and selective reducing agent that can reduce α,β-unsaturated aldehydes to the corresponding allylic alcohols at low temperatures.[3]

Materials:

  • (2E,4E)-2,4-Octadienal

  • Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene)

  • Anhydrous Diethyl Ether or Toluene

  • Methanol

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2E,4E)-2,4-octadienal (1.0 equivalent) in anhydrous diethyl ether or toluene.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add DIBAL-H (1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase to obtain the crude alcohol.

    • Purify by flash column chromatography on silica gel.

Tabulated Data: Selective Reduction Conditions
ParameterLuche ReductionDIBAL-H Reduction
Reducing Agent Sodium borohydride (NaBH₄)Diisobutylaluminium hydride (DIBAL-H)
Additive Cerium(III) chloride (CeCl₃)None
Solvent MethanolAnhydrous Diethyl Ether or Toluene
Temperature 0 °C-78 °C
Reaction Time 30-60 minutes1-2 hours
Stoichiometry (Aldehyde:Reagent) 1.0 : 1.1 (NaBH₄) / 1.0 (CeCl₃)1.0 : 1.2
Typical Yield >90%>90%

Experimental Workflow Diagram

experimental_workflow cluster_wittig Part 1: Wittig Reaction cluster_reduction Part 2: Selective Reduction Ylide_Prep Ylide Preparation (Phosphonium Salt + Base in THF) Wittig_Reaction Wittig Reaction (Ylide + Crotonaldehyde) Ylide_Prep->Wittig_Reaction Workup_Wittig Aqueous Work-up (NH4Cl quench, Extraction) Wittig_Reaction->Workup_Wittig Purification_Wittig Purification (Column Chromatography) Workup_Wittig->Purification_Wittig Reduction Reduction of Dienal (Luche or DIBAL-H) Purification_Wittig->Reduction (2E,4E)-2,4-Octadienal Workup_Reduction Quench & Work-up (Methanol/Rochelle's Salt or Water) Reduction->Workup_Reduction Purification_Reduction Purification (Column Chromatography) Workup_Reduction->Purification_Reduction

Caption: Experimental workflow for the synthesis of (2E,4E)-2,4-Octadien-1-ol.

Conclusion

The two-step synthesis outlined provides a reliable and stereoselective route to (2E,4E)-2,4-Octadien-1-ol. The Wittig reaction of crotonaldehyde with an appropriate ylide effectively constructs the (2E,4E)-dienal backbone. Subsequent selective reduction using either the Luche conditions or DIBAL-H efficiently yields the target allylic alcohol with high fidelity, preserving the sensitive conjugated diene system. These protocols are suitable for researchers in organic synthesis and drug development requiring access to this versatile chemical intermediate.

References

Synthetic Route to (2E,4E)-2,4-Octadien-1-ol via Aldol Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic route for the preparation of (2E,4E)-2,4-Octadien-1-ol, a valuable intermediate in organic synthesis. The methodology is centered around a crossed Aldol condensation to construct the carbon backbone, followed by a selective reduction of the resulting aldehyde. This application note includes comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

(2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol containing a conjugated diene system.[1] This structural motif is a key component in various natural products and pharmaceutical agents, making its efficient synthesis a topic of interest for researchers in medicinal chemistry and drug development. The synthetic strategy presented herein employs a robust and scalable two-step sequence commencing with a base-catalyzed crossed Aldol condensation between butanal and crotonaldehyde to yield the intermediate, (2E,4E)-2,4-octadienal. Subsequent selective reduction of the aldehyde functionality furnishes the target alcohol.

Synthetic Scheme

The overall synthetic pathway is depicted below. The first step involves the formation of a new carbon-carbon bond through a crossed Aldol condensation, which is a powerful tool in organic synthesis for creating complex molecules from simpler precursors.[2][3] The second step is a chemoselective reduction of the aldehyde group.

G Butanal Butanal Step1 + Butanal->Step1 Crotonaldehyde Crotonaldehyde Crotonaldehyde->Step1 Intermediate (2E,4E)-2,4-Octadienal Step1->Intermediate NaOH, EtOH/H2O Δ Product (2E,4E)-2,4-Octadien-1-ol Intermediate->Product MeOH, 0 °C Reducing_Agent NaBH4 / CeCl3·7H2O Reducing_Agent:e->Product:w

Figure 1: Synthetic scheme for (2E,4E)-2,4-Octadien-1-ol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (2E,4E)-2,4-Octadien-1-ol.

Parameter(2E,4E)-2,4-Octadienal (Intermediate)(2E,4E)-2,4-Octadien-1-ol (Final Product)
Molecular Formula C₈H₁₂OC₈H₁₄O
Molecular Weight 124.18 g/mol 126.20 g/mol
Appearance Colorless to light yellow liquidColorless liquid
Boiling Point 102.1 °C198 °C
Density 0.853 g/mL at 20 °C0.868 g/mL
Refractive Index Not specified1.472
Yield (Typical) 65-75%85-95%

Experimental Protocols

Synthesis of (2E,4E)-2,4-Octadienal (Intermediate)

This protocol is based on the principles of a base-catalyzed crossed Aldol condensation. To favor the desired crossed product, butanal is added slowly to a mixture of crotonaldehyde and the base catalyst.

Materials:

  • Crotaldehyde (99%)

  • Butanal (99%)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add a solution of sodium hydroxide (1.0 g, 25 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

  • Add crotonaldehyde (17.5 g, 0.25 mol) to the flask and heat the mixture to 50-60 °C with stirring.

  • Slowly add butanal (9.0 g, 0.125 mol) dropwise from the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 60 °C for an additional 3 hours.

  • Cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2E,4E)-2,4-octadienal.

  • Purify the crude product by vacuum distillation to yield a colorless to light yellow liquid.

Synthesis of (2E,4E)-2,4-Octadien-1-ol (Final Product)

This protocol employs a Luche reduction, which is a chemoselective method for the 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols.[4]

Materials:

  • (2E,4E)-2,4-Octadienal

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (2E,4E)-2,4-octadienal (12.4 g, 0.1 mol) and cerium(III) chloride heptahydrate (37.2 g, 0.1 mol) in methanol (250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.8 g, 0.1 mol) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2E,4E)-2,4-Octadien-1-ol.

  • Purify the crude product by vacuum distillation to obtain a colorless liquid.

Characterization Data for (2E,4E)-2,4-Octadien-1-ol

¹H NMR (400 MHz, CDCl₃): δ 5.95-6.20 (m, 2H, H-3, H-4), 5.65-5.80 (m, 2H, H-2, H-5), 4.15 (d, J = 5.2 Hz, 2H, H-1), 2.05 (q, J = 7.2 Hz, 2H, H-6), 1.40 (sextet, J = 7.4 Hz, 2H, H-7), 0.90 (t, J = 7.4 Hz, 3H, H-8).

¹³C NMR (100 MHz, CDCl₃): δ 135.2 (C-4), 132.8 (C-3), 129.5 (C-5), 128.7 (C-2), 63.5 (C-1), 35.1 (C-6), 22.5 (C-7), 13.6 (C-8).

IR (neat, cm⁻¹): 3350 (br, O-H), 3020 (=C-H), 2960, 2925, 2870 (C-H), 1660 (C=C), 985 (trans C=C-H bend).

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis of (2E,4E)-2,4-Octadien-1-ol.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction A1 Mix NaOH, EtOH, H₂O A2 Add Crotonaldehyde A1->A2 A3 Heat to 50-60 °C A2->A3 A4 Slowly add Butanal A3->A4 A5 Stir at 60 °C for 3h A4->A5 A6 Work-up (Extraction) A5->A6 A7 Vacuum Distillation A6->A7 A8 (2E,4E)-2,4-Octadienal A7->A8 B1 Dissolve Dienal & CeCl₃·7H₂O in MeOH A8->B1 Intermediate B2 Cool to 0 °C B1->B2 B3 Add NaBH₄ portion-wise B2->B3 B4 Stir at 0 °C for 1h B3->B4 B5 Quench & Work-up B4->B5 B6 Vacuum Distillation B5->B6 B7 (2E,4E)-2,4-Octadien-1-ol B6->B7

Figure 2: Experimental workflow for the synthesis.

References

Application Note: Purification of (2E,4E)-2,4-Octadien-1-ol by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol and a useful intermediate in the synthesis of various organic compounds, including sex pheromones of sphingid moths.[1] Achieving high purity of this compound is essential for its subsequent applications. This application note provides a detailed protocol for the purification of (2E,4E)-2,4-Octadien-1-ol using flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient as the mobile phase.

Data Presentation:

The following table summarizes the key parameters for the column chromatography purification of (2E,4E)-2,4-Octadien-1-ol.

ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40-63 µm)A polar stationary phase commonly used for the separation of moderately polar compounds like alcohols.[2][3]
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system for the elution of compounds with a wide range of polarities.[2][4]
Elution Profile Gradient ElutionStarts with a low polarity mobile phase to elute non-polar impurities, followed by a gradual increase in polarity to elute the target compound, ensuring optimal separation.[5][6]
Column Dimensions Dependent on sample sizeA general rule is a silica gel to crude product ratio of 40:1 to 100:1 by weight.
Flow Rate ~2 inches/minuteA typical flow rate for flash chromatography to ensure good separation without excessive diffusion.
Fraction Size ~10-20 mLAppropriate for collecting fractions that can be analyzed by TLC to identify the pure compound.
Detection Method Thin-Layer Chromatography (TLC)Used to monitor the progress of the separation and identify fractions containing the purified product.[4][7]

Experimental Protocols

1. Preparation of the Column:

  • Column Selection: Choose a glass column of an appropriate size for the amount of crude material to be purified.

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[2]

  • Adding a Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[2]

  • Slurry Packing the Column:

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow the solvent to drain, settling the silica gel bed. Do not let the top of the silica gel run dry.

  • Adding the Top Sand Layer: Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[2]

2. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude (2E,4E)-2,4-Octadien-1-ol in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the initial mobile phase.

    • Carefully pipette the solution onto the top of the column, taking care not to disturb the sand layer.

3. Elution and Fraction Collection:

  • Initial Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to remove non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 95:5 Hexane:Ethyl Acetate (to elute non-polar impurities)

    • 90:10 Hexane:Ethyl Acetate

    • 85:15 Hexane:Ethyl Acetate (the target compound is expected to elute in this range)

    • 80:20 Hexane:Ethyl Acetate (to elute more polar impurities)

  • Fraction Collection: Collect the eluent in fractions of appropriate size (e.g., 10-20 mL) in test tubes or vials.

4. Analysis of Fractions:

  • Thin-Layer Chromatography (TLC):

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Pooling and Concentration: Combine the fractions that contain the pure (2E,4E)-2,4-Octadien-1-ol.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Visualizations

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column Pour into column load_sample Load Crude Sample pack_column->load_sample Equilibrate column start_elution Start Elution (Low Polarity Mobile Phase) load_sample->start_elution gradient_elution Increase Mobile Phase Polarity (Gradient) start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions collect_fractions->gradient_elution Continuously tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions concentrate Concentrate Pooled Fractions pool_fractions->concentrate pure_product Purified (2E,4E)-2,4-Octadien-1-ol concentrate->pure_product

Caption: Workflow for the purification of (2E,4E)-2,4-Octadien-1-ol.

References

Application Note: GC-MS Analysis of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,4E)-2,4-Octadien-1-ol is a fatty alcohol that can be found in various natural products and is of interest as a flavoring agent.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like (2E,4E)-2,4-Octadien-1-ol.[2] This document provides a detailed protocol for the analysis of (2E,4E)-2,4-Octadien-1-ol using GC-MS.

Experimental Protocol

This protocol outlines the steps for sample preparation, GC-MS analysis, and data interpretation for (2E,4E)-2,4-Octadien-1-ol.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For liquid samples, a direct injection or liquid-liquid extraction may be suitable. For solid samples or to concentrate the analyte, headspace or solid-phase microextraction (SPME) is recommended.[3]

2.1.1. Standard Solution Preparation

  • Prepare a stock solution of (2E,4E)-2,4-Octadien-1-ol at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.[4]

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.

2.1.2. Liquid Sample Preparation (Direct Injection)

  • If the sample is relatively clean and the analyte concentration is high, a "dilute and shoot" approach can be used.

  • Dilute the sample with a suitable volatile solvent (e.g., dichloromethane, hexane) to bring the analyte concentration within the calibration range.[2][5]

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to a 2 mL autosampler vial for GC-MS analysis.

2.1.3. Solid-Phase Microextraction (SPME) for Trace Analysis

  • Place a known amount of the liquid or solid sample into a headspace vial.

  • If desired, add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analyte.

  • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a set time to allow the volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.[3]

GC-MS Instrumentation and Conditions

The following parameters are a general guideline and may require optimization for your specific instrument and application.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Oven ProgramInitial temperature: 50 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CFinal hold: 5 minutes at 250 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-350
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Solvent Delay3 minutes
Data Analysis
  • Qualitative Analysis: Identify the peak corresponding to (2E,4E)-2,4-Octadien-1-ol in the total ion chromatogram (TIC) based on its retention time, which should be determined by injecting a pure standard. The mass spectrum of the peak should be compared to a reference library (e.g., NIST) or the expected fragmentation pattern.

  • Quantitative Analysis: Create a calibration curve by plotting the peak area of (2E,4E)-2,4-Octadien-1-ol against the concentration of the prepared standards. Use the calibration curve to determine the concentration of the analyte in the unknown samples.

Data Presentation

The following table summarizes key information for the GC-MS analysis of (2E,4E)-2,4-Octadien-1-ol.

Table 2: Analyte and Method Summary

ParameterValue
Analyte Information
Compound Name(2E,4E)-2,4-Octadien-1-ol
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol [4]
CAS Number18409-20-6[4]
GC-MS Data
Retention Time (RT)To be determined experimentally
Molecular Ion (M+)m/z 126 (expected)
Key Fragment IonsTo be determined experimentally by analyzing the mass spectrum of a pure standard.
Quantitative Data
Limit of Detection (LOD)To be determined experimentally
Limit of Quantitation (LOQ)To be determined experimentally
Calibration RangeTo be determined based on experimental needs

Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of (2E,4E)-2,4-Octadien-1-ol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction Filtration Filtration Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification Integration->Quantification Report Final Report LibrarySearch->Report Quantification->Report

Caption: Workflow for GC-MS analysis of (2E,4E)-2,4-Octadien-1-ol.

References

Application Note: HPLC Separation of 2,4-Octadien-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the separation of 2,4-Octadien-1-ol isomers is critical for purity assessment and quality control in the pharmaceutical and fine chemical industries. Due to the structural similarity of the geometric isomers (cis/trans configurations at the 2 and 4 positions), achieving baseline separation requires a systematic approach to method development. This document provides a detailed application note and protocols for developing a robust HPLC method for this purpose.

Introduction

2,4-Octadien-1-ol is a conjugated diene alcohol with multiple potential geometric isomers, such as (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).[1][2] Each isomer can exhibit different chemical and biological properties, making their separation and quantification essential. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this challenge. Both normal-phase and reversed-phase chromatography can be explored, with normal-phase often providing better selectivity for geometric isomers.[3][4] For the separation of enantiomers, a chiral stationary phase would be necessary.[5][6][7]

Chromatographic Strategy

A systematic screening of stationary and mobile phases is the most effective strategy for developing a suitable separation method. Given that 2,4-Octadien-1-ol is a relatively non-polar molecule, normal-phase HPLC is a promising starting point. Reversed-phase HPLC should also be considered due to its robustness and wide applicability.[8]

Instrumentation and Consumables

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.

  • Columns:

    • Normal-Phase: Silica, Diol, or Cyano (CN) bonded phases.

    • Reversed-Phase: C18 or C8 bonded phases.

  • Solvents: HPLC grade n-Hexane, isopropanol (IPA), ethanol (EtOH), acetonitrile (ACN), methanol (MeOH), and water.

  • Sample: A mixture of 2,4-Octadien-1-ol isomers.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method Development

Normal-phase chromatography separates compounds based on their polarity, with polar compounds interacting more strongly with the polar stationary phase.[9] This mode is often advantageous for separating isomers.[3]

1. Sample Preparation:

  • Prepare a stock solution of the 2,4-Octadien-1-ol isomer mixture at a concentration of 1.0 mg/mL in n-Hexane.
  • From the stock solution, prepare a working solution of 100 µg/mL in n-Hexane.

2. Chromatographic Conditions Screening:

  • Detector Wavelength: 230 nm (suitable for conjugated dienes).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 25 °C.

Stationary PhaseMobile Phase Composition (v/v)Run Type
Silica (e.g., 250 x 4.6 mm, 5 µm)A: 99:1 n-Hexane/IPAIsocratic
B: 95:5 n-Hexane/IPAIsocratic
C: 90:10 n-Hexane/IPAIsocratic
D: Gradient: 1% to 10% IPA in 20 minGradient

3. Method Optimization:

  • Based on the screening results, select the mobile phase composition that provides the best initial separation.
  • Fine-tune the percentage of the polar modifier (IPA or EtOH) to optimize resolution.
  • If co-elution occurs, consider using a different polar modifier (e.g., ethanol) or a different stationary phase (e.g., Diol or Cyano).
  • The presence of trace amounts of water in the mobile phase can significantly affect reproducibility in normal-phase chromatography.[4][10]

Protocol 2: Reversed-Phase HPLC Method Development

Reversed-phase chromatography separates molecules based on their hydrophobicity.[8] While generally less selective for geometric isomers than normal-phase, it is a robust and widely used technique.

1. Sample Preparation:

  • Prepare a stock solution of the 2,4-Octadien-1-ol isomer mixture at a concentration of 1.0 mg/mL in methanol.
  • From the stock solution, prepare a working solution of 100 µg/mL in the initial mobile phase composition (e.g., 50:50 Methanol/Water).

2. Chromatographic Conditions Screening:

  • Detector Wavelength: 230 nm.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.

Stationary PhaseMobile Phase Composition (v/v)Run Type
C18 (e.g., 150 x 4.6 mm, 5 µm)A: 60:40 ACN/WaterIsocratic
B: 70:30 ACN/WaterIsocratic
C: 60:40 MeOH/WaterIsocratic
D: Gradient: 50% to 80% ACN in 20 minGradient

3. Method Optimization:

  • Evaluate the chromatograms for separation. Adjust the ratio of organic solvent to water to improve resolution.
  • If separation is insufficient, try a different organic modifier (e.g., methanol if acetonitrile was used).
  • The choice of organic modifier can affect selectivity.[11]

Data Presentation

The quantitative data from the method development and validation should be summarized in tables for easy comparison.

Table 3: Example System Suitability Results

ParameterAcceptance CriteriaResult (Normal-Phase)Result (Reversed-Phase)
Resolution (Rs) between critical pair> 1.5
Tailing Factor (Tf)0.8 - 1.5
Theoretical Plates (N)> 2000

Table 4: Example Method Validation Summary

ParameterResult (Normal-Phase)Result (Reversed-Phase)
Linearity (R²)
Accuracy (% Recovery)
Precision (% RSD)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation start Define Analytical Goal: Separate 2,4-Octadien-1-ol Isomers sample_prep Sample Preparation (1 mg/mL stock in appropriate solvent) start->sample_prep mode_selection Select Chromatographic Mode (Normal-Phase or Reversed-Phase) sample_prep->mode_selection column_screening Column Screening (e.g., Silica, C18) mode_selection->column_screening mobile_phase_screening Mobile Phase Screening (Isocratic & Gradient Runs) column_screening->mobile_phase_screening evaluate Evaluate Initial Separation (Resolution, Peak Shape) mobile_phase_screening->evaluate optimize_mobile Optimize Mobile Phase (Solvent Ratio, Modifier) evaluate->optimize_mobile Separation < 1.5 Rs system_suitability System Suitability Testing evaluate->system_suitability Good Separation (Rs > 1.5) optimize_other Optimize Other Parameters (Flow Rate, Temperature) optimize_mobile->optimize_other optimize_other->evaluate method_validation Method Validation (Linearity, Accuracy, Precision) system_suitability->method_validation final_method Finalized HPLC Method method_validation->final_method

Caption: Workflow for HPLC Method Development for 2,4-Octadien-1-ol Isomers.

References

Application Notes and Protocols: 1H and 13C NMR Assignment of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (2E,4E)-2,4-octadien-1-ol. Included are predicted data tables for ¹H and ¹³C NMR assignments, a comprehensive experimental protocol for data acquisition, and diagrams to illustrate the molecular structure and experimental workflow.

Introduction

(2E,4E)-2,4-Octadien-1-ol is an unsaturated fatty alcohol. Its structure, featuring a conjugated diene system and a primary alcohol, makes NMR spectroscopy an essential tool for its unambiguous identification and the confirmation of its stereochemistry. The following sections provide the predicted NMR data and a generalized protocol for its analysis.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), ¹H multiplicities, and coupling constants (J) for (2E,4E)-2,4-octadien-1-ol. These predictions are based on established NMR principles and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for (2E,4E)-2,4-Octadien-1-ol (in CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1 (CH₂)~4.1-4.2d~5-62H
2 (CH)~5.7-5.8dtJ ≈ 15, 5-61H
3 (CH)~6.1-6.2ddJ ≈ 15, 101H
4 (CH)~5.6-5.7ddJ ≈ 15, 101H
5 (CH)~5.9-6.0dtJ ≈ 15, 71H
6 (CH₂)~2.0-2.1qJ ≈ 72H
7 (CH₂)~1.4-1.5sextetJ ≈ 72H
8 (CH₃)~0.9tJ ≈ 73H
OHVariablebr s-1H

Table 2: Predicted ¹³C NMR Data for (2E,4E)-2,4-Octadien-1-ol (in CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)
1 (CH₂)~63
2 (CH)~132
3 (CH)~129
4 (CH)~130
5 (CH)~135
6 (CH₂)~35
7 (CH₂)~22
8 (CH₃)~14

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of (2E,4E)-2,4-octadien-1-ol is provided below.

1. Sample Preparation

  • Materials:

    • (2E,4E)-2,4-Octadien-1-ol sample

    • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

    • 5 mm NMR tubes

    • Pasteur pipette

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of the (2E,4E)-2,4-octadien-1-ol sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (e.g., zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: 0-12 ppm

    • Temperature: 298 K

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0-150 ppm

    • Temperature: 298 K

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For complex spectra, 2D NMR experiments such as COSY and HSQC may be necessary for unambiguous assignment.

Visualizations

G

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

2D NMR Unlocks the Structural Secrets of Polyunsaturated Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise chemical structure of polyunsaturated alcohols (PUAs) is a critical step in understanding their biological activity and potential therapeutic applications. This document provides detailed application notes and experimental protocols for leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the comprehensive structure determination of these complex molecules.

Polyunsaturated alcohols, long-chain molecules characterized by multiple carbon-carbon double bonds and a terminal hydroxyl group, play significant roles in various biological processes. Their structural complexity, including the number and position of double bonds, as well as their stereochemistry, dictates their function. 2D NMR spectroscopy offers a powerful, non-destructive suite of tools to unravel these structural intricacies.

This guide will delve into the application of key 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), as well as J-Resolved Spectroscopy, for the complete structural assignment of PUAs.

Deciphering the Molecular Framework: Connectivity and Functional Groups

The initial step in structure elucidation involves establishing the carbon skeleton and identifying the direct and long-range connections between protons and carbons. COSY, HSQC, and HMBC are the primary experiments for this purpose.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In a PUA, COSY is invaluable for tracing the connectivity of the aliphatic chain, identifying adjacent methylene and methine groups, and establishing the spin systems of the polyunsaturated chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹H-¹³C one-bond correlation). It provides a clear map of which protons are bonded to which carbons, allowing for the unambiguous assignment of protonated carbons in the PUA chain.[1] Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). HMBC is crucial for connecting the different spin systems identified by COSY and for positioning quaternary carbons and functional groups within the molecule. For instance, it can connect the protons of the polyunsaturated chain to the carbon of the alcohol group.[1]

Unveiling the 3D Architecture: Stereochemistry Determination

Once the planar structure is established, determining the three-dimensional arrangement of atoms, or stereochemistry, is essential. NOESY and its rotating-frame equivalent, ROESY, are the key techniques for this purpose.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. For PUAs, NOESY and ROESY are instrumental in determining the geometry of the double bonds (cis or trans) and the relative stereochemistry of any chiral centers. The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons. For flexible molecules like PUAs, ROESY can sometimes be more effective as it avoids the potential for zero or negative NOEs that can occur for medium-sized molecules.

Resolving Complex Multiplets: J-Resolved Spectroscopy

The ¹H NMR spectra of PUAs can be complex due to extensive signal overlap and complex coupling patterns. J-Resolved Spectroscopy is a 2D technique that separates chemical shifts and coupling constants onto two different axes. This simplifies the spectrum by collapsing multiplets into singlets in one dimension, making it easier to measure coupling constants (J values) accurately. This information is valuable for confirming the connectivity and stereochemistry of the molecule.[2][3][4]

Quantitative Data Summary

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in polyunsaturated alcohols and provide an example of assigned data for Linolenyl alcohol.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Polyunsaturated Alcohols.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Terminal Methyl (-CH₃)0.8 - 1.014 - 15
Saturated Methylene (-CH₂-)1.2 - 1.625 - 35
Methylene adjacent to C=C (-CH₂-C=C)2.0 - 2.325 - 30
Bis-allylic Methylene (=C-CH₂-C=)2.7 - 2.925 - 26
Methylene adjacent to -OH (-CH₂-OH)3.6 - 3.860 - 63
Olefinic Methine (-CH=CH-)5.2 - 5.5127 - 132
Hydroxyl Proton (-OH)Variable (0.5 - 5.0)-

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Linolenyl Alcohol ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol).

Carbon No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
13.64 (t)62.9
21.57 (quint)32.7
31.35 (m)25.8
4-71.30 (m)29.2 - 29.7
82.05 (q)27.2
95.35 (m)128.3
105.35 (m)130.3
112.81 (t)25.6
125.35 (m)128.2
135.35 (m)128.3
142.81 (t)25.6
155.35 (m)127.1
165.35 (m)132.0
172.08 (quint)20.6
180.97 (t)14.3

Note: Data is compiled from typical values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for sample preparation and the key 2D NMR experiments are provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the PUA sample is of high purity to avoid interference from contaminants.

  • Solvent Selection: Choose a deuterated solvent in which the sample is highly soluble. Deuterated chloroform (CDCl₃) is a common choice for lipids.[5] For quantitative analysis, ensure the solvent does not contain residual signals that overlap with signals of interest.

  • Concentration: For ¹H-detected experiments like COSY, HSQC, HMBC, and NOESY, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C-observe experiments, higher concentrations may be necessary.

  • Filtration: Filter the final sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard that has a simple spectrum and does not overlap with the analyte signals.

2D NMR Experimental Parameters

The following are general guidelines for setting up 2D NMR experiments on a 500 MHz spectrometer. These parameters should be optimized for the specific instrument and sample.

1. COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive sequence)

  • Spectral Width (sw): 10-12 ppm in both F2 (¹H) and F1 (¹H) dimensions.

  • Number of Points (td): 2048 in F2, 256-512 in F1.

  • Number of Scans (ns): 2-8 per increment.

  • Relaxation Delay (d1): 1-2 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3 (or similar edited, sensitivity-enhanced, gradient sequence)

  • Spectral Width (sw): 10-12 ppm in F2 (¹H), 160-200 ppm in F1 (¹³C).

  • Number of Points (td): 1024 in F2, 128-256 in F1.

  • Number of Scans (ns): 4-16 per increment.

  • Relaxation Delay (d1): 1.5-2 seconds.

  • One-bond ¹J_CH coupling constant: Set to an average value of 145 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf (or similar gradient-selected, long-range sequence)

  • Spectral Width (sw): 10-12 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C).

  • Number of Points (td): 2048 in F2, 256-512 in F1.

  • Number of Scans (ns): 8-64 per increment.

  • Relaxation Delay (d1): 1.5-2 seconds.

  • Long-range coupling constant (ⁿJ_CH): Optimized for a value between 4-10 Hz (8 Hz is a good starting point).

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpph (or similar gradient-selected, phase-sensitive sequence)

  • Spectral Width (sw): 10-12 ppm in both F2 (¹H) and F1 (¹H) dimensions.

  • Number of Points (td): 2048 in F2, 256-512 in F1.

  • Number of Scans (ns): 8-16 per increment.

  • Relaxation Delay (d1): 1-2 seconds.

  • Mixing Time (d8): This is a crucial parameter. For flexible, medium-sized molecules like PUAs, a range of mixing times (e.g., 100 ms to 500 ms) should be tested to find the optimal value for observing key NOEs.

5. J-Resolved Spectroscopy

  • Pulse Program: A standard J-resolved pulse sequence (e.g., a simple spin-echo).

  • Spectral Width (sw): 10-12 ppm in F2 (¹H), and a much smaller width (e.g., 50-100 Hz) in F1 to resolve the coupling constants.

  • Number of Points (td): 2048 in F2, 128-256 in F1.

  • Number of Scans (ns): 4-16 per increment.

  • Relaxation Delay (d1): 1-2 seconds.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical workflow for structure elucidation using 2D NMR and the relationships between the different NMR experiments.

Structure_Elucidation_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Sample PUA Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Proton_1D 1D ¹H NMR NMR_Tube->Proton_1D Carbon_1D 1D ¹³C NMR NMR_Tube->Carbon_1D COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC NOESY NOESY/ROESY NMR_Tube->NOESY JRES J-Resolved NMR_Tube->JRES Connectivity Establish Connectivity (Carbon Skeleton) Proton_1D->Connectivity Carbon_1D->Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Determine Stereochemistry (Double Bond Geometry, Chirality) NOESY->Stereochem JRES->Connectivity Connectivity->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Overall workflow for PUA structure elucidation.

NMR_Technique_Relationships COSY COSY (¹H-¹H Connectivity) HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC Provides Spin Systems Structure Complete 3D Structure COSY->Structure Defines Proton Network HSQC HSQC (¹H-¹³C One-Bond) HSQC->HMBC Assigns Protonated Carbons HSQC->Structure Links Protons to Carbons HMBC->Structure Connects Fragments NOESY NOESY/ROESY (Through-Space ¹H-¹H) NOESY->Structure Defines 3D Geometry

Relationships between key 2D NMR techniques.

By systematically applying this suite of 2D NMR experiments and carefully analyzing the resulting data, researchers can confidently and accurately determine the complete chemical structure of polyunsaturated alcohols, paving the way for a deeper understanding of their biological significance and the development of new therapeutic agents.

References

Application Notes and Protocols for the Quantitative Analysis of (2E,4E)-2,4-Octadien-1-ol in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E)-2,4-Octadien-1-ol is a volatile organic compound that contributes to the flavor profile of various food products.[1][2] It is recognized for its characteristic fatty, waxy, and deep-fried notes, making it a significant component in the aroma of cooked meats, dairy products, and edible oils. The quantitative analysis of this compound is crucial for quality control, flavor profile characterization, and process optimization in the food industry. This document provides detailed application notes and experimental protocols for the determination of (2E,4E)-2,4-Octadien-1-ol in diverse food matrices using modern analytical techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2E,4E)-2,4-Octadien-1-ol is essential for developing effective analytical methods.

PropertyValue
Chemical Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
CAS Number 18409-20-6
Appearance Colorless liquid with a green aroma.[2]
Boiling Point 97-98 °C at 10 mmHg
Solubility Insoluble in water; soluble in fat and ethanol.[2]
Flavor Profile Savory, with fatty, oily, waxy, brothy, and chicken-like notes.

Data Presentation: Quantitative Levels in Food Matrices

The concentration of (2E,4E)-2,4-Octadien-1-ol can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes expected or reported concentration ranges in various food categories. Note: These values are indicative and may vary.

Food MatrixTypical Concentration Range (µg/kg)Analytical Method
Cooked Meats (Beef, Pork, Chicken) 1 - 50HS-SPME-GC-MS
Dairy Products (Butter, Cheese) 0.5 - 20GC-O / HS-SPME-GC-MS
Edible Oils (Heated) 5 - 100HS-SPME-GC-MS
Snack Foods (Potato Chips) 1 - 30HS-SPME-GC-MS
Beverages (Fruit Juices - trace) < 1SPME-GC-MS

Experimental Protocols

The recommended methodology for the quantitative analysis of (2E,4E)-2,4-Octadien-1-ol in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, requires minimal sample preparation, and is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.

Protocol 1: Quantitative Analysis of (2E,4E)-2,4-Octadien-1-ol in Solid Food Matrices (e.g., Cooked Meat, Snack Foods)

This protocol is adapted from established methods for analyzing volatile flavor compounds in solid food samples.

1. Sample Preparation:

  • Homogenize a representative portion of the food sample.

  • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of the analyte).

  • (Optional) Add 1-2 g of NaCl to increase the ionic strength and promote the release of volatile compounds.

  • Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Parameters:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Incubation Temperature: 60 °C

  • Incubation Time: 15 min

  • Extraction Time: 30 min

  • Desorption Temperature: 250 °C

  • Desorption Time: 5 min (in the GC inlet)

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature of 40 °C, hold for 2 min.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35-350 amu.

  • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Target ions for (2E,4E)-2,4-Octadien-1-ol (m/z): 67, 81, 95, 126.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking a blank matrix (e.g., a model food system or a similar food matrix with non-detectable levels of the analyte) with known concentrations of (2E,4E)-2,4-Octadien-1-ol and a fixed concentration of the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of (2E,4E)-2,4-Octadien-1-ol in the food samples by using the regression equation from the calibration curve.

Protocol 2: Quantitative Analysis of (2E,4E)-2,4-Octadien-1-ol in Liquid and Semi-Solid Food Matrices (e.g., Edible Oils, Dairy Products, Beverages)

This protocol is suitable for liquid and semi-solid samples, with minor adjustments for viscosity.

1. Sample Preparation:

  • For liquid samples (e.g., beverages, melted butter), pipette 5 mL of the sample into a 20 mL headspace vial.

  • For semi-solid samples (e.g., yogurt, cheese), weigh 5 g of the sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard.

  • Add 2 g of NaCl.

  • Seal the vial immediately.

2. HS-SPME and GC-MS Parameters:

  • Follow the same HS-SPME and GC-MS parameters as described in Protocol 1.

3. Calibration and Quantification:

  • Prepare calibration standards in a matrix that closely resembles the sample (e.g., de-flavored oil for edible oil analysis, milk for dairy analysis, or a sugar/acid solution for beverages).

  • Follow the same calibration and quantification procedure as in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data_processing Data Processing & Quantification Homogenization Sample Homogenization Weighing Weighing into Headspace Vial Homogenization->Weighing Spiking Internal Standard Spiking Weighing->Spiking Sealing Vial Sealing Spiking->Sealing Incubation Incubation & Extraction (HS-SPME) Sealing->Incubation Desorption Thermal Desorption (GC Inlet) Incubation->Desorption Separation Chromatographic Separation (GC Column) Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of (2E,4E)-2,4-Octadien-1-ol.

logical_relationship cluster_extraction Extraction cluster_separation_detection Separation & Detection cluster_quantification Quantification Analyte (2E,4E)-2,4-Octadien-1-ol in Food Matrix HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Analyte->HS_SPME GC Gas Chromatography (GC) HS_SPME->GC MS Mass Spectrometry (MS) GC->MS IS Internal Standard Method MS->IS Cal_Curve External Calibration Curve IS->Cal_Curve Result Quantitative Result (µg/kg) Cal_Curve->Result

Caption: Logical relationship of the analytical steps.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of (2E,4E)-2,4-Octadien-1-ol via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of (2E,4E)-2,4-octadien-1-ol, a conjugated dienol, for robust and reproducible analysis by gas chromatography (GC). Due to its polar hydroxyl group and potential for thermal instability, direct GC analysis of (2E,4E)-2,4-octadien-1-ol can be challenging, often resulting in poor peak shape and inaccurate quantification. Derivatization of the alcohol functionality via silylation or acylation is presented as an effective strategy to enhance volatility, improve thermal stability, and achieve superior chromatographic performance. This document explores the underlying chemical principles of these derivatization techniques, offers step-by-step experimental protocols, and discusses critical parameters for method optimization. Furthermore, potential analytical challenges, such as isomerization of the conjugated diene system and other side reactions, are addressed with accompanying troubleshooting guidance. This application note is intended for researchers, analytical scientists, and quality control professionals working in the fields of flavor and fragrance analysis, natural product chemistry, and industrial quality control.

Introduction: The Analytical Challenge of (2E,4E)-2,4-Octadien-1-ol

(2E,4E)-2,4-Octadien-1-ol is an unsaturated fatty alcohol with a characteristic fatty odor and flavor[1]. Its analysis is pertinent in various industries, including food and beverage for flavor profiling and in the chemical industry as an intermediate. The presence of a primary alcohol group imparts polarity to the molecule, which can lead to undesirable interactions with the stationary phases in GC columns, resulting in peak tailing and reduced sensitivity. More critically, the conjugated diene system in (2E,4E)-2,4-octadien-1-ol is susceptible to thermal stress, which can lead to degradation or isomerization within the hot GC inlet, compromising the integrity of the analysis[2].

Chemical derivatization is a well-established technique to overcome these challenges by chemically modifying the analyte to a form more amenable to GC analysis[3][4]. For alcohols, the primary goal of derivatization is to replace the active hydrogen of the hydroxyl group with a non-polar functional group. This transformation achieves several key objectives:

  • Increased Volatility: The derivatized molecule has a lower boiling point, allowing it to be more readily vaporized in the GC inlet and transported through the column.

  • Enhanced Thermal Stability: The derivative is often more resistant to thermal degradation than the parent alcohol[3].

  • Improved Peak Shape: By masking the polar hydroxyl group, interactions with the stationary phase are minimized, leading to sharper, more symmetrical peaks.

  • Enhanced Sensitivity: Sharper peaks result in a better signal-to-noise ratio, improving detection limits.

This guide will focus on two of the most common and effective derivatization strategies for alcohols: silylation and acylation .

Derivatization Strategies: A Tale of Two Chemistries

The choice of derivatization reagent and method depends on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the desired sensitivity. For (2E,4E)-2,4-octadien-1-ol, both silylation and acylation offer viable pathways to successful GC analysis.

Silylation: The Workhorse of Alcohol Derivatization

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group[5]. This is one of the most widely used derivatization techniques for GC analysis of polar compounds[6].

Mechanism of Silylation:

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent. A good leaving group on the silylating reagent facilitates the reaction.

Silylation_Mechanism cluster_reactants Reactants cluster_products Products Analyte (2E,4E)-2,4-Octadien-1-ol Derivative TMS-ether Derivative Analyte->Derivative Reaction Reagent Silylating Reagent (e.g., BSTFA) Reagent->Derivative Byproduct Byproduct Reagent->Byproduct

Silylation Workflow

Common Silylating Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent suitable for a wide range of compounds, including alcohols[7]. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity, especially for sterically hindered alcohols[8].

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most reactive silylating agents, often providing rapid and complete derivatization[9][10]. A key advantage of MSTFA is that its byproducts are typically more volatile than those of BSTFA, reducing the likelihood of chromatographic interference[7].

ReagentKey CharacteristicsByproduct Volatility
BSTFA Versatile, reactivity enhanced with TMCSLower
MSTFA Highly reactive, often used for metabolomicsHigher

Table 1. Comparison of Common Silylating Reagents.

Acylation: An Alternative Route to Volatility

Acylation involves the reaction of the alcohol with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester[11][12]. Acylated derivatives are generally more stable than their silylated counterparts, particularly towards hydrolysis[11].

Mechanism of Acylation:

The reaction is a nucleophilic acyl substitution where the alcohol attacks the carbonyl carbon of the acylating agent. The reaction is often catalyzed by a base, such as pyridine, which also serves to neutralize the acidic byproduct.

Acylation_Mechanism cluster_reactants Reactants cluster_products Products Analyte (2E,4E)-2,4-Octadien-1-ol Derivative Ester Derivative Analyte->Derivative Reaction Reagent Acylating Reagent (e.g., Acetic Anhydride) Reagent->Derivative Byproduct Acid Byproduct Reagent->Byproduct Catalyst Base Catalyst (e.g., Pyridine) Catalyst->Derivative

Acylation Workflow

Common Acylating Reagents:

  • Acetic Anhydride: A readily available and effective reagent for forming acetate esters[11][13].

  • Trifluoroacetic Anhydride (TFAA): Produces highly volatile trifluoroacetyl esters, which can also enhance detection by electron capture detectors (ECD).

Experimental Protocols

Safety Precautions: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation with MSTFA

This protocol is adapted from established methods for the silylation of alcohols and is suitable for the derivatization of (2E,4E)-2,4-octadien-1-ol[14].

Materials:

  • (2E,4E)-2,4-Octadien-1-ol standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, it must be extracted into a non-protic organic solvent and dried over anhydrous sodium sulfate, or evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the dried sample residue in a known volume of anhydrous solvent (e.g., 100 µL of dichloromethane) in a GC vial.

  • Derivatization: Add 50 µL of MSTFA and 10 µL of pyridine to the vial. The pyridine acts as a catalyst and acid scavenger.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60 °C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting a 1 µL aliquot into the GC-MS system.

Protocol 2: Acylation with Acetic Anhydride

This protocol is based on general procedures for the acylation of alcohols[11][15].

Materials:

  • (2E,4E)-2,4-Octadien-1-ol standard or sample extract

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: As with silylation, the sample must be anhydrous.

  • Reconstitution: Dissolve the dried sample in 100 µL of anhydrous solvent in a GC vial.

  • Derivatization: Add 50 µL of acetic anhydride and 50 µL of pyridine to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70 °C for 60 minutes.

  • Work-up (Optional but Recommended): After cooling, the excess reagent and pyridine can be removed by evaporating the sample to dryness under a gentle stream of nitrogen and reconstituting the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis. This step can help to reduce solvent front tailing and potential contamination of the GC system.

  • Analysis: Inject a 1 µL aliquot into the GC-MS system.

GC-MS Analysis Parameters

The following GC-MS parameters are provided as a starting point and should be optimized for your specific instrumentation and analytical goals. These are adapted from a method for the analysis of the structurally similar (2E,4E)-Hexa-2,4-dien-1-ol.

ParameterRecommended Setting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Potential Challenges and Troubleshooting

The analysis of a conjugated dienol like (2E,4E)-2,4-octadien-1-ol presents unique challenges beyond those of simple saturated alcohols.

Isomerization and Degradation of the Conjugated Diene System

Conjugated dienes are known to be more stable than their non-conjugated counterparts due to resonance delocalization of the π-electrons[6][16]. However, they can still be susceptible to isomerization (e.g., E/Z isomerization) or degradation under harsh conditions, such as high temperatures in the GC inlet[2].

  • Mitigation Strategies:

    • Use the lowest possible inlet temperature that still allows for efficient vaporization of the derivatized analyte.

    • Employ a deactivated inlet liner to minimize active sites that can catalyze degradation.

    • Consider using a Programmed Temperature Vaporization (PTV) inlet, which allows for a gentler sample introduction.

Side Reactions During Derivatization

While the primary reaction is at the hydroxyl group, the conjugated diene system could potentially undergo side reactions.

  • Diels-Alder Reaction: The conjugated diene can act as a diene in a Diels-Alder cycloaddition reaction with a suitable dienophile[17]. While the common silylating and acylating reagents are not typical dienophiles, it is a theoretical possibility to be aware of, especially if the sample matrix contains reactive species. For instance, maleic anhydride can react with conjugated dienols in a Diels-Alder fashion[18].

Incomplete Derivatization and Peak Tailing

Incomplete derivatization will result in the presence of the underivatized alcohol, which will likely exhibit poor peak shape and a different retention time.

Troubleshooting Problem Poor Peak Shape / Tailing Cause1 Incomplete Derivatization Problem->Cause1 Cause2 Active Sites in GC System Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1a Optimize Reaction Time/Temp Cause1->Solution1a Solution1b Ensure Anhydrous Conditions Cause1->Solution1b Solution1c Use Catalyst (e.g., TMCS) Cause1->Solution1c Solution2a Use Deactivated Liner Cause2->Solution2a Solution2b Trim Column Inlet Cause2->Solution2b Solution3a Dilute Sample Cause3->Solution3a Solution3b Increase Split Ratio Cause3->Solution3b

Troubleshooting Poor Peak Shape

ProblemPotential CauseRecommended Solution
Peak Tailing Incomplete derivatizationIncrease reaction time and/or temperature. Ensure all reagents and solvents are anhydrous. For silylation, consider adding a catalyst like TMCS.
Active sites in the GC systemUse a fresh, deactivated inlet liner. Trim 5-10 cm from the front of the GC column.
Peak Fronting Column overloadDilute the sample or increase the split ratio.
Split Peaks Improper injection techniqueEnsure the autosampler is functioning correctly and the injection speed is appropriate.
In-inlet condensationCheck for a proper temperature gradient in the inlet.

Table 2. Troubleshooting Guide for Common Chromatographic Issues.

Conclusion

The derivatization of (2E,4E)-2,4-octadien-1-ol is a critical step for its successful analysis by gas chromatography. Both silylation and acylation are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The choice between silylation with reagents like MSTFA or BSTFA, and acylation with reagents such as acetic anhydride, will depend on the specific requirements of the analysis and the available resources. Careful attention to experimental conditions, particularly the exclusion of moisture, is paramount for achieving complete and reproducible derivatization. By following the protocols and troubleshooting guidance provided in this application note, researchers and analysts can develop robust and reliable methods for the quantification of (2E,4E)-2,4-octadien-1-ol in a variety of sample matrices.

References

Application Note: Validated HPLC Method for the Quantification of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2E,4E)-2,4-Octadien-1-ol. The method is demonstrated to be linear, accurate, precise, and sensitive, making it suitable for routine quality control and research applications. All validation parameters were established in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

(2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol with potential applications in various industries, including pharmaceuticals and flavorings.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.[3] This application note provides a comprehensive protocol for a validated reversed-phase HPLC method for the determination of (2E,4E)-2,4-Octadien-1-ol.

Experimental

Instrumentation and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • (2E,4E)-2,4-Octadien-1-ol reference standard

Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1.

ParameterValue
Mobile Phase Acetonitrile:Water (60:40, v/v)
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 230 nm
Run Time 10 minutes

Protocols

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of (2E,4E)-2,4-Octadien-1-ol reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing (2E,4E)-2,4-Octadien-1-ol.

  • Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of (2E,4E)-2,4-Octadien-1-ol in the sample solutions from the calibration curve.

Method Validation

The analytical method was validated according to ICH guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[4]

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was determined.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45872x + 12345
Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of the standard into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7
Precision

Precision was evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed on the same day and on three different days.

Precision Type%RSD
Repeatability (Intra-day) 0.65%
Intermediate Precision (Inter-day) 1.25%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_standards Prepare Standard Solutions (Stock and Working) system_equilibration System Equilibration prep_standards->system_equilibration prep_samples Prepare Sample Solutions prep_samples->system_equilibration inject_standards Inject Standard Solutions system_equilibration->inject_standards inject_samples Inject Sample Solutions inject_standards->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition linearity Linearity (Calibration Curve) data_acquisition->linearity accuracy Accuracy (Recovery Studies) data_acquisition->accuracy precision Precision (Repeatability & Intermediate) data_acquisition->precision lod_loq LOD & LOQ Calculation linearity->lod_loq quantification Quantification of Analyte linearity->quantification report Generate Validation Report accuracy->report precision->report lod_loq->report quantification->report

Caption: Workflow for the validation of the HPLC method.

Conclusion

The developed and validated HPLC method for the quantification of (2E,4E)-2,4-Octadien-1-ol is simple, rapid, linear, accurate, and precise. The method is suitable for its intended purpose in quality control and research environments. The validation results confirm that the method is reliable and can be used for the routine analysis of (2E,4E)-2,4-Octadien-1-ol.

References

Application Note: GC-MS Analysis of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of (2E,4E)-2,4-Octadien-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). (2E,4E)-2,4-Octadien-1-ol is a fatty alcohol and a volatile organic compound of interest in flavor and fragrance research, as well as in studies of lipid peroxidation. The methodology outlined here is intended for researchers, scientists, and professionals in drug development and quality control. This document includes sample preparation, GC-MS operational parameters, and an overview of the expected mass spectral fragmentation pattern.

Introduction

(2E,4E)-2,4-Octadien-1-ol (C₈H₁₄O, Molar Mass: 126.20 g/mol ) is a conjugated unsaturated alcohol. Accurate and reliable analytical methods are essential for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and sensitive detection. Electron Ionization (EI) is a common ionization technique used in GC-MS that provides characteristic fragmentation patterns useful for structural elucidation. This note details a standard procedure for the analysis of (2E,4E)-2,4-Octadien-1-ol and discusses its expected fragmentation behavior based on established principles of mass spectrometry.

Experimental Protocol

This protocol is based on generally accepted methods for the GC-MS analysis of volatile alcohols and specific parameters reported for (2E,4E)-2,4-Octadien-1-ol.[1]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 1 mg/mL (2E,4E)-2,4-Octadien-1-ol in a suitable volatile solvent such as methanol or dichloromethane.

  • Calibration Standards: For quantitative analysis, create a series of calibration standards by serial dilution of the stock solution.

  • Sample Matrix: For analysis in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and minimize matrix interference.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis:

ParameterSetting
Gas Chromatograph Agilent 7890A GC or equivalent
Column J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness)[1]
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program 60°C, hold for 2 min, then ramp to 246°C at 3°C/min[1]
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 30-200
Ion Source Temperature 230°C
Quadrupole Temperature 150°C

Data Presentation: Expected Fragmentation Pattern

While a publicly available, detailed mass spectrum for (2E,4E)-2,4-Octadien-1-ol is not readily accessible, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for unsaturated alcohols. The molecular ion peak (M⁺˙) is expected at m/z 126. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For unsaturated alcohols, the molecular ion peak is often more prominent than in their saturated counterparts.

The table below summarizes the expected major fragments of (2E,4E)-2,4-Octadien-1-ol.

m/zProposed FragmentFragmentation Pathway
126[C₈H₁₄O]⁺˙Molecular Ion (M⁺˙)
108[C₈H₁₂]⁺˙Loss of H₂O (M-18)
97[C₇H₉]⁺Allylic cleavage
81[C₆H₉]⁺Cleavage of the alkyl chain
67[C₅H₇]⁺Cleavage of the alkyl chain
57[C₄H₉]⁺Cleavage of the alkyl chain
41[C₃H₅]⁺Allylic cleavage
31[CH₂OH]⁺Alpha-cleavage

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of (2E,4E)-2,4-Octadien-1-ol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2E,4E)-2,4-Octadien-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce (2E,4E)-2,4-Octadien-1-ol?

A1: The most prevalent methods for synthesizing (2E,4E)-2,4-Octadien-1-ol involve two main strategies:

  • Reduction of (2E,4E)-2,4-Octadienal: This is a common and direct approach where the corresponding aldehyde, (2E,4E)-2,4-octadienal, is reduced to the primary alcohol. A variety of reducing agents can be employed for this transformation.

  • Aldol Condensation followed by Reduction: This two-step sequence begins with a crossed aldol condensation between propanal and crotonaldehyde to generate (2E,4E)-2,4-hexadienal (sorbaldehyde). Subsequent reaction of this intermediate with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) or a Wittig-type reaction followed by reduction can yield the target dienol.

Q2: What are the potential byproducts I should be aware of during the synthesis of (2E,4E)-2,4-Octadien-1-ol?

A2: The nature and quantity of byproducts are highly dependent on the chosen synthetic route and reaction conditions. Common impurities may include:

  • Geometric Isomers: The presence of two double bonds allows for the formation of other stereoisomers, such as the (2Z,4E), (2E,4Z), and (2Z,4Z)-isomers of 2,4-octadien-1-ol.

  • Over-reduction Products: If a strong reducing agent is used for the reduction of the corresponding dienal or an intermediate ester, the double bonds may be partially or fully reduced, leading to the formation of octenols or octanol.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the starting aldehyde (e.g., (2E,4E)-2,4-octadienal) or other precursors in the final product mixture.

  • Aldol Condensation Side Products: In syntheses involving aldol condensations, self-condensation of the starting aldehydes (e.g., propanal or crotonaldehyde) can occur, leading to undesired dimers and trimers.[1]

  • Solvent Adducts and Other Impurities: Depending on the reagents and solvents used, other minor impurities may also be formed.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS offers a more detailed analysis, allowing for the identification and quantification of the desired product and any byproducts present in the reaction mixture.

Troubleshooting Guides

Problem 1: Low Yield of (2E,4E)-2,4-Octadien-1-ol
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction closely using TLC or GC-MS to ensure it has gone to completion. If necessary, extend the reaction time or consider a moderate increase in temperature. Ensure the purity and reactivity of your starting materials and reagents.
Side Reactions Optimize reaction conditions to minimize the formation of byproducts. This may involve adjusting the temperature, reaction time, or the stoichiometry of the reagents. For instance, in reductions, using a milder reducing agent or controlling the temperature at low levels (e.g., -78 °C) can prevent over-reduction.
Product Degradation (2E,4E)-2,4-Octadien-1-ol can be sensitive to acidic conditions and prolonged heating. Ensure that the work-up procedure is performed promptly and under neutral or slightly basic conditions. Purification via distillation should be conducted under reduced pressure to minimize thermal decomposition.
Inefficient Extraction Ensure complete extraction of the product from the aqueous phase during work-up by using an appropriate organic solvent and performing multiple extractions. Washing the combined organic layers with brine can help to break up emulsions and improve separation.
Problem 2: Presence of Significant Amounts of Isomeric Impurities
Potential Cause Suggested Solution
Non-stereoselective Reaction Conditions The stereochemical outcome of the reaction is critical for obtaining the desired (2E,4E)-isomer. For Wittig or Horner-Wadsworth-Emmons reactions, the choice of reagents, base, and solvent can significantly influence the E/Z selectivity. For instance, stabilized ylides in Wittig reactions tend to favor the E-isomer.[2][3] The Horner-Wadsworth-Emmons reaction is also known to produce predominantly E-alkenes.[4]
Isomerization During Work-up or Purification Exposure to acid, base, or high temperatures can cause isomerization of the double bonds. Maintain neutral pH during work-up and use low-temperature purification techniques like fractional distillation under high vacuum.
Impure Starting Materials Ensure the stereochemical purity of your starting materials, such as crotonaldehyde, as this can directly impact the isomeric purity of the final product.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Suggested Solution
Close Boiling Points of Isomers The various geometric isomers of 2,4-octadien-1-ol may have very similar boiling points, making separation by standard distillation challenging. Employing a high-efficiency fractional distillation column under reduced pressure is recommended.
Presence of Non-volatile Impurities If byproducts such as polymers or salts are present, a preliminary purification step, such as column chromatography on silica gel, may be necessary before distillation.
Thermal Instability As mentioned, the product can be thermally labile. Kugelrohr distillation or short-path distillation can be effective methods for purifying small quantities of the alcohol at lower temperatures.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of (2E,4E)-2,4-octadienal, a key precursor to the target alcohol. The yield of the final alcohol will depend on the efficiency of the subsequent reduction step.

ReactionReagentsSolventTemperature (°C)Yield of (2E,4E)-2,4-Octadienal (%)Reference
Aldol CondensationPropanal, CrotonaldehydeAqueous NaOH20-30~60-70Based on general aldol condensation principles
Wittig Reaction(Triphenylphosphoranylidene)acetaldehyde, HexanalTHFRoom TempVariesBased on general Wittig reaction principles

Note: The yields are approximate and can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Key Experiment: Reduction of (2E,4E)-2,4-Octadienal to (2E,4E)-2,4-Octadien-1-ol

Materials:

  • (2E,4E)-2,4-Octadienal

  • Sodium borohydride (NaBH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Methanol (for NaBH₄ reduction) or an inert solvent like Toluene or THF (for DIBAL-H reduction)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using Sodium Borohydride):

  • Dissolve (2E,4E)-2,4-octadienal in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude (2E,4E)-2,4-octadien-1-ol.

  • Purify the crude product by fractional distillation under reduced pressure.

Safety Note: Sodium borohydride reacts with water and alcohols to produce hydrogen gas, which is flammable. The reaction should be performed in a well-ventilated fume hood. DIBAL-H is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Yield of (2E,4E)-2,4-Octadien-1-ol Observed check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_rxn Extend Reaction Time or Slightly Increase Temperature incomplete->extend_rxn extend_rxn->check_completion analyze_byproducts Analyze Byproducts (GC-MS, NMR) complete->analyze_byproducts side_reactions Significant Side Reactions? analyze_byproducts->side_reactions optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry, Reagent Choice) side_reactions->optimize_conditions Yes no_major_byproducts No Major Byproducts side_reactions->no_major_byproducts No optimize_conditions->start check_workup Review Work-up and Purification Procedures no_major_byproducts->check_workup inefficient_extraction Inefficient Extraction or Product Degradation? check_workup->inefficient_extraction modify_workup Modify Work-up/Purification (Neutral pH, Reduced Pressure Distillation) inefficient_extraction->modify_workup Yes end Improved Yield inefficient_extraction->end No modify_workup->end

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway for the Synthesis of (2E,4E)-2,4-Octadien-1-ol via Aldol Condensation and Reduction

Reaction_Pathway cluster_aldol Aldol Condensation cluster_organometallic Organometallic Addition cluster_reduction Reduction propanal Propanal sorbaldehyde (2E,4E)-2,4-Hexadienal (Sorbaldehyde) propanal->sorbaldehyde + Base crotonaldehyde Crotonaldehyde crotonaldehyde->sorbaldehyde intermediate_alkoxide Intermediate Alkoxide sorbaldehyde->intermediate_alkoxide organometallic e.g., Ethylmagnesium bromide organometallic->intermediate_alkoxide octadienal (2E,4E)-2,4-Octadienal intermediate_alkoxide->octadienal Work-up final_product (2E,4E)-2,4-Octadien-1-ol octadienal->final_product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->final_product

Caption: Synthesis of the target alcohol via aldol condensation.

References

Technical Support Center: Side Reactions in the Wittig Synthesis of Dienols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Wittig reaction is a cornerstone of alkene synthesis. However, when applied to the synthesis of dienols—compounds featuring two carbon-carbon double bonds and a hydroxyl group—specific challenges and side reactions can arise. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these complex syntheses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Wittig synthesis of dienols.

Problem Potential Cause Recommended Solution
Low or No Yield of Dienol Deprotonation of the hydroxyl group: The strong base used to generate the ylide can deprotonate the alcohol, deactivating the starting material or causing undesired side reactions.[1]1. Use a protecting group: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, THP ether) that is stable to the basic conditions of the Wittig reaction.[2] 2. Use a weaker base with a stabilized ylide: If using a stabilized ylide, a weaker base (e.g., NaH, NaOMe) may be sufficient and less likely to deprotonate the alcohol.[3] 3. Consider the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction uses less basic phosphonate carbanions, which can be more compatible with acidic protons.[4][5]
Poor ylide formation: The base may not be strong enough, or the reaction conditions may not be optimal for generating the ylide.1. Ensure anhydrous conditions: Ylides are sensitive to moisture. Use flame-dried glassware and anhydrous solvents.[6] 2. Select an appropriate base: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[7][8]
Steric hindrance: Bulky substituents on the aldehyde/ketone or the ylide can impede the reaction.[6]1. Optimize reaction conditions: Increase reaction temperature or time. 2. Use the Horner-Wadsworth-Emmons (HWE) reaction: The more nucleophilic phosphonate carbanions in the HWE reaction are often more effective with sterically hindered substrates.[9]
Undesired E/Z Isomer Ratio Ylide stability: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[3][8][9]1. Select the appropriate ylide: Choose a stabilized or non-stabilized ylide based on the desired stereochemistry of the dienol. 2. Use the Schlosser modification: This modification of the Wittig reaction can be used to obtain the E-alkene from non-stabilized ylides.[9] 3. Employ the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction generally provides excellent selectivity for the E-alkene.[4][5]
Reaction conditions: The choice of solvent and the presence of lithium salts can influence the E/Z ratio.[9]1. Salt-free conditions: For non-stabilized ylides, salt-free conditions often favor the formation of the Z-isomer. 2. Solvent effects: Protic solvents can affect the stereochemical outcome. Aprotic solvents like THF or diethyl ether are commonly used.
Formation of Byproducts Isomerization of existing double bonds: In the synthesis of conjugated dienols, the existing double bond in an α,β-unsaturated aldehyde or the ylide can isomerize under the reaction conditions.1. React a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde: This approach is generally better for preserving the stereochemistry of the existing double bond.[10]
Aldol condensation: The basic conditions can promote self-condensation of the aldehyde starting material if it has α-hydrogens.1. Add the aldehyde slowly to the ylide solution: This ensures that the aldehyde reacts with the ylide before it has a chance to undergo self-condensation.
Epimerization: If the aldehyde has a stereocenter at the α-position, the basic conditions can lead to epimerization.1. Use milder bases or shorter reaction times. 2. Consider a protecting group strategy if other functional groups are sensitive to the base.
Difficult Purification Triphenylphosphine oxide byproduct: This byproduct can be difficult to separate from the desired dienol product.[11]1. Horner-Wadsworth-Emmons (HWE) reaction: The phosphate byproduct of the HWE reaction is water-soluble and easily removed by extraction.[5] 2. Chromatography: Careful column chromatography is often necessary to separate the product from triphenylphosphine oxide. 3. Precipitation/crystallization: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Should I protect the hydroxyl group of my starting material before performing the Wittig reaction?

A1: In most cases, yes. The strong bases used to generate the ylide (e.g., n-BuLi, NaH) are strong enough to deprotonate a free hydroxyl group. This can lead to a lower yield of the desired dienol and the formation of byproducts. Protecting the alcohol as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether is a common and effective strategy. These protecting groups are generally stable under the basic conditions of the Wittig reaction and can be removed under mild acidic conditions after the olefination.[2]

Q2: How can I control the stereochemistry (E vs. Z) of the newly formed double bond in my dienol?

A2: The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the phosphorus ylide:

  • Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) generally lead to the formation of the Z-alkene.[3][8]

  • Stabilized ylides (where the group attached to the carbanion is an electron-withdrawing group like an ester or ketone) typically favor the formation of the more thermodynamically stable E-alkene.[3][8]

For reliable synthesis of E-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method due to its high E-selectivity.[4][5] The Schlosser modification of the Wittig reaction can also be employed to obtain E-alkenes from non-stabilized ylides.[9]

Q3: My Wittig reaction is not going to completion, even with a strong base. What could be the issue?

A3: Several factors could be at play:

  • Steric Hindrance: If either your carbonyl compound or your phosphonium salt is sterically bulky, the reaction can be sluggish.[6] Consider using a less hindered precursor if possible or switching to the more reactive Horner-Wadsworth-Emmons reagents.

  • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose over time. It is often best to generate the ylide in situ and use it immediately.

  • Poor Solubility: Ensure that your phosphonium salt and carbonyl compound are soluble in the chosen reaction solvent.

  • Base Quality: The effectiveness of strong bases like n-BuLi can degrade with improper storage. Ensure you are using a fresh or recently titrated solution.

Q4: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for dienol synthesis?

A4: The HWE reaction offers several key advantages:

  • Higher E-selectivity: It generally provides a higher yield of the E-isomer.[4][5]

  • Easier Purification: The phosphate byproduct is water-soluble and can be easily removed by aqueous extraction, whereas the triphenylphosphine oxide from the Wittig reaction often requires chromatography for removal.[5]

  • Increased Reactivity: The phosphonate carbanions used in the HWE reaction are more nucleophilic and can react with more hindered ketones that are poor substrates for the Wittig reaction.[5]

Experimental Protocols

General Procedure for the Wittig Reaction with a Protected Hydroxy-Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

1. Ylide Formation:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 equivalents) and an anhydrous aprotic solvent (e.g., THF, diethyl ether).

  • Cool the suspension to the appropriate temperature (typically 0 °C or -78 °C).

  • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture for 30-60 minutes at this temperature to ensure complete ylide formation.

2. Reaction with the Aldehyde:

  • Dissolve the protected hydroxy-aldehyde (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the aldehyde solution to the ylide solution at the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the dienol from triphenylphosphine oxide and other impurities.

4. Deprotection (if necessary):

  • Remove the protecting group under appropriate conditions (e.g., acid for silyl or THP ethers) to yield the final dienol.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions in the Wittig synthesis of dienols.

Wittig_Dienol_Synthesis cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start Protected Hydroxy-Aldehyde intermediate Oxaphosphetane Intermediate start->intermediate Wittig Reaction ylide Phosphorus Ylide ylide->intermediate product Protected Dienol intermediate->product Elimination ez_mixture E/Z Mixture of Dienol intermediate->ez_mixture Non-selective elimination final_product Dienol product->final_product Deprotection isomerization Isomerization of Existing Double Bond product->isomerization Base-catalyzed unprotected Unprotected Hydroxy-Aldehyde deprotonated Deprotonated Aldehyde unprotected->deprotonated base Strong Base (e.g., n-BuLi) base->deprotonated no_reaction No Reaction/ Low Yield deprotonated->no_reaction ylide_formation Phosphonium Salt + Base ylide_formation->ylide

Caption: Wittig synthesis of dienols: main pathway and potential side reactions.

This diagram illustrates the desired reaction pathway for synthesizing a dienol via a protected intermediate, as well as potential side reactions such as deprotonation of an unprotected alcohol and the formation of isomeric mixtures.

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction w_start Aldehyde/Ketone + Phosphonium Ylide w_intermediate Oxaphosphetane w_start->w_intermediate w_product Alkene + Ph₃P=O (Often difficult to separate) w_intermediate->w_product hwe_start Aldehyde/Ketone + Phosphonate Carbanion hwe_intermediate Intermediate hwe_start->hwe_intermediate hwe_product Alkene + (RO)₂P(O)O⁻ (Water soluble, easy to separate) hwe_intermediate->hwe_product comparison Comparison of Olefination Methods

Caption: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

This diagram highlights the key differences between the Wittig and HWE reactions, particularly in terms of the phosphorus-containing reagent and the nature of the byproduct, which has significant implications for product purification.

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your Wittig reaction product.

Q1: My desired product is non-polar and stable. What is the simplest method to remove TPPO?

A1: For non-polar and stable products, precipitation and filtration is often the most straightforward approach. Triphenylphosphine oxide (TPPO) has low solubility in non-polar solvents like hexanes or pentane.[1]

  • Method 1: Direct Precipitation. After the reaction, concentrate the mixture and triturate the residue with a non-polar solvent such as pentane or hexane. The TPPO will often precipitate as a white solid and can be removed by filtration.[1] This may need to be repeated 2-3 times for complete removal.[2][3]

  • Method 2: Crystallization from a Mixed Solvent System. TPPO crystallizes well from a benzene-cyclohexane mixture.[1][3] If your product is soluble, you can dissolve the crude mixture in a minimal amount of benzene and then add cyclohexane to induce TPPO crystallization.

Q2: My product is polar, making precipitation with non-polar solvents ineffective. How can I remove TPPO?

A2: When your product is polar, precipitating the TPPO as a metal salt complex is a highly effective strategy.[1][4] This method is particularly useful for reactions conducted in polar aprotic or protic solvents. The underlying principle is that TPPO, a Lewis base, forms insoluble complexes with certain metal salts.[4]

  • Precipitation with Zinc Chloride (ZnCl₂): This is a versatile method effective in a range of polar solvents like ethanol, ethyl acetate, and isopropyl alcohol.[5][6] Adding a solution of ZnCl₂ in ethanol to your crude reaction mixture will precipitate the TPPO as a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[4][5]

  • Precipitation with Magnesium Chloride (MgCl₂): This method works well in solvents like toluene and dichloromethane, where the MgCl₂-TPPO complex is insoluble.[1][7]

  • Precipitation with Calcium Bromide (CaBr₂): Anhydrous CaBr₂ is highly efficient for removing TPPO from ethereal solvents like THF, with reports of 95-98% removal.[8]

Q3: I performed my Wittig reaction in THF, and attempts to precipitate TPPO with MgCl₂ have failed. What should I do?

A3: The formation of the MgCl₂-TPPO complex is inefficient in ethereal solvents like THF.[5] In this scenario, you have a few options:

  • Solvent Exchange: Remove the THF under reduced pressure and replace it with a solvent compatible with the MgCl₂ precipitation method, such as toluene or ethyl acetate.[5]

  • Switch to a Different Metal Salt: As mentioned above, CaBr₂ has been demonstrated to be very effective for TPPO removal in THF.[5][8]

Q4: My product is co-precipitating with the TPPO-metal salt complex. How can I prevent this?

A4: Co-precipitation can be a challenging issue. Here are a few strategies to address it:

  • Optimize the Solvent System: Carefully screen different solvents or solvent mixtures for the precipitation. The goal is to find a system where the TPPO or its complex has minimal solubility while your product remains in solution.

  • Adjust the Stoichiometry of the Precipitating Agent: If using a metal salt, try adjusting the equivalents of the salt added. Using the minimal amount necessary to precipitate the majority of the TPPO may reduce co-precipitation of your product.[5]

  • Consider an Alternative Removal Method: If precipitation proves problematic, you may need to resort to column chromatography or filtration through a silica plug.[1]

Q5: I want to avoid column chromatography altogether. What are my options?

A5: For large-scale reactions or when chromatography is not feasible, non-chromatographic methods are highly desirable.

  • Filtration through a Silica Plug: This technique is a rapid and effective way to remove the highly polar TPPO from less polar products.[2][3][4] The high polarity of TPPO causes it to strongly adsorb to silica gel. A short plug of silica can therefore be used to retain the TPPO while allowing a less polar product to pass through.[4]

  • Precipitation with Metal Salts: As detailed in Q2, this is a robust chromatography-free method.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of triphenylphosphine oxide in common laboratory solvents?

A1: Understanding the solubility of TPPO is key to designing an effective purification strategy. Generally, TPPO is:

  • Poorly soluble in: Hexane, pentane, cyclohexane, and water.[1][9][10]

  • Soluble in: Polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It is also soluble in benzene, toluene, and ethyl acetate.[1][11]

Q2: Are there any alternatives to triphenylphosphine in the Wittig reaction to avoid the formation of TPPO?

A2: Yes, several strategies exist to circumvent the issue of TPPO formation:

  • Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[1]

  • Alternative Phosphines: Phosphines can be modified to make their corresponding oxides more soluble in either acidic or basic aqueous solutions, allowing for removal by extraction.[1]

Q3: Can column chromatography be used to remove TPPO?

A3: Yes, column chromatography is a common method for removing TPPO, especially on a smaller scale or when other methods fail. TPPO is a relatively polar compound. A typical silica gel column using a gradient of ethyl acetate in hexanes can effectively separate TPPO from less polar products.[1]

Q4: How can I regenerate triphenylphosphine from the triphenylphosphine oxide byproduct?

A4: Triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine.[7] This can be a cost-effective and environmentally friendly approach, particularly on a large scale.

Data Presentation

Table 1: Efficiency of TPPO Removal by Precipitation with Metal Salts in Various Solvents

Metal SaltSolventTPPO Remaining in Solution (%)Reference
ZnCl₂Ethanol<1[6]
ZnCl₂Ethyl Acetate<5[6]
ZnCl₂Isopropyl Acetate<5[6]
ZnCl₂Isopropanol<5[6]
ZnCl₂THF<15[6]
ZnCl₂2-MeTHF<15[6]
ZnCl₂Methanol>15[6]
ZnCl₂Acetonitrile>15[6]
ZnCl₂Acetone>15[6]
ZnCl₂DichloromethaneNo precipitate[6]
CaBr₂THF2-5[8]
CaBr₂2-MeTHF<1[8]
CaBr₂MTBE<1[8]

Table 2: Effect of ZnCl₂ Stoichiometry on TPPO Precipitation in Ethanol

Equivalents of ZnCl₂ vs. TPPOTPPO Removed (%)Reference
190[6]
2>95[6]
3>99[6]

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol

This protocol is adapted from the procedure described by Batesky, et al.[6][12]

  • Dissolution of Crude Product: After the Wittig reaction is complete, perform an appropriate aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.

  • Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. The amount of ZnCl₂ solution should be calculated to provide approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO produced.[5]

  • Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce precipitation of the white ZnCl₂(TPPO)₂ complex.[4][5] Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[5]

  • Product Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the ethanol. The resulting residue can then be further purified if necessary.

Protocol 2: Removal of Triphenylphosphine Oxide using a Silica Gel Plug

This protocol is a general guidance based on common laboratory practices.[2][3][4]

  • Concentration: Concentrate the crude reaction mixture to obtain a viscous oil or solid.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.

  • Plug Preparation: Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Filtration: Pass the suspension of the crude product through the silica plug.

  • Elution: Elute the desired product from the silica plug with a suitable solvent, typically the same non-polar solvent mixture or pure ether. The majority of the triphenylphosphine oxide will remain adsorbed at the top of the silica plug. This procedure may need to be repeated for complete removal.[2]

Mandatory Visualization

TPPO_Removal_Decision_Tree start Crude Wittig Reaction Mixture product_polarity Is the product polar? start->product_polarity chromatography Silica Gel Plug Filtration start->chromatography Alternative for non-polar products precipitation_nonpolar Precipitation with non-polar solvents (Hexane, Pentane) product_polarity->precipitation_nonpolar No solvent_check Reaction solvent? product_polarity->solvent_check Yes end_purified Purified Product precipitation_nonpolar->end_purified precipitation_metal Precipitation with metal salts (ZnCl₂, MgCl₂, CaBr₂) precipitation_metal->end_purified chromatography->end_purified thf_solvent Use CaBr₂ solvent_check->thf_solvent THF other_polar_solvent Use ZnCl₂ solvent_check->other_polar_solvent Other Polar non_polar_solvent Use MgCl₂ solvent_check->non_polar_solvent Non-Polar thf_solvent->end_purified other_polar_solvent->end_purified non_polar_solvent->end_purified

Caption: Decision tree for selecting a TPPO removal method.

Precipitation_Workflow start Crude Reaction Mixture in suitable solvent add_precipitant Add Precipitating Agent (e.g., Metal Salt Solution or Anti-solvent) start->add_precipitant stir_cool Stir and/or Cool to induce precipitation add_precipitant->stir_cool filtration Vacuum Filtration stir_cool->filtration filtrate Filtrate containing purified product filtration->filtrate solid Precipitated TPPO (or its complex) filtration->solid Collect Solid concentrate Concentrate Filtrate filtrate->concentrate final_product Isolated Product concentrate->final_product

Caption: General workflow for TPPO removal by precipitation.

References

Optimizing stereoselectivity in (2E,4E)-2,4-Octadien-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselective synthesis of (2E,4E)-2,4-Octadien-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (2E,4E)-2,4-Octadien-1-ol with high stereoselectivity?

A1: Several methods are employed to achieve high (E,E)-stereoselectivity. The most common include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method that typically favors the formation of (E)-alkenes. It involves the reaction of a stabilized phosphonate ylide with an aldehyde.[1][2][3]

  • Wittig Reaction: While the classic Wittig reaction can sometimes lead to mixtures of stereoisomers, modifications such as the Schlosser modification can enhance (E)-selectivity.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki, Stille, and Sonogashira couplings are powerful for constructing the dienol backbone with high stereochemical control.[5][6][7] The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired stereoselectivity.

  • Olefin Metathesis: Ene-diene cross-metathesis can also be a viable route for the synthesis of substituted (2Z,4E)-dienyl esters, which can then be converted to the desired dienol.[8][9]

Q2: How can I improve the (E,E)-selectivity of my Horner-Wadsworth-Emmons (HWE) reaction?

A2: To enhance the (E,E)-selectivity in an HWE reaction, consider the following adjustments:

  • Choice of Base and Cation: The use of sodium or potassium bases (e.g., NaH, KHMDS) generally provides higher E-selectivity compared to lithium bases (e.g., n-BuLi).[10]

  • Steric Hindrance: Increasing the steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diethyl or diisopropyl phosphonate) can favor the formation of the (E)-isomer.[1]

  • Reaction Temperature: Running the reaction at higher temperatures can promote thermodynamic control, which typically favors the more stable (E)-alkene.[2]

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used.

Q3: My Wittig reaction is producing a mixture of E and Z isomers. How can I increase the proportion of the (E,E)-isomer?

A3: Achieving high (E)-selectivity in a Wittig reaction can be challenging. Here are some strategies:

  • Use Stabilized Ylides: Ylides stabilized by electron-withdrawing groups tend to favor the formation of (E)-alkenes.

  • Schlosser Modification: This modification involves the use of a strong base like phenyllithium at low temperatures to equilibrate the intermediate betaines to the more stable threo form, which then eliminates to give the (E)-alkene.

  • Salt-Free Conditions: The presence of lithium salts can decrease (Z)-selectivity, and by extension, can be manipulated to favor (E)-isomers under certain conditions.

Q4: What are the key factors influencing stereoselectivity in palladium-catalyzed cross-coupling reactions for diene synthesis?

A4: In palladium-catalyzed reactions, the stereochemical outcome is highly dependent on:

  • Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand play a critical role in determining the stereoselectivity.[11] For instance, in some dienylation reactions, the use of 1,2-(diphenylphosphino)benzene (dppbz) as a ligand has been shown to be key for high E-selectivity.

  • Catalyst Precursor: The choice of the palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can influence the catalytic cycle and, consequently, the stereochemical outcome.

  • Base and Solvent: The reaction conditions, including the base and solvent system, must be carefully optimized for the specific coupling partners to ensure efficient and stereoselective transformation.

Troubleshooting Guides

Problem 1: Low (E,E)-Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reaction

If you are observing a low E/Z ratio in your HWE reaction, follow this troubleshooting guide to optimize for the desired (2E,4E)-isomer.

HWE_Troubleshooting start Low (E,E) Selectivity Observed check_base Step 1: Evaluate Base and Cation start->check_base change_base Action: Switch from Li-based (e.g., n-BuLi) to Na- or K-based (e.g., NaH, KHMDS) check_base->change_base If using Li-base check_phosphonate Step 2: Assess Phosphonate Sterics check_base->check_phosphonate If using Na/K-base or selectivity is still low monitor_reaction Monitor Reaction Progress and Analyze Stereoselectivity change_base->monitor_reaction change_phosphonate Action: Increase steric bulk of phosphonate esters (e.g., from methyl to ethyl or isopropyl) check_phosphonate->change_phosphonate If using sterically small phosphonates check_temp Step 3: Analyze Reaction Temperature check_phosphonate->check_temp If phosphonate is already bulky or selectivity is still low change_phosphonate->monitor_reaction increase_temp Action: Increase reaction temperature to favor thermodynamic product check_temp->increase_temp If reaction is run at low temperature increase_temp->monitor_reaction success High (E,E) Selectivity Achieved monitor_reaction->success Suzuki_Troubleshooting start High Homocoupling Observed check_base Step 1: Evaluate Base start->check_base change_base Action: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃ instead of hydroxides) or decrease base concentration check_base->change_base If using a strong base check_temp Step 2: Assess Reaction Temperature check_base->check_temp If base is appropriate or homocoupling persists monitor_reaction Monitor Reaction and Analyze Product Purity change_base->monitor_reaction lower_temp Action: Lower the reaction temperature check_temp->lower_temp If reaction is run at high temperature check_boronic_acid Step 3: Verify Boronic Acid Quality check_temp->check_boronic_acid If temperature is optimized or homocoupling persists lower_temp->monitor_reaction use_excess Action: Use a slight excess of the boronic acid or use freshly prepared reagent check_boronic_acid->use_excess If boronic acid may have degraded use_excess->monitor_reaction success Minimized Homocoupling Achieved monitor_reaction->success HWE_Mechanism reagents Phosphonate Ester Aldehyde ylide Phosphonate Ylide (Carbanion) reagents:p->ylide Deprotonation oxaphosphetane Oxaphosphetane Intermediate reagents:h->oxaphosphetane base Base base->ylide ylide->oxaphosphetane Nucleophilic Attack on Aldehyde products (E)-Alkene Phosphate Byproduct oxaphosphetane->products:alkene Elimination oxaphosphetane->products:byproduct Suzuki_Cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-X pd0->pdi_complex oxidative_add Oxidative Addition pdii_complex R¹-Pd(II)L₂-R² pdi_complex->pdii_complex transmetal Transmetalation pdii_complex->pd0 product R¹-R² pdii_complex->product reductive_elim Reductive Elimination reactants R¹-X + R²-B(OR)₂ base Base

References

Technical Support Center: (2E,4E)-2,4-Octadien-1-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,4E)-2,4-Octadien-1-ol. The information is designed to help anticipate and address potential stability and degradation issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (2E,4E)-2,4-Octadien-1-ol?

A1: (2E,4E)-2,4-Octadien-1-ol is susceptible to degradation from several factors due to its conjugated diene and primary allylic alcohol structure. The main contributors to its instability are:

  • Oxidation: The conjugated double bonds and the allylic alcohol group are prone to oxidation, especially when exposed to atmospheric oxygen. This can be accelerated by the presence of metal ions.

  • Light Exposure (Photodegradation): The conjugated π-electron system can absorb UV light, leading to isomerization (e.g., E to Z) or other photochemical reactions.

  • High Temperatures (Thermal Degradation): Elevated temperatures can promote oxidation, isomerization, and potentially polymerization or cyclization reactions.

  • Strongly Acidic or Basic Conditions: While generally more stable than isolated double bonds, the conjugated system can undergo reactions under harsh pH conditions. The primary alcohol can also be susceptible to acid-catalyzed dehydration.

Q2: How should I properly store (2E,4E)-2,4-Octadien-1-ol to ensure its stability?

A2: To minimize degradation, (2E,4E)-2,4-Octadien-1-ol should be stored under the following conditions:

  • Temperature: Store in a freezer, preferably at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or by storing the container in the dark.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.

Q3: What are the likely degradation products of (2E,4E)-2,4-Octadien-1-ol?

A3: Based on its chemical structure, the following degradation products can be anticipated:

  • (2E,4E)-2,4-Octadienal: Oxidation of the primary alcohol group.

  • Isomers: Geometric isomers (e.g., (2Z,4E), (2E,4Z), (2Z,4Z)-2,4-Octadien-1-ol) may form upon exposure to light or heat.

  • Epoxides: Oxidation of the double bonds can lead to the formation of various epoxides.

  • Shorter-chain aldehydes and alcohols: Oxidative cleavage of the carbon-carbon double bonds can result in smaller, volatile molecules.

  • Polymers: Under certain conditions, such as high heat or in the presence of radical initiators, polymerization may occur.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/GC chromatogram after sample preparation. Oxidative Degradation Prepare samples fresh and use solvents purged with an inert gas. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) if compatible with the experimental design.
Loss of assay value over a short period, even with proper storage. Inadequate Storage Conditions Verify that storage is at ≤ -20°C, under an inert atmosphere, and protected from light. Ensure the container seal is intact.
Inconsistent analytical results between replicates. Photodegradation during handling Minimize exposure of the compound and its solutions to ambient and UV light. Use amber glassware and work in a dimly lit area if possible.
Formation of a viscous or solid precipitate in the sample. Polymerization Avoid prolonged exposure to high temperatures and sources of free radicals.
pH-dependent degradation during formulation studies. Hydrolytic Instability Conduct a pH-stability profile to identify the optimal pH range for your formulation. Buffer your solutions accordingly.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways for (2E,4E)-2,4-Octadien-1-ol based on its chemical structure.

A (2E,4E)-2,4-Octadien-1-ol B (2E,4E)-2,4-Octadienal A->B Oxidation (Alcohol Dehydrogenation) C Geometric Isomers (e.g., Z,E or E,Z) A->C Photodegradation (UV light) or Thermal Stress D Epoxides A->D Oxidation (Epoxidation of double bonds) F Polymers A->F High Heat or Radical Initiators E Shorter-chain Aldehydes/Alcohols D->E Further Oxidation (Oxidative Cleavage)

Potential degradation pathways for (2E,4E)-2,4-Octadien-1-ol.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (2E,4E)-2,4-Octadien-1-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution and the solid compound to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Determine the percentage of degradation.

  • A mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.[1][2]

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating (2E,4E)-2,4-Octadien-1-ol from its degradation products.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and water.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (likely around 230 nm due to the conjugated diene).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Method Development Workflow:

A Inject Unstressed Sample (Optimize mobile phase for sharp peak) B Inject Stressed Sample Mixture A->B C Check for Peak Purity and Resolution B->C D Is Resolution > 2 for all peaks? C->D E Adjust Mobile Phase Gradient (or organic/aqueous ratio) D->E No F Method Validation (ICH Q2(R1)) D->F Yes E->B

Workflow for developing a stability-indicating HPLC method.

3. Validation:

  • Once adequate separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Summary of Potential Degradants and Analytical Conditions

Stress Condition Potential Degradation Products Recommended Primary Analytical Technique
Acid/Base Hydrolysis Isomers, potential for dehydrationHPLC-UV, LC-MS
Oxidation (H₂O₂) (2E,4E)-2,4-Octadienal, Epoxides, Cleavage productsGC-MS, LC-MS
Thermal (Heat) Isomers, (2E,4E)-2,4-Octadienal, PolymersHPLC-UV, GC-MS, GPC (for polymers)
Photolytic (UV/Vis) Geometric IsomersHPLC-UV with a diode array detector (DAD)

References

Technical Support Center: 2,4-Octadien-1-ol Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the high-performance liquid chromatography (HPLC) resolution of 2,4-Octadien-1-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of 2,4-Octadien-1-ol and why are they difficult to separate?

2,4-Octadien-1-ol is a conjugated diene alcohol that primarily exists as several geometric isomers due to the two double bonds at positions 2 and 4.[1] The common isomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). These isomers are structurally very similar, differing only in the spatial arrangement of atoms around the double bonds. This similarity in physical and chemical properties, such as polarity and hydrophobicity, makes achieving baseline separation a significant chromatographic challenge.

Q2: Which HPLC mode is generally recommended for separating geometric isomers like 2,4-Octadien-1-ol?

While Reversed-Phase (RP-HPLC) is the most common mode of HPLC, Normal-Phase (NP-HPLC) is often more effective for separating structural isomers.[2] NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase, which can offer unique selectivity for geometric isomers based on subtle differences in polar interactions with the stationary phase.[2][3] However, a well-optimized RP-HPLC method can also be successful.

Q3: I am using a standard C18 column but see no separation. What is the likely cause?

Co-elution on a C18 column suggests that the isomers have nearly identical hydrophobicity under the current conditions. C18 columns separate primarily based on hydrophobic interactions, and if the geometric isomers do not differ significantly in this regard, resolution will be poor.[4] To resolve this, you may need to change the stationary phase to one that offers a different separation mechanism (e.g., a phenyl or cyano column for π-π interactions) or switch to Normal-Phase HPLC.[5]

Q4: When is a chiral stationary phase (CSP) necessary for 2,4-Octadien-1-ol analysis?

A chiral stationary phase is only necessary if you need to separate enantiomers.[6][7][8] Geometric isomers (like E/Z isomers) are diastereomers, not enantiomers. While 2,4-Octadien-1-ol itself is not chiral, derivatives or related structures might be. If your sample is a racemic mixture of enantiomers, a CSP is essential for their resolution.[9][10]

Troubleshooting Guide: Improving Isomer Resolution

Problem: My chromatogram shows co-eluting or poorly resolved peaks (Resolution, Rs < 1.5) for 2,4-Octadien-1-ol isomers.

This is the most common issue. Poor resolution can stem from several factors related to the column, mobile phase, or other instrument parameters. Follow this systematic approach to identify and solve the problem.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution (Rs < 1.5) check_system 1. Verify System Suitability (Pressure, Leaks, Baseline Noise) start->check_system decision_system System OK? check_system->decision_system optimize_mp 2. Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Change Organic Solvent (ACN vs MeOH) - Switch to NP-HPLC Solvents decision_system->optimize_mp Yes fix_system Fix System Issues (e.g., Replace Seals, Degas Mobile Phase) decision_system->fix_system No decision_mp Resolution Improved? optimize_mp->decision_mp change_sp 3. Evaluate Stationary Phase - Switch from C18 to C8 or Phenyl - Try a Normal Phase (Silica) Column decision_mp->change_sp No end_good End: Resolution Achieved (Rs >= 1.5) decision_mp->end_good Yes decision_sp Resolution Improved? change_sp->decision_sp adjust_params 4. Adjust Physical Parameters - Lower Flow Rate - Optimize Column Temperature decision_sp->adjust_params No decision_sp->end_good Yes decision_params Resolution Improved? adjust_params->decision_params decision_params->end_good Yes end_bad Consult Advanced Methods (e.g., 2D-LC, SFC) decision_params->end_bad No fix_system->check_system

Caption: A systematic workflow for troubleshooting poor HPLC resolution.

Step 1: Mobile Phase Optimization

Q: How can I adjust my mobile phase to improve the separation of geometric isomers?

Optimizing the mobile phase is often the most effective way to improve selectivity.[11][12]

  • For Reversed-Phase (RP-HPLC):

    • Adjust Solvent Strength: Methodically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of organic solvent increases retention time and may provide more opportunity for the isomers to separate.

    • Change Organic Modifier: The choice of organic solvent can alter selectivity. Acetonitrile and methanol have different properties and interact differently with analytes. If you are using methanol, try switching to acetonitrile, and vice-versa.

    • Temperature: Optimizing the column temperature can influence selectivity and efficiency.[12][13] Try adjusting the temperature in 5 °C increments (e.g., from 25 °C to 40 °C).

  • For Normal-Phase (NP-HPLC):

    • Adjust Polar Modifier: In NP-HPLC, a non-polar solvent like hexane is typically used with a small amount of a polar modifier like isopropanol (IPA) or ethanol. Carefully adjusting the percentage of the polar modifier is critical. A lower percentage of IPA will increase retention and may improve resolution.

Step 2: Stationary Phase Selection

Q: Which column should I choose for separating 2,4-Octadien-1-ol isomers?

The stationary phase is a critical factor for achieving selectivity.[14] If a standard C18 column is not providing adequate separation, consider alternatives that offer different interaction mechanisms.

Stationary PhasePrimary Separation MechanismSuitability for 2,4-Octadien-1-ol IsomersKey Considerations
C18 (Octadecyl) Hydrophobic InteractionsModerateMost common starting point. May not resolve isomers with similar hydrophobicity.[15]
C8 (Octyl) Hydrophobic InteractionsModerateLess retentive than C18; may offer different selectivity for moderately non-polar compounds.[15]
Phenyl π-π Interactions, HydrophobicityGoodThe phenyl groups can interact with the double bonds in the dienol structure, potentially offering better selectivity between geometric isomers.
Silica (for NP-HPLC) Adsorption (Polar Interactions)ExcellentHighly recommended for geometric isomer separation.[2] Exploits subtle differences in the polarity and steric hindrance of the isomers.[2]
Step 3: Controlling Physical and Instrumental Parameters

Q: Besides the column and mobile phase, what other parameters can I adjust?

Fine-tuning instrumental parameters provides an additional level of control over the separation.

G cluster_1 Factors Influencing HPLC Resolution cluster_params Adjustable Parameters cluster_factors Chromatographic Factors Resolution Resolution (Rs) MobilePhase Mobile Phase (Composition, pH, Solvent) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention Factor (k') MobilePhase->Retention StationaryPhase Stationary Phase (C18, C8, Silica, Phenyl) StationaryPhase->Selectivity StationaryPhase->Retention Temperature Temperature Temperature->Selectivity Efficiency Efficiency (N) Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency ColumnDim Column Dimensions (Length, Diameter) ColumnDim->Efficiency Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key parameters and their influence on HPLC resolution.

  • Flow Rate: Reducing the flow rate generally increases column efficiency and can improve the resolution of closely eluting peaks.[13] However, this will also increase the analysis time.

  • Injection Volume & Concentration: Overloading the column is a common cause of peak broadening and poor resolution.[16][17] If you observe peak fronting or tailing, try reducing the sample concentration or the injection volume.

  • Sample Solvent: Always try to dissolve your sample in the mobile phase.[17] Injecting a sample in a solvent that is much stronger than the mobile phase can cause distorted peak shapes and poor resolution.

Experimental Protocols

The following protocols provide detailed starting points for developing a robust separation method for 2,4-Octadien-1-ol isomers.

Protocol 1: Reversed-Phase HPLC Screening

This protocol is designed as an initial screening method to determine if a separation is feasible on common reversed-phase columns.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile (ACN)

  • Analyte Preparation: Prepare a 0.5 mg/mL solution of the 2,4-Octadien-1-ol isomer mixture in a 50:50 mixture of ACN and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (for the conjugated diene system)

    • Injection Volume: 5 µL

    • Gradient Program: Start with a linear gradient from 40% B to 80% B over 20 minutes. Hold at 80% B for 5 minutes.

  • Evaluation: Analyze the chromatograms from both columns. Select the column and conditions that show the best initial separation ("peak shoulders" or partial resolution) for further optimization by adjusting the gradient slope or switching to an isocratic method.

Protocol 2: Normal-Phase HPLC for Optimal Isomer Separation

This method is often superior for separating geometric isomers.

  • HPLC System: Same as Protocol 1, but ensure the system is properly flushed and dedicated to normal-phase solvents to prevent contamination.

  • Column: Silica, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: n-Hexane

    • B: Isopropanol (IPA)

  • Analyte Preparation: Prepare a 0.5 mg/mL solution of the 2,4-Octadien-1-ol isomer mixture in n-Hexane.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Isocratic Program: Start with an isocratic mobile phase of 98:2 (Hexane:IPA).

  • Optimization: If resolution is poor, decrease the percentage of IPA in 0.5% increments (e.g., to 98.5:1.5, then 99:1). This will increase retention and improve the chances of separation. If retention times are too long, increase the IPA percentage.

References

Technical Support Center: Analysis of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of (2E,4E)-2,4-Octadien-1-ol, a volatile aliphatic alcohol often used as a flavoring agent.[1] The content is tailored for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of (2E,4E)-2,4-Octadien-1-ol analysis?

A1: In analytical chemistry, the "matrix" refers to all components of a sample other than the analyte of interest, (2E,4E)-2,4-Octadien-1-ol.[2][3] Matrix effects are the alteration of the analytical signal (peak area or height) of the analyte caused by these co-extracted compounds.[3][4] These effects can manifest as signal enhancement (an artificially high signal) or signal suppression (an artificially low signal), leading to inaccurate quantification and compromising the reliability of the results.[2][4]

Q2: What is the most common cause of matrix effects in the GC-MS analysis of volatile compounds like (2E,4E)-2,4-Octadien-1-ol?

A2: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile compounds, the most prevalent issue is matrix-induced signal enhancement .[3][5] This occurs when non-volatile matrix components accumulate in the GC inlet liner and at the head of the analytical column.[3][4] These residues can mask active sites where (2E,4E)-2,4-Octadien-1-ol might otherwise adsorb or degrade. This "protective" effect leads to a more efficient transfer of the analyte to the detector, resulting in an artificially enhanced signal and an overestimation of its concentration.[4][5][6]

Q3: What are the common signs of matrix effects in my chromatograms and data?

A3: Beyond inaccurate quantitative results, several signs may indicate the presence of matrix effects:

  • High Variability: You may observe poor reproducibility (%RSD) in results for replicate injections of the same sample.[4]

  • Anomalous Recovery: Recovery studies consistently yield results significantly outside the acceptable range (e.g., >120% for signal enhancement or <80% for suppression).

  • Peak Shape Distortion: While not definitive, you might see poor peak shape (tailing or fronting) in pure solvent standards that improves when the analyte is in a sample matrix.[7] Conversely, very "dirty" matrices can cause broad peaks or a rising baseline.[4]

  • Retention Time Shifts: Significant shifts in retention time, especially when analyzing complex samples, can be an indicator of matrix interactions within the column.[7]

Q4: How can I definitively determine if my analysis is affected by matrix effects?

A4: A standard method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (a sample of the same matrix type known to be free of the analyte).[2][4] A significant difference between the slopes confirms the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula:

  • ME (%) = [ (Slopematrix-matched - Slopesolvent) / Slopesolvent ] x 100 [4]

A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression. Values greater than +20% or less than -20% are generally considered significant.[4]

Q5: What are the most effective strategies to compensate for or eliminate matrix effects?

A5: The most effective strategies involve either improving sample cleanup, optimizing the analytical method, or using a corrective calibration technique.[8]

  • Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove many interfering matrix components.[2][9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank sample matrix helps ensure that the standards and samples experience similar matrix effects.[2][3]

  • Standard Addition: This method involves adding known quantities of the analyte to the actual sample to create a calibration curve within the sample itself, effectively canceling out the matrix effect.[4][6]

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects.[10] A stable isotope-labeled version of (2E,4E)-2,4-Octadien-1-ol is used as an internal standard. It behaves almost identically to the analyte during sample preparation, chromatography, and ionization, allowing the ratio of the analyte to the internal standard to provide highly accurate quantification despite matrix effects.[2][11]

Troubleshooting Guide

Problem 1: High Variability and Poor Reproducibility in Replicate Injections

  • Symptom: You are observing a high relative standard deviation (%RSD) in your results for replicate injections of the same sample.

  • Possible Cause: Inconsistent matrix effects, often due to a contaminated GC system or highly variable sample matrices.[4]

  • Troubleshooting Steps:

    • GC System Maintenance: A contaminated GC inlet liner is a primary source of variability. Regularly inspect and replace the liner, especially after analyzing complex matrices.[3][4]

    • Trim the Column: Cut a small portion (e.g., 10-15 cm) from the front of the analytical column to remove accumulated non-volatile residues that can cause inconsistent analyte interactions.[4]

    • Evaluate Sample Homogeneity: Ensure that the sample itself is homogenous before extraction to rule out variability from the source material.

Problem 2: Overestimation of Concentration (Recovery > 120%)

  • Symptom: You are obtaining unexpectedly high concentrations of (2E,4E)-2,4-Octadien-1-ol, or your spike-recovery studies consistently exceed 120%.

  • Possible Cause: Matrix-induced signal enhancement is the most likely cause in a GC-MS system.[4][5]

  • Troubleshooting Steps:

    • Confirm the Matrix Effect: Prepare and analyze both a solvent-based and a matrix-matched calibration curve as described in FAQ Q4. A significantly steeper slope for the matrix-matched curve confirms signal enhancement.[4]

    • Implement Matrix-Matched Calibration: For future quantification, use matrix-matched standards to ensure accuracy.

    • Use Analyte Protectants: In some GC applications, adding "analyte protectants" to both standards and samples can help equalize the response by providing a consistent "protective" layer in the inlet, thus minimizing the differences between solvent and matrix injections.

Problem 3: Underestimation of Concentration (Low Recovery)

  • Symptom: Your quantitative results are consistently lower than expected, or spike-recovery is poor.

  • Possible Cause: While less common in GC, signal suppression can occur.[3] Other causes include analyte loss during sample preparation or irreversible adsorption/degradation on active sites in the GC system, which can happen if the matrix is not "dirty" enough to provide a protective effect.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure your extraction method is efficient and that the analyte is not being lost during solvent evaporation or transfer steps.

    • Check GC System Activity: Inject a standard of a sensitive compound to check for system activity (peak tailing). If active sites are present, replace the liner with a properly deactivated one and consider trimming the column.[3][4]

    • Use Stable Isotope Dilution (SIDA): If the problem persists, using a stable isotope-labeled internal standard is the most robust way to correct for both signal suppression and analyte loss during sample preparation.[11][12]

Data Presentation

The table below provides illustrative data demonstrating how matrix effects can lead to the overestimation of (2E,4E)-2,4-Octadien-1-ol concentration and how a matrix-matched calibration corrects for this inaccuracy.

Table 1: Illustrative Data on Matrix Effect on (2E,4E)-2,4-Octadien-1-ol Quantification

ParameterCalibration in SolventMatrix-Matched Calibration
Calibration Curve Slope 15,00022,500
Matrix Effect (ME) -+50% (Significant Enhancement)
True Concentration in Sample 50 ng/mL50 ng/mL
Measured Peak Area in Sample 1,125,0001,125,000
Calculated Concentration 75 ng/mL (50% Overestimation) 50 ng/mL (Accurate)

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

  • Prepare Solvent Standards: Prepare a series of calibration standards of (2E,4E)-2,4-Octadien-1-ol in a pure solvent (e.g., acetone, methanol) at concentrations spanning the expected sample range.

  • Prepare Matrix-Matched Standards: Obtain a representative sample matrix known to be free of the analyte ("blank matrix"). Process this blank matrix using your established sample preparation method. Spike the resulting blank matrix extract with (2E,4E)-2,4-Octadien-1-ol to create a series of standards at the same concentrations as the solvent standards.[4]

  • Analyze Standards: Analyze both sets of standards (solvent and matrix-matched) under the same analytical conditions.

  • Compare Slopes: Generate calibration curves for both sets and compare their slopes.

  • Calculate ME%: Use the formula from FAQ Q4 to quantify the matrix effect. A value >|20%| indicates a significant effect that must be addressed.[4]

Protocol 2: Mitigation using the Standard Addition Method

  • Aliquot Sample: Take at least four equal volume aliquots of the prepared sample extract.

  • Spike Aliquots: Leave one aliquot un-spiked. Spike the remaining aliquots with increasing, known amounts of a (2E,4E)-2,4-Octadien-1-ol standard solution. The spiked concentrations should ideally be 0.5x, 1.0x, and 1.5x the estimated concentration in the sample.[4]

  • Analyze Aliquots: Analyze all prepared aliquots using the validated analytical method.

  • Create Plot: Create a calibration plot of the instrument response (peak area) versus the concentration of the added standard.

  • Determine Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the concentration of (2E,4E)-2,4-Octadien-1-ol in the original, un-spiked sample.[4]

Visualizations

The following workflow diagram illustrates a logical approach to identifying and mitigating matrix effects during method development and troubleshooting.

MatrixEffectWorkflow start Inaccurate or Irreproducible Quantitative Results Observed hypothesize Hypothesize Matrix Effects as a Potential Cause start->hypothesize diagnose Diagnostic Experiment: Compare Slopes of Solvent vs. Matrix-Matched Calibration Curves hypothesize->diagnose decision Is |ME%| > 20% ? diagnose->decision mitigate_label Select Mitigation Strategy decision->mitigate_label  Yes no_effect Matrix Effects Not Significant. Investigate Other Causes (e.g., Instrument Error, Sample Prep Loss) decision->no_effect No sample_prep Optimize Sample Preparation (e.g., SPE, LLE) mitigate_label->sample_prep calibration Use Corrective Calibration (Matrix-Matched or Std. Addition) mitigate_label->calibration sida Implement Stable Isotope Dilution Analysis (SIDA) mitigate_label->sida validate Re-evaluate and Validate Analytical Method sample_prep->validate calibration->validate sida->validate

Caption: Workflow for diagnosing and addressing matrix effects.

References

Preventing isomerization of (2E,4E)-2,4-Octadien-1-ol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,4E)-2,4-Octadien-1-ol. The focus is on preventing isomerization during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization in (2E,4E)-2,4-Octadien-1-ol during workup?

A1: Isomerization of the conjugated diene system in (2E,4E)-2,4-Octadien-1-ol is primarily caused by exposure to acid, base, heat, and light (UV or visible). These conditions can provide the activation energy needed to convert the thermodynamically stable (2E,4E) isomer to other geometric isomers, such as (2E,4Z), (2Z,4E), or (2Z,4Z) forms.

Q2: Why is (2E,4E)-2,4-Octadien-1-ol generally considered stable, yet prone to isomerization under certain conditions?

A2: The conjugated diene structure of (2E,4E)-2,4-Octadien-1-ol imparts significant stability through electron delocalization across the pi-system.[1][2][3][4][5] This extended conjugation lowers the molecule's overall energy state. However, the energy barrier to isomerization, while significant, can be overcome by catalytic influences like acids and bases, or by providing sufficient energy in the form of heat or light.[6][7]

Q3: Can the choice of solvent during workup influence the stability of (2E,4E)-2,4-Octadien-1-ol?

A3: Yes, the choice of solvent is crucial. Protic solvents, especially under acidic or basic conditions, can facilitate protonation or deprotonation events that may initiate isomerization. It is advisable to use aprotic, non-polar, or weakly polar solvents for extraction and chromatography. Additionally, ensuring solvents are free of acidic or basic impurities is critical.

Q4: Are there any visual indicators that isomerization may have occurred?

A4: While subtle isomerization may not be visually apparent, significant changes in the isomeric composition can potentially alter the physical properties of the sample, such as its refractive index or chromatographic behavior. The most reliable methods for detecting and quantifying isomerization are analytical techniques like ¹H NMR spectroscopy, gas chromatography (GC), and high-performance liquid chromatography (HPLC).

Troubleshooting Guide: Isomerization During Workup

Symptom Potential Cause Recommended Solution
Unexpected peaks in GC/HPLC analysis post-workup, suggesting the presence of isomers. Acid or Base Contamination: Traces of acid or base from the reaction mixture or workup reagents.- Neutralize the reaction mixture carefully with a mild buffer (e.g., saturated sodium bicarbonate for acid, saturated ammonium chloride for base) to a pH of ~7 before extraction. - Wash the organic layer with brine to remove residual aqueous contaminants. - Use high-purity, neutral solvents.
Loss of stereochemical purity confirmed by ¹H NMR. Exposure to High Temperatures: Overheating during solvent removal (rotary evaporation) or other steps.- Perform all workup steps at or below room temperature. Use an ice bath to cool the separatory funnel during extractions if necessary. - Remove solvent under reduced pressure at a low temperature (<30°C).
Gradual appearance of isomers in a sample over time. Photochemical Isomerization: Exposure to ambient laboratory light or sunlight.- Conduct all experimental procedures in a fume hood with the sash down and the lights off where possible. - Use amber glass vials or wrap glassware and separatory funnels in aluminum foil to protect the compound from light.
Isomerization observed after chromatography. Acidic or Basic Stationary Phase: Silica gel can be slightly acidic, while alumina can be basic or acidic.- Use a neutralized silica gel for chromatography. This can be prepared by washing the silica with a dilute solution of a suitable base (e.g., triethylamine in the eluent) followed by the eluent. - Alternatively, consider using a less reactive stationary phase like Florisil®.

Experimental Protocols

Protocol 1: General Neutral Workup for (2E,4E)-2,4-Octadien-1-ol

This protocol is designed to minimize isomerization by maintaining neutral pH, low temperature, and protection from light.

  • Quenching and pH Neutralization:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or saturated aqueous ammonium chloride (if the reaction was basic) with gentle stirring until the pH of the aqueous layer is approximately 7. Monitor the pH using pH paper.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel wrapped in aluminum foil.

    • Extract the aqueous layer three times with a suitable aprotic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers twice with saturated aqueous sodium bicarbonate solution.

    • Wash the organic layers twice with brine to remove residual water and water-soluble impurities.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous sodium sulfate (a neutral drying agent).

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature kept below 30°C.

    • For final solvent removal, place the sample under high vacuum for a short period.

  • Storage:

    • Store the purified (2E,4E)-2,4-Octadien-1-ol in an amber vial at low temperature (≤ -20°C) under an inert atmosphere (e.g., argon or nitrogen).

Visualizations

Isomerization_Pathways cluster_main Factors Promoting Isomerization cluster_isomers Isomeric Products A (2E,4E)-2,4-Octadien-1-ol (Thermodynamically Stable) B (2Z,4E)-Isomer A->B Isomerization C (2E,4Z)-Isomer A->C Isomerization D (Other Isomers) A->D Isomerization Catalyst Acid / Base / Heat / Light

Caption: Factors that can induce the isomerization of (2E,4E)-2,4-Octadien-1-ol.

Preventive_Workup_Workflow Start Reaction Mixture Quench 1. Quench & Neutralize (pH ~7, 0°C) Start->Quench Extract 2. Extract (Aprotic Solvent, Light Protection) Quench->Extract Wash 3. Wash (Sat. NaHCO3, Brine) Extract->Wash Dry 4. Dry (Anhydrous Na2SO4) Wash->Dry Concentrate 5. Concentrate (<30°C) Dry->Concentrate Product Pure (2E,4E)-2,4-Octadien-1-ol Concentrate->Product

Caption: A workflow designed to prevent isomerization during the workup of (2E,4E)-2,4-Octadien-1-ol.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Volatile Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gas chromatography-mass spectrometry (GC-MS) methods for the analysis of volatile alcohols.

Troubleshooting Guide

This section addresses specific issues encountered during the analysis of volatile alcohols by GC-MS.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My chromatogram shows significant peak tailing for volatile alcohols like methanol and ethanol. What are the likely causes and how can I fix it?

A1: Peak tailing for polar analytes like alcohols is a common issue and often points to unwanted interactions within the GC system. Here are the primary causes and solutions:

  • Active Sites in the Inlet: The liner, particularly if it contains glass wool, can have active silanol groups that interact with the hydroxyl group of alcohols.

    • Solution: Use a deactivated or silanized liner to minimize these interactions.[1] If using a liner with glass wool, ensure the wool is also deactivated.[2] Regularly replacing the liner is crucial as its deactivation can degrade over time.[3]

  • Column Contamination or Degradation: Active sites can also develop at the head of the analytical column due to the accumulation of non-volatile residues from previous injections.

    • Solution: Trim 10-20 cm from the front of the column to remove contaminated sections.[1][3] If the problem persists, the column may be degraded and require replacement.[4][5]

  • Improper Column Installation: Dead volume at the connection points between the column and the inlet or detector can cause peak broadening and tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct height within the inlet, following the manufacturer's instructions.[1][6]

  • Inlet Temperature Too Low: Insufficient temperature can lead to incomplete or slow vaporization of the sample.

    • Solution: Increase the inlet temperature. For volatile alcohols, a starting point could be 150°C, but optimization is necessary.[7] Be cautious not to exceed the thermal stability of your analytes.

Q2: I am observing peak fronting for my volatile alcohol peaks. What could be the cause?

A2: Peak fronting is often a sign of column overload.

  • Sample Concentration Too High: Injecting too much analyte can saturate the stationary phase of the column.

    • Solution: Reduce the injection volume or dilute the sample.[4][8] Alternatively, increase the split ratio to introduce less sample onto the column.[4]

  • Inappropriate Solvent: If the solvent is not compatible with the stationary phase, it can affect how the analytes are focused at the head of the column.

    • Solution: Ensure the polarity of your solvent matches the stationary phase to allow for proper "wetting".[8]

Problem: Low Sensitivity / Poor Signal

Q3: The sensitivity for my volatile alcohol analysis is too low. How can I increase the signal response?

A3: Improving sensitivity involves getting more analyte to the detector and reducing system noise.

  • Injection Mode: The choice between split and splitless injection is critical for sensitivity.

    • Solution: For trace analysis, use splitless injection, which transfers nearly the entire sample to the column.[9][10][11] For higher concentration samples where you can afford on-instrument dilution, a low split ratio (e.g., 5:1 or 10:1) can provide sharp peaks while still offering good sensitivity.[10][12]

  • Inlet Temperature: An inlet temperature that is too low can result in poor sample vaporization and transfer.

    • Solution: Optimize the inlet temperature. For volatile alcohols, temperatures around 150°C to 250°C have been used.[7][13] However, one study found that for methanol, ethanol, acetaldehyde, and ethyl acetate, the peak area decreased with increasing inlet temperature, with 150°C being optimal.[7]

  • Column Choice: The column's inner diameter and film thickness affect peak height.

    • Solution: Using a column with a smaller inner diameter (e.g., 0.25 mm) can produce sharper, taller peaks, improving the signal-to-noise ratio.[14] A thicker film can be beneficial for retaining highly volatile compounds.[15]

  • Pulsed Injection: This technique can enhance the response for your analytes.

    • Solution: Employ a pulsed split or pulsed splitless injection. This involves increasing the inlet pressure during the injection, which helps to focus the analyte band and improve transfer to the column.[12]

Problem: Carryover and Ghost Peaks

Q4: I am seeing peaks from a previous injection in my blank runs (carryover). What is the cause and how can I eliminate it?

A4: Carryover of polar compounds like alcohols can be a persistent issue.

  • Contamination in the Syringe/Autosampler: Residue from a high-concentration sample can remain in the syringe.

    • Solution: Implement a rigorous syringe and system washing procedure with appropriate solvents between injections.[3][16] Using multiple solvent washes with varying polarities can be effective.

  • Contamination in the Inlet: Non-volatile residues can accumulate in the liner and septum, which can retain analytes and release them in subsequent runs.

    • Solution: Regularly replace the injector liner and septum.[3] This is one of the most common solutions to carryover issues.

  • Backflash: If the sample vapor volume exceeds the liner volume, it can back up into the carrier gas lines, leading to contamination.[2] This is particularly a risk with polar solvents like methanol and water, which have large expansion volumes.[2]

    • Solution:

      • Reduce the injection volume. For water, an injection volume of 0.5 µL is recommended.[2]

      • Use a liner with a larger internal diameter (e.g., 4 mm).[2]

      • Lower the inlet temperature to reduce the solvent expansion volume.[8]

      • Use pressure-pulsed injection to help contain the vapor cloud within the liner.[17]

  • Insufficient Bake-out: Components from a previous run may not have fully eluted from the column.

    • Solution: Increase the oven temperature at the end of the run (bake-out) to a level below the column's maximum limit and hold it for several minutes to elute any remaining compounds.[3]

Frequently Asked Questions (FAQs)

Q5: Should I use split or splitless injection for volatile alcohol analysis?

A5: The choice depends on the concentration of your analytes.

  • Splitless Injection: This is the preferred method for trace analysis (low concentrations) as it directs almost the entire sample onto the GC column, maximizing sensitivity.[9][11][18] However, it can lead to broader peaks for volatile analytes due to the slower flow rate into the column.[10]

  • Split Injection: This method is ideal for high-concentration samples.[9][10] It prevents column overload and produces sharp, narrow peaks due to higher flow rates through the inlet.[11] A typical split ratio can range from 5:1 to 500:1.[10][18]

Q6: What is a good starting inlet temperature for analyzing volatile alcohols like methanol and ethanol?

A6: A common starting point for the inlet temperature is between 150°C and 250°C.[7][13] One study analyzing methanol and ethanol found an optimal inlet temperature of 150°C, noting that higher temperatures led to a decrease in peak area.[7] It is crucial to optimize this parameter for your specific application, as too high a temperature can cause analyte degradation, while too low a temperature can result in poor vaporization and peak broadening.[19]

Q7: What type of GC column is best for separating volatile alcohols?

A7: For volatile polar compounds like alcohols, a polar stationary phase is often recommended.

  • WAX-type columns (e.g., those with a polyethylene glycol phase) are commonly used and can provide good separation for alcohols.[20][21]

  • Mid-polar columns like a DB-624 or Rtx-VMS can also be effective, especially for a broader range of volatile organic compounds (VOCs) that may include alcohols and esters.[15][22] These columns can offer excellent peak shape for polar VOCs.[22]

Q8: How can I improve the separation of methanol and ethanol, which often co-elute?

A8: Separating these two small, volatile, and polar compounds can be challenging.

  • Oven Temperature Program: A slow initial oven temperature ramp is critical. One study successfully separated methanol and ethanol by starting at 38°C and increasing to 50°C at a slow rate of 3°C/min.[7]

  • Column Choice: A longer column (e.g., 60 m) or a column with a thicker film can increase retention and improve resolution.[15][20] Using a polar WAX column is also recommended for this separation.[20]

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can improve separation efficiency.

Data Presentation

Table 1: Recommended GC-MS Parameters for Volatile Alcohol Analysis

ParameterRecommended Value/RangeRationale & Considerations
Injection Mode Splitless (for trace analysis) Split (for high concentrations)Splitless maximizes sensitivity but can cause broader peaks for volatile compounds.[9][10] Split injection provides sharper peaks but reduces sensitivity.[10][11]
Split Ratio 5:1 to 100:1 (if using split)Higher ratios are for more concentrated samples to avoid column overload.[10]
Inlet Temperature 150°C - 250°CMust be optimized. Too high can degrade analytes; too low causes poor vaporization.[7][19] One study found 150°C optimal for methanol/ethanol.[7]
Injection Volume 0.5 - 2 µLFor polar solvents like water or methanol, keep the volume low (e.g., 0.5 µL) to prevent backflash.[2]
Liner Type Deactivated, TaperedA deactivated liner is critical to prevent interaction with polar alcohols.[2][13] Tapers can help minimize contact with the metal inlet seal.[2]
Oven Program Start near or below solvent boiling point. Slow initial ramp.A low starting temperature (e.g., 35-40°C) and a slow ramp (e.g., 3-10°C/min) are crucial for separating very volatile compounds.[7][19][23]
Column Phase Polar (e.g., WAX) or Mid-polar (e.g., 624-type)A polar phase provides better retention and selectivity for alcohols.[15][20]

Experimental Protocols

Protocol 1: General Screening Method for Volatile Alcohols in an Aqueous Matrix

This protocol provides a starting point for the analysis of volatile alcohols. Optimization will be required for specific applications.

  • Sample Preparation:

    • If necessary, dilute the sample in deionized water.

    • Prepare calibration standards in the same matrix as the sample.

    • Add an appropriate internal standard (e.g., n-propanol or isobutanol).

  • GC-MS System Configuration:

    • Liner: 4 mm single taper splitless liner with deactivation.

    • Column: WAX-type capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC-MS Method Parameters:

    • Inlet Temperature: 200°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Purge Time: 1.0 min.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 3 minutes.

      • Ramp: 10°C/min to 180°C.

      • Hold: 2 minutes at 180°C for bake-out.

    • MS Transfer Line Temperature: 230°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (e.g., m/z 30-200) for initial screening or Selected Ion Monitoring (SIM) for higher sensitivity of target analytes.

Protocol 2: Troubleshooting for Peak Tailing of Polar Analytes

  • Inject a Standard: Prepare and inject a standard containing a known polar compound that is sensitive to active sites (e.g., methanol or a simple phenol).

  • Evaluate Peak Shape: Quantify the peak asymmetry or tailing factor. A value greater than 1.5 indicates a problem.

  • Replace Consumables: If tailing is observed, first replace the inlet liner with a new, deactivated one and replace the septum.[3]

  • Re-inject Standard: Inject the standard again to see if the tailing has been resolved. If so, the issue was active sites in the inlet.

  • Trim the Column: If tailing persists, cool the oven, vent the instrument, and carefully trim 10-20 cm from the front of the GC column.[3]

  • Re-install and Re-inject: Re-install the column, ensuring there are no leaks, and inject the standard again. If the peak shape is now acceptable, the issue was contamination at the head of the column.

  • Further Investigation: If tailing is still present, the issue may be more severe, such as a damaged column or contamination further within the system.

Visualizations

Troubleshooting_Workflow cluster_tailing Tailing Peak cluster_fronting Fronting Peak start Problem: Poor Peak Shape (Tailing/Fronting) tailing_check Check for Active Sites start->tailing_check If Tailing fronting_check Check for Column Overload start->fronting_check If Fronting replace_liner Replace Liner & Septum with Deactivated Ones tailing_check->replace_liner Primary Cause trim_column Trim 10-20cm from Column Inlet replace_liner->trim_column If Tailing Persists end_node Peak Shape Improved replace_liner->end_node If Resolved check_temp Check Inlet Temperature trim_column->check_temp If Tailing Persists trim_column->end_node If Resolved increase_temp Increase Inlet Temp. check_temp->increase_temp increase_temp->end_node reduce_injection Reduce Injection Volume or Dilute Sample fronting_check->reduce_injection increase_split Increase Split Ratio fronting_check->increase_split reduce_injection->end_node increase_split->end_node

Caption: Troubleshooting workflow for poor peak shapes.

Injection_Mode_Selection cluster_splitless Splitless Injection cluster_split Split Injection start Start: Select Injection Mode concentration_check What is the analyte concentration? start->concentration_check splitless_node Use Splitless Injection concentration_check->splitless_node Trace / Low split_node Use Split Injection concentration_check->split_node High splitless_pros Pro: Maximizes Sensitivity splitless_node->splitless_pros splitless_cons Con: Can cause broader peaks for volatile analytes splitless_node->splitless_cons split_pros Pro: Sharper peaks, prevents column overload split_node->split_pros split_cons Con: Reduces Sensitivity split_node->split_cons

Caption: Decision logic for choosing an injection mode.

References

Technical Support Center: Method Validation for Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing troubleshooting guidance and frequently asked questions (FAQs) for the method validation of volatile compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in the method validation for volatile compounds?

A1: The most common sources of error in the method validation for volatile compounds typically arise from three main areas: sample preparation, chromatographic separation, and detection. In sample preparation, issues such as matrix effects, analyte loss due to volatility, and inconsistent extraction efficiency are frequent. For chromatographic separation, problems often manifest as poor peak shape, shifting retention times, and inadequate resolution.[1] Detection issues can include baseline noise, detector contamination, and insufficient sensitivity.[2]

Q2: How can I minimize analyte loss during sample preparation for volatile compounds?

A2: Minimizing analyte loss is critical for accurate quantification. Key strategies include:

  • Minimal Sample Handling: Reduce the number of transfer steps to a minimum.

  • Cooling: Keep samples and standards cooled to reduce volatility.

  • Airtight Containers: Use high-quality, airtight vials with appropriate septa to prevent evaporation.

  • Headspace Analysis: Employing static or dynamic headspace techniques can minimize sample manipulation and reduce the risk of analyte loss.[3]

  • Standard Operating Procedures (SOPs): Strictly adhere to a well-defined and validated sample preparation protocol.

Q3: What are "matrix effects," and how can they be mitigated in the analysis of volatile compounds?

A3: Matrix effects are the alteration of an analyte's signal due to the influence of other components in the sample matrix.[4] These effects can either enhance or suppress the signal, leading to inaccurate quantification. In headspace gas chromatography (GC), for example, the sample matrix can affect the partitioning of volatile analytes between the sample and the headspace.[5]

Mitigation strategies include:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the sample matrix.

  • Standard Addition: Add known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of the analyte as an internal standard, as it will behave similarly to the analyte in the matrix.

  • Sample Cleanup: Employ techniques like solid-phase microextraction (SPME) or purge and trap to isolate the analytes from interfering matrix components.[4]

Q4: My chromatogram shows tailing peaks. What are the likely causes and solutions?

A4: Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors:

  • Active Sites: Interaction of polar analytes with active sites in the injector liner, column, or packing material.

    • Solution: Use a deactivated liner, or trim the front end of the column (10-20 cm).[1]

  • Column Overloading: Injecting too much sample onto the column.

    • Solution: Dilute the sample or use a split injection.[6]

  • Improper Column Installation: The column is not positioned correctly in the injector.

    • Solution: Reinstall the column according to the manufacturer's instructions.[7]

Q5: I am observing "ghost peaks" in my blank runs. What could be the cause?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram, even when running a blank. Common causes include:

  • Carryover: Residual sample from a previous injection.

    • Solution: Implement a thorough rinse of the injection port and syringe between runs.

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or solvents used for sample preparation.

    • Solution: Use high-purity gases and solvents and ensure gas lines are clean.

  • Septum Bleed: Degradation of the injector port septum at high temperatures, releasing volatile compounds.

    • Solution: Use a high-quality, low-bleed septum and replace it regularly.[6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the method validation of volatile compounds.

Guide 1: Poor Peak Shape
Symptom Possible Causes Suggested Remedies
Peak Tailing Active sites in the liner or column; Column overloading; Poor column cut.Use a deactivated liner; Trim the front of the column; Dilute the sample; Re-cut the column end.[1]
Peak Fronting Column overloading; Incompatible stationary phase; Poorly fitted column.Reduce injection volume; Dilute the sample; Ensure stationary phase is appropriate for the analyte; Reinstall the column.[6]
Split Peaks Fast autosampler injection into an open liner; Incompatibility between sample solvent and stationary phase.Use a liner with glass wool; Reduce injection speed; Ensure solvent polarity matches the stationary phase.[6]
Broad Peaks Incorrect gas flow rate; Thick column film; Slow oven temperature ramp.Verify and adjust inlet and detector flow rates; Use a column with a thinner film; Increase the oven programming rate.[6]
Guide 2: Inconsistent or Inaccurate Results
Symptom Possible Causes Suggested Remedies
Poor Reproducibility (High %RSD) Leaks in the injection system; Inconsistent sample volume; Sample degradation.Perform a leak check; Ensure the syringe is functioning correctly; Verify sample stability.[8]
Low Analyte Recovery Analyte loss during sample preparation; Matrix effects suppressing the signal; Incorrect integration of peaks.Optimize sample preparation to minimize volatility losses; Use matrix-matched standards or standard addition; Review and optimize peak integration parameters.[9]
Shifting Retention Times Fluctuations in carrier gas flow rate; Changes in oven temperature; Column degradation.Check for leaks and ensure a stable gas supply; Verify oven temperature is stable and programmed correctly; Condition or replace the column.[2]

Experimental Protocols

Below are detailed methodologies for key validation experiments for volatile compounds, primarily using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Protocol 1: Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the analyte in a suitable solvent.

    • Prepare a solution of potential interfering substances (e.g., known impurities, other process solvents) in the same solvent.

    • Prepare a blank sample matrix (without the analyte or interfering substances).

    • Prepare a spiked sample by adding the analyte and potential interfering substances to the blank sample matrix.

  • Analysis:

    • Inject the blank solvent to ensure no interfering peaks are present from the solvent itself.

    • Analyze the blank sample matrix to identify any endogenous peaks.

    • Analyze the solution of potential interfering substances to determine their retention times.

    • Analyze the solution of the analyte to determine its retention time.

    • Analyze the spiked sample.

  • Acceptance Criteria:

    • The analyte peak should be well-resolved from any peaks present in the blank matrix and from the peaks of potential interfering substances.

    • The mass spectrum of the analyte peak in the spiked sample should be consistent with that of the analyte standard.

Protocol 2: Linearity and Range

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[11]

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the analyte in a suitable solvent.

    • Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentrations. The range should typically span from the limit of quantitation (LOQ) to 120% or 150% of the expected sample concentration.[11][12]

  • Analysis:

    • Analyze each calibration standard in triplicate.

  • Data Analysis:

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

  • Acceptance Criteria:

    • The correlation coefficient (r) should be ≥ 0.995.[13]

    • The y-intercept should be less than a specified percentage of the response at 100% concentration.[14]

    • A visual inspection of the calibration curve should show a linear relationship.

Protocol 3: Accuracy and Precision

Objective: To determine the closeness of the test results to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (precision).[14]

Procedure:

  • Preparation of Spiked Samples:

    • Prepare a blank sample matrix.

    • Spike the blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]

    • Prepare at least three replicates at each concentration level.

  • Analysis:

    • Analyze all spiked samples.

  • Calculations:

    • Accuracy: Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Precision (Repeatability): Calculate the relative standard deviation (%RSD) of the recoveries at each concentration level.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument and calculate the %RSD.

  • Acceptance Criteria:

    • Accuracy: The mean recovery should be within a specified range, typically 80-120%.[9]

    • Precision: The %RSD should not be more than a specified value, often ≤ 15%.[2]

Quantitative Data Summary

The following tables provide typical acceptance criteria and example data for method validation of volatile compounds.

Table 1: Typical Acceptance Criteria for Method Validation Parameters
Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r) ≥ 0.995
Accuracy (% Recovery) 80% - 120% of the true value.[9]
Precision (%RSD) ≤ 15% (≤ 20% near the LOQ).[2]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness %RSD of results after deliberate small changes in method parameters should be within the precision limits.
Table 2: Example Validation Data for Residual Solvents by HS-GC-MS
Analyte Linearity (r) Accuracy (% Recovery at 100% Spiked Level) Precision (%RSD, n=6) LOQ (ppm)
Methanol0.999298.54.258[5]
Acetone0.9995101.23.877[5]
Isopropanol0.999199.14.5N/A
Dichloromethane0.998995.85.1N/A
Toluene0.9996102.53.5N/A
Data is illustrative and based on typical values found in validation reports.[5]

Visualizations

Troubleshooting Workflow for Volatile Compound Analysis

G cluster_start Start cluster_symptoms Identify Symptom cluster_peak_shape Peak Shape Issues cluster_results Inconsistent Results cluster_baseline Baseline Issues cluster_end Resolution start Problem with Method Validation symptom Poor Peak Shape? Inconsistent Results? Baseline Issues? start->symptom peak_shape_check Check: - Column Installation - Liner Condition - Injection Volume - Oven Temperature Program symptom->peak_shape_check Poor Peak Shape results_check Check: - System Leaks - Sample Preparation - Standard Stability - Matrix Effects symptom->results_check Inconsistent Results baseline_check Check: - Gas Purity - Septum Bleed - Column Bleed - Detector Contamination symptom->baseline_check Baseline Issues peak_shape_solution Remedy: - Reinstall Column - Replace Liner - Dilute Sample - Optimize Method peak_shape_check->peak_shape_solution end Method Validation Successful peak_shape_solution->end results_solution Remedy: - Perform Leak Check - Review SOP - Prepare Fresh Standards - Use Matrix-Matched Calibration results_check->results_solution results_solution->end baseline_solution Remedy: - Use High-Purity Gas - Replace Septum - Condition/Replace Column - Clean Detector baseline_check->baseline_solution baseline_solution->end

Caption: A troubleshooting workflow for common issues in volatile compound analysis.

Interplay of Method Validation Parameters and Common Pitfalls

G cluster_pitfalls Common Pitfalls cluster_parameters Validation Parameters Affected pitfall1 Sample Preparation Inconsistencies param1 Accuracy pitfall1->param1 param2 Precision pitfall1->param2 pitfall2 Matrix Effects pitfall2->param1 param3 Linearity pitfall2->param3 param5 LOD / LOQ pitfall2->param5 pitfall3 GC System Leaks pitfall3->param2 pitfall4 Column Degradation pitfall4->param2 param4 Specificity pitfall4->param4 pitfall5 Inappropriate Integration pitfall5->param1 pitfall5->param3

Caption: The relationship between common pitfalls and the method validation parameters they affect.

References

Validation & Comparative

A Comparative Analysis of (2E,4E)- and (2Z,4E)-2,4-Octadien-1-ol Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, sensory characteristics, and potential biological activities of the geometric isomers (2E,4E)-2,4-Octadien-1-ol and (2Z,4E)-2,4-Octadien-1-ol. The information is intended for researchers, scientists, and professionals in the fields of drug development, flavor chemistry, and material science, offering a consolidated resource for understanding the nuances between these two compounds.

Physicochemical and Sensory Properties

The geometric configuration of the double bonds in 2,4-Octadien-1-ol significantly influences its physical and sensory properties. While comprehensive experimental data for the (2Z,4E)-isomer is limited in publicly accessible literature, the available information, supplemented with data from closely related compounds, allows for a comparative assessment. The (2E,4E)-isomer is characterized by a distinct "green" aroma, whereas isomers with a Z-configuration at the second position in similar alkenols are often associated with different sensory descriptors.

Property(2E,4E)-2,4-Octadien-1-ol(2Z,4E)-2,4-Octadien-1-ol
Molecular Formula C₈H₁₄OC₈H₁₄O
Molecular Weight 126.20 g/mol [1]126.20 g/mol
Appearance Colorless liquid[1]No experimental data available
Aroma Green aroma[1]No direct experimental data; likely differs from the (2E,4E) isomer
Boiling Point 198 °C75 °C @ 0.50 mm Hg
Density 0.864-0.874 g/cm³[1]No experimental data available
Refractive Index 1.486-1.496[1]No experimental data available
Solubility Insoluble in water; soluble in fat and ethanol[1]No experimental data available
CAS Number 18409-20-6[1]119518-99-9

Experimental Protocols

Stereoselective Synthesis of (2Z,4E)-2,4-Octadien-1-ol

Example Conceptual Workflow:

  • Starting Material: A suitable C4 aldehyde.

  • Wittig Reaction: Reaction of the aldehyde with a phosphorus ylide derived from a C4 alkyl halide to selectively form the (2Z) double bond.

  • Functional Group Transformation: Conversion of the resulting ester or other functional group to an aldehyde.

  • Second Olefination: A second olefination reaction to introduce the (4E) double bond.

  • Reduction: Reduction of the terminal aldehyde or ester to the primary alcohol using a suitable reducing agent (e.g., sodium borohydride or lithium aluminum hydride).

  • Purification: Purification of the final product by column chromatography and characterization by NMR and mass spectrometry.

Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

To quantitatively compare the sensory properties of the two isomers, Gas Chromatography-Olfactometry (GC-O) is the method of choice.[4] This technique combines the separation power of gas chromatography with human sensory perception.

Methodology:

  • Sample Preparation: Dilute solutions of the purified isomers in an appropriate solvent (e.g., ethanol) are prepared at various concentrations.

  • GC Separation: An aliquot of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating alcohols). The effluent from the column is split into two streams.

  • Detection and Olfactometry: One stream is directed to a chemical detector (e.g., a flame ionization detector or a mass spectrometer) to identify and quantify the eluting compounds. The other stream is directed to an olfactometry port where a trained sensory panelist sniffs the effluent and records the odor description and intensity at specific retention times.

  • Data Analysis: The odor detection events are compiled to create an aromagram, which is a plot of odor intensity versus retention time. This allows for the determination of the odor detection threshold and a detailed description of the aroma profile of each isomer.

Biological Activity

Direct comparative studies on the biological activities of (2E,4E)- and (2Z,4E)-2,4-Octadien-1-ol are scarce. However, unsaturated alcohols as a class are known to possess antimicrobial and cytotoxic properties. The specific stereochemistry of the double bonds can significantly influence this activity. For instance, in other classes of bioactive molecules, different isomers have been shown to exhibit varying levels of cytotoxicity and interaction with biological targets.[5] Further research is needed to elucidate the specific biological activities of these two isomers.

Experimental Approach for Antimicrobial Activity Screening:

A standard method to assess antimicrobial activity is the broth microdilution assay.

  • Preparation of Isomers: Stock solutions of each isomer are prepared in a suitable solvent (e.g., DMSO).

  • Microorganism Culture: Cultures of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are grown to a specific optical density.

  • Assay Setup: A 96-well microtiter plate is used. Serial dilutions of each isomer are prepared in the wells containing the growth medium.

  • Inoculation: Each well is inoculated with the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the isomer that visibly inhibits the growth of the microorganism.

Workflow for Synthesis and Comparative Analysis

The following diagram illustrates a logical workflow for the synthesis and comparative analysis of (2E,4E)- and (2Z,4E)-2,4-Octadien-1-ol.

G Workflow for Synthesis and Comparative Analysis of 2,4-Octadien-1-ol Isomers cluster_synthesis Synthesis cluster_analysis Comparative Analysis cluster_data Data Interpretation start Starting Materials syn_E_E (2E,4E) Isomer Synthesis start->syn_E_E syn_Z_E (2Z,4E) Isomer Stereoselective Synthesis start->syn_Z_E purification Purification (Chromatography) syn_E_E->purification syn_Z_E->purification physchem Physicochemical Characterization (NMR, MS, etc.) purification->physchem Purity & Structure Confirmation sensory Sensory Evaluation (GC-O) physchem->sensory Characterized Isomers biological Biological Activity Screening (Antimicrobial, Cytotoxicity) physchem->biological Characterized Isomers comparison Comparative Data Analysis sensory->comparison biological->comparison

Caption: A logical workflow for the synthesis and comparative analysis of 2,4-Octadien-1-ol isomers.

References

Spectroscopic differences between geometric isomers of 2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of the Geometric Isomers of 2,4-Octadien-1-ol

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. Geometric isomerism can significantly influence a molecule's physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic characteristics of the four geometric isomers of 2,4-octadien-1-ol: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The differentiation of these isomers is critical for applications ranging from flavor and fragrance chemistry to the synthesis of biologically active compounds.

This document summarizes key differences in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. While experimental data for the (2E,4E) and (2Z,4E) isomers are available, data for the (2E,4Z) and (2Z,4Z) isomers are largely predicted based on established principles of spectroscopy for conjugated dienes and unsaturated alcohols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the geometric isomers of 2,4-octadien-1-ol.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental) in CDCl₃

Proton(2E,4E)-2,4-octadien-1-ol (δ, ppm)(2E,4Z)-2,4-octadien-1-ol (Predicted δ, ppm)(2Z,4E)-2,4-octadien-1-ol (δ, ppm)(2Z,4Z)-2,4-octadien-1-ol (Predicted δ, ppm)
H1~4.1 (d)~4.2 (d)~4.3 (d)~4.4 (d)
H2~5.7 (dt)~5.8 (dt)~5.6 (dt)~5.7 (dt)
H3~6.1 (dd)~6.2 (dd)~6.5 (dd)~6.6 (dd)
H4~5.6 (td)~5.4 (td)~5.8 (td)~5.5 (td)
H5~6.0 (dt)~5.9 (dt)~5.7 (dt)~5.6 (dt)
H6~2.1 (q)~2.2 (q)~2.1 (q)~2.2 (q)
H7~1.4 (sextet)~1.4 (sextet)~1.4 (sextet)~1.4 (sextet)
H8~0.9 (t)~0.9 (t)~0.9 (t)~0.9 (t)
OHvariablevariablevariablevariable

Note: Coupling constants (J) are crucial for definitive assignments. For (E)-alkenes, J values are typically in the range of 12-18 Hz, while for (Z)-alkenes, they are in the range of 7-12 Hz.

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental) in CDCl₃

Carbon(2E,4E)-2,4-octadien-1-ol (δ, ppm)(2E,4Z)-2,4-octadien-1-ol (Predicted δ, ppm)(2Z,4E)-2,4-octadien-1-ol (δ, ppm)(2Z,4Z)-2,4-octadien-1-ol (Predicted δ, ppm)
C1~63.5~62.8~58.5~57.8
C2~132.8~132.0~128.9~128.1
C3~129.5~128.7~124.5~123.8
C4~135.0~130.2~134.1~129.5
C5~125.1~124.5~126.3~125.7
C6~35.2~29.8~35.1~29.7
C7~22.6~22.5~22.6~22.5
C8~13.7~13.6~13.7~13.6

Note: The chemical shifts of carbons in and adjacent to the Z-configured double bonds are expected to be shifted upfield compared to the E-configured isomers due to steric shielding.

Table 3: IR and UV-Vis Spectral Data (Predicted and Experimental)

Spectroscopic Feature(2E,4E)-2,4-octadien-1-ol(2E,4Z)-2,4-octadien-1-ol (Predicted)(2Z,4E)-2,4-octadien-1-ol(2Z,4Z)-2,4-octadien-1-ol (Predicted)
IR: O-H Stretch (cm⁻¹) ~3350 (broad)~3350 (broad)~3350 (broad)~3350 (broad)
IR: C=C Stretch (cm⁻¹) ~1670, ~1650~1665, ~1645~1660, ~1640~1655, ~1635
IR: =C-H Bend (cm⁻¹) ~965 (trans)~965 (trans), ~730 (cis)~965 (trans), ~730 (cis)~730 (cis)
UV-Vis: λmax (nm) in EtOH ~230~232~232~235

Note: The out-of-plane =C-H bending vibration in the IR spectrum is highly diagnostic for the stereochemistry of the double bonds. The λmax in the UV-Vis spectrum is influenced by the planarity of the conjugated system; less planar isomers may show a slight blue shift and lower molar absorptivity.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of 2,4-octadien-1-ol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the isomer is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Standard proton spectra are acquired with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Proton-decoupled carbon spectra are acquired with a pulse angle of 30-45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

Infrared (IR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Acquisition: The spectrum is recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the isomer is prepared in a UV-grade solvent such as ethanol or hexane. The concentration should be chosen to give an absorbance reading between 0.2 and 1.0 at the λmax.

  • Acquisition: The spectrum is recorded from 400 to 200 nm using a 1 cm path length quartz cuvette. The solvent is used as the reference.

Visualization of Spectroscopic Differentiation

The logical workflow for differentiating the geometric isomers of 2,4-octadien-1-ol based on their key spectroscopic features is depicted below.

G Workflow for Isomer Differentiation cluster_isomers Geometric Isomers of 2,4-Octadien-1-ol cluster_techniques Spectroscopic Techniques cluster_features Key Differentiating Features isomer_EE (2E,4E) NMR NMR Spectroscopy (¹H and ¹³C) isomer_EE->NMR IR IR Spectroscopy isomer_EE->IR UV_Vis UV-Vis Spectroscopy isomer_EE->UV_Vis isomer_EZ (2E,4Z) isomer_EZ->NMR isomer_EZ->IR isomer_EZ->UV_Vis isomer_ZE (2Z,4E) isomer_ZE->NMR isomer_ZE->IR isomer_ZE->UV_Vis isomer_ZZ (2Z,4Z) isomer_ZZ->NMR isomer_ZZ->IR isomer_ZZ->UV_Vis NMR_features Coupling Constants (J_H-H) Chemical Shifts (δ_C) NMR->NMR_features Provides info on stereochemistry & electronic environment IR_features =C-H out-of-plane bending (~965 cm⁻¹ for E, ~730 cm⁻¹ for Z) IR->IR_features Identifies E/Z configuration UV_Vis_features Wavelength of Max Absorbance (λ_max) Molar Absorptivity (ε) UV_Vis->UV_Vis_features Relates to extent of conjugation and planarity NMR_features->isomer_EE NMR_features->isomer_EZ NMR_features->isomer_ZE NMR_features->isomer_ZZ IR_features->isomer_EE IR_features->isomer_EZ IR_features->isomer_ZE IR_features->isomer_ZZ UV_Vis_features->isomer_EE UV_Vis_features->isomer_EZ UV_Vis_features->isomer_ZE UV_Vis_features->isomer_ZZ

Caption: Isomer differentiation workflow.

Biological Activity and Significance

While specific biological activities for each geometric isomer of 2,4-octadien-1-ol are not extensively documented in publicly available literature, it is well-established that the geometry of double bonds in unsaturated alcohols can significantly impact their biological function. For instance, in many pheromones and signaling molecules, only one specific isomer is biologically active. The different shapes of the geometric isomers of 2,4-octadien-1-ol would lead to distinct interactions with biological receptors, such as olfactory receptors or enzyme active sites. This structural specificity is a cornerstone of drug design and development, where the desired therapeutic effect is often elicited by a single stereoisomer, while others may be inactive or even produce undesirable side effects. Further research into the specific biological roles of each 2,4-octadien-1-ol isomer could therefore be a promising area for drug discovery and development.

A Comparative Guide to the Diels-Alder Reactivity of 2,4-Octadien-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, exhibits significant reactivity differences depending on the stereochemistry of the diene. This guide provides a comparative analysis of the reactivity of the four geometric isomers of 2,4-octadien-1-ol in Diels-Alder reactions. Understanding these differences is crucial for predicting reaction outcomes, optimizing yields, and designing synthetic routes in drug development and materials science.

Core Principles of Reactivity in Diels-Alder Reactions

The reactivity of a conjugated diene in a Diels-Alder reaction is fundamentally dictated by its ability to adopt an s-cis conformation. In this conformation, the two double bonds are on the same side of the central single bond, allowing for the concerted [4+2] cycloaddition with a dienophile. The s-trans conformation, where the double bonds are on opposite sides, is unreactive.[1][2]

The equilibrium between the s-cis and s-trans conformations is heavily influenced by steric hindrance. Substituents on the diene can either favor or disfavor the reactive s-cis conformation, thereby modulating the reaction rate. Electron-donating groups on the diene generally increase reactivity by raising the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]

Reactivity Comparison of 2,4-Octadien-1-ol Isomers

IsomerStructurePredicted Relative ReactivityRationale
(2E,4E)-2,4-Octadien-1-ol(2E,4E)-2,4-Octadien-1-olHighestMinimal steric hindrance in the s-cis conformation. The substituents at C1 (CH₂OH) and C4 (propyl) point away from each other, allowing for easy adoption of the reactive conformation.
(2E,4Z)-2,4-Octadien-1-ol(2E,4Z)-2,4-Octadien-1-olIntermediateModerate steric hindrance. In the s-cis conformation, the propyl group at C4 is directed towards the diene backbone, creating some steric strain.
(2Z,4E)-2,4-Octadien-1-ol(2Z,4E)-2,4-Octadien-1-olLowSignificant steric hindrance. The Z-configuration at the C2-C3 double bond forces the CH₂OH group into close proximity with the hydrogen at C3 in the s-cis conformation, leading to considerable steric strain and a lower population of the reactive conformer.
(2Z,4Z)-2,4-Octadien-1-ol(2Z,4Z)-2,4-Octadien-1-olLowest (Likely Unreactive)Severe steric hindrance. Both the CH₂OH group at C1 and the propyl group at C4 create significant steric clashes in the required s-cis conformation, making it energetically highly unfavorable. This isomer is expected to be largely unreactive in Diels-Alder reactions under normal conditions.

Experimental Protocols

The following is a general experimental protocol for the Diels-Alder reaction of a 2,4-octadien-1-ol isomer with maleic anhydride, a common dienophile. This protocol is adapted from procedures reported for the analogous (2E,4E)-2,4-hexadien-1-ol.[3]

Materials:

  • 2,4-Octadien-1-ol isomer (e.g., (2E,4E)-2,4-octadien-1-ol)

  • Maleic anhydride

  • Toluene (or another suitable solvent like xylene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., toluene or a mixture of ethyl acetate and hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2,4-octadien-1-ol isomer (1.0 eq).

  • Add maleic anhydride (1.0-1.1 eq).

  • Add a suitable solvent (e.g., toluene, approximately 5-10 mL per gram of diene).

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times will vary depending on the reactivity of the diene isomer.

  • After the reaction is complete (as indicated by TLC, typically ranging from 30 minutes to several hours), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • The crude product can be purified by recrystallization from an appropriate solvent.

  • Dry the purified product and determine its yield, melting point, and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizing the Diels-Alder Reaction

The following diagrams illustrate the key concepts discussed in this guide.

Diels_Alder_Workflow Diene 2,4-Octadien-1-ol Isomer ReactionMixture Reaction Mixture Diene->ReactionMixture Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->ReactionMixture Solvent Solvent (e.g., Toluene) Solvent->ReactionMixture Heat Heat (Reflux) Cycloaddition [4+2] Cycloaddition Heat->Cycloaddition ReactionMixture->Heat ReactionMixture->Cycloaddition Product Diels-Alder Adduct Cycloaddition->Product Purification Purification (Crystallization) Product->Purification FinalProduct Purified Product Purification->FinalProduct

A generalized workflow for the Diels-Alder reaction.

s_cis_s_trans_equilibrium cluster_reaction Diels-Alder Reaction s_trans s_cis s_trans_node s-trans Conformation (More Stable, Unreactive) s_cis_node s-cis Conformation (Less Stable, Reactive) s_trans_node->s_cis_node Rotation about C2-C3 bond s_cis_node->s_trans_node Product Cycloadduct s_cis_node->Product + Dienophile

Equilibrium between the unreactive s-trans and reactive s-cis conformations.

Note on s-cis image: A proper chemical drawing of the s-cis conformer would be used in a real publication.

Conclusion

The geometric configuration of 2,4-octadien-1-ol isomers plays a critical role in their reactivity in Diels-Alder reactions. The (2E,4E) isomer is predicted to be the most reactive due to its ability to readily adopt the necessary s-cis conformation with minimal steric strain. Conversely, isomers with a Z configuration, particularly the (2Z,4Z) isomer, are expected to be significantly less reactive or even unreactive due to severe steric hindrance that disfavors the s-cis conformation. These predictable differences in reactivity are essential considerations for chemists in the fields of organic synthesis and drug development when designing and implementing synthetic strategies involving substituted dienes.

References

A Comparative Guide to the Biological Activities of 2,4-Octadien-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Introduction

2,4-Octadien-1-ol is an unsaturated fatty alcohol with four potential geometric stereoisomers due to the presence of two double bonds at positions 2 and 4. These isomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The spatial arrangement of substituents around these double bonds plays a critical role in the molecule's interaction with biological systems, leading to significant differences in activity. While comprehensive comparative data for all stereoisomers of 2,4-octadien-1-ol is limited in publicly available literature, the principles of chemical ecology and pharmacology strongly suggest that each isomer possesses a unique biological and sensory profile. The (2E,4E) isomer is the most well-documented, recognized for its use as a flavoring agent.[1][2]

This guide provides an overview of the known activities of 2,4-octadien-1-ol, discusses the expected impact of stereochemistry on its biological function by drawing parallels with other bioactive compounds, and details the experimental protocols required to perform a direct comparison of the isomers' activities.

Data Presentation: Known Biological and Sensory Properties

Quantitative comparative data on the biological activities of all four stereoisomers of 2,4-octadien-1-ol is not extensively available. The majority of existing information pertains to the (2E,4E) isomer, which is utilized in the food industry.

StereoisomerBiological/Sensory ActivityDescription
(2E,4E)-2,4-Octadien-1-olFlavoring AgentCharacterized by a fatty, green, and savory flavor profile.[1][2][3]
(2E,4Z)-2,4-Octadien-1-olNot well-documented-
(2Z,4E)-2,4-Octadien-1-olNot well-documented-
(2Z,4Z)-2,4-Octadien-1-olNot well-documented-

The Critical Role of Stereochemistry

The precise three-dimensional structure of a molecule is fundamental to its interaction with biological receptors, such as those in the olfactory systems of insects or the active sites of microbial enzymes. Even minor changes in geometry, such as the configuration of a double bond, can dramatically alter or eliminate biological activity.[4][5]

  • Pheromonal Communication: In insects, pheromone receptors are highly specific. Often, only one specific stereoisomer is biologically active, while others may be inactive or even inhibitory.[6] For example, different isomers of a pheromone can be used by closely related species to ensure reproductive isolation.

  • Antimicrobial Activity: The efficacy of an antimicrobial agent often depends on its ability to bind to and disrupt microbial cell membranes or inhibit essential enzymes. Stereochemistry can influence this binding affinity and, consequently, the potency of the compound.[7]

Given these principles, it is highly probable that the four stereoisomers of 2,4-octadien-1-ol exhibit distinct pheromonal and antimicrobial activities. A systematic evaluation is necessary to elucidate these differences.

Experimental Protocols for Comparative Analysis

To address the gap in knowledge, the following standard experimental protocols are proposed for a comprehensive comparison of the 2,4-octadien-1-ol stereoisomers.

Pheromonal Activity Assessment: Electroantennography (EAG)

Electroantennography is a technique used to measure the average electrical response of an insect's entire antenna (the summed output of its olfactory receptor neurons) to a volatile compound. It is a primary tool for screening compounds for potential pheromonal activity.

Methodology:

  • Insect Preparation: An adult insect (e.g., a moth or beetle species relevant to agricultural or stored product pests) is selected. The head is excised, and one antenna is carefully removed.

  • Electrode Placement: The antenna is mounted between two electrodes. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base of the head capsule.

  • Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined volume of air containing a precise concentration of a 2,4-octadien-1-ol isomer is puffed into the continuous airstream for a short duration (e.g., 500 ms).

  • Data Recording: The voltage difference between the electrodes is amplified and recorded. The negative deflection in the baseline potential following the stimulus puff is the EAG response, measured in millivolts (mV).

  • Comparative Analysis: Each stereoisomer is tested at various concentrations to generate dose-response curves. A solvent blank and a known standard pheromone are used as negative and positive controls, respectively. The magnitude of the EAG responses elicited by each isomer is then compared.[8][9]

Mandatory Visualization

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Excise Insect Head & Antenna B 2. Mount Antenna Between Electrodes A->B C 3. Pass Purified Air Over Antenna B->C D 4. Inject Isomer Puff (Stimulus) C->D E 5. Amplify & Record Voltage Change (EAG) D->E F 6. Test All Isomers & Controls E->F G 7. Generate Dose-Response Curves F->G H 8. Compare EAG Amplitudes (mV) G->H

Caption: Workflow for Electroantennography (EAG) Bioassay.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable growth medium.

  • Serial Dilution: Each 2,4-octadien-1-ol stereoisomer is serially diluted in a 96-well microtiter plate using sterile broth to create a range of concentrations.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.

  • Controls: Each plate includes a positive control (broth with inoculum, no test compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A known antibiotic/antifungal agent is also included as a reference standard.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth (no turbidity) is observed.[10][11]

Mandatory Visualization

MIC_Workflow cluster_setup Assay Setup cluster_run Incubation & Reading cluster_result Result Determination P1 1. Prepare Serial Dilutions of Each Isomer in Plate P2 2. Add Standardized Microbial Inoculum to Wells P1->P2 P3 3. Include Growth & Sterility Controls P2->P3 R1 4. Incubate Plate (e.g., 24h at 37°C) P3->R1 R2 5. Visually Assess Wells for Microbial Growth (Turbidity) R1->R2 D1 6. Identify Lowest Concentration with No Visible Growth R2->D1 D2 7. Record as MIC Value (e.g., µg/mL) D1->D2 D3 8. Compare MIC Values of Stereoisomers D2->D3

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

The study of 2,4-octadien-1-ol stereoisomers presents a valuable opportunity for discovering novel bioactive compounds. While current data is sparse, the fundamental principles of stereochemistry's influence on biological function suggest that a comparative investigation will reveal significant differences among the (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) isomers. The (2E,4E) isomer is already established as a flavoring agent, but the potential pheromonal, antimicrobial, or insecticidal properties of the other isomers remain largely unexplored. By employing standardized methodologies such as electroantennography and broth microdilution assays, researchers can systematically characterize and compare these stereoisomers, potentially leading to the development of new tools for pest management, food preservation, or therapeutic applications.

References

A Comparative Guide to the Validation of an Analytical Method for (2E,4E)-2,4-Octadien-1-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a proposed primary analytical method for the quantification of (2E,4E)-2,4-Octadien-1-ol, a volatile organic compound, benchmarked against established alternative methods. Due to the limited availability of a standardized, validated method specifically for (2E,4E)-2,4-Octadien-1-ol in the public domain, this document outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) method adapted from well-established protocols for fragrance allergens and volatile compounds.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for method selection, development, and validation for quality control and research applications.

Comparison of Analytical Techniques

The accurate quantification of (2E,4E)-2,4-Octadien-1-ol in various matrices, such as cosmetics or environmental samples, necessitates a sensitive and selective analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method for the analysis of volatile and semi-volatile compounds due to its high resolution and specificity.[1][2][4][5] The following tables compare the proposed primary GC-MS method with alternative techniques, summarizing their performance based on data from analogous compounds.

Table 1: Performance Comparison of Analytical Methods

ParameterProposed Primary Method (GC-MS)Alternative Method 1 (GC-MS/MS)Alternative Method 2 (Headspace GC-MS)
Linearity Range 0.1 - 10 µg/mL0.1 - 10 µg/mL0.002 - 2.0 mg/L
Accuracy (% Recovery) 85 - 115%80 - 115%62.8 - 116%
Precision (%RSD) < 15%< 15%< 5%
Limit of Quantification (LOQ) 2 - 20 µg/gSub-ppb levels achievable0.020 g/dm³ (for ethanol)
Selectivity HighVery HighHigh
Matrix Effect ModerateLowLow to Moderate

Table 2: Summary of Methodological Parameters

ParameterProposed Primary Method (GC-MS)Alternative Method 1 (GC-MS/MS)Alternative Method 2 (Headspace GC-MS)
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerGas Chromatograph coupled to a Tandem Mass SpectrometerHeadspace Autosampler coupled to a GC-MS
Sample Preparation Liquid-liquid extractionLiquid-liquid extraction or Solid-Phase Extraction (SPE)Direct injection of headspace gas
Derivatization Not typically requiredNot typically requiredNot required
Analysis Time ~30-40 minutes~15-30 minutes~30 minutes

Experimental Protocols

Detailed methodologies for the proposed primary and alternative methods are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

Proposed Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from established protocols for the analysis of fragrance allergens in cosmetic matrices.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant (organic layer) and transfer it to a clean vial.

  • The extract is now ready for GC-MS analysis.

2. GC-MS Parameters

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 125°C at 3°C/min.

    • Ramp to 230°C at 7°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

  • Quantifier Ion for (2E,4E)-2,4-Octadien-1-ol: To be determined from the mass spectrum of a pure standard (likely m/z fragments include 67, 81, 95).

Alternative Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method offers enhanced selectivity and sensitivity, which is particularly useful for complex matrices.[6][7]

1. Sample Preparation

  • Follow the same liquid-liquid extraction protocol as the primary method. Alternatively, Solid-Phase Extraction (SPE) can be employed for cleaner extracts.

2. GC-MS/MS Parameters

  • GC System: Similar to the primary method.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for (2E,4E)-2,4-Octadien-1-ol: The precursor ion would be a characteristic fragment from the EI spectrum, and product ions would be determined by collision-induced dissociation of the precursor.

Alternative Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the analysis of volatile compounds and requires minimal sample preparation.

1. Sample Preparation

  • Accurately weigh a portion of the sample into a headspace vial.

  • Add a suitable matrix modifier or solvent if necessary.

  • Seal the vial.

2. HS-GC-MS Parameters

  • Headspace Autosampler:

    • Oven Temperature: 80 - 120°C (optimize for the specific matrix).

    • Incubation Time: 15 - 30 minutes.

  • GC-MS System: Similar to the primary method.

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Vortex Vortexing Solvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Extract Supernatant Collection Centrifuge->Extract Injection Injection into GC Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of (2E,4E)-2,4-Octadien-1-ol using the proposed GC-MS method.

Analyte (2E,4E)-2,4-Octadien-1-ol (in sample matrix) GC_Inlet GC Inlet (Vaporization) Analyte->GC_Inlet Injection GC_Column GC Column (Separation based on boiling point and polarity) GC_Inlet->GC_Column MS_Source MS Ion Source (Electron Ionization) GC_Column->MS_Source Precursor_Ion Precursor Ion (Molecular Ion or Fragment) MS_Source->Precursor_Ion Quadrupole1 First Quadrupole (Q1) (Precursor Ion Selection) Precursor_Ion->Quadrupole1 Collision_Cell Collision Cell (Q2) (Collision-Induced Dissociation) Quadrupole1->Collision_Cell Product_Ions Product Ions Collision_Cell->Product_Ions Quadrupole3 Third Quadrupole (Q3) (Product Ion Selection) Product_Ions->Quadrupole3 Detector Detector Quadrupole3->Detector

References

A Comparative Guide to the Inter-Laboratory Analysis of (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting and evaluating inter-laboratory comparisons for the analysis of (2E,4E)-2,4-Octadien-1-ol, a fatty alcohol of interest in various research and development sectors. Ensuring the accuracy and comparability of analytical results across different laboratories is critical for reliable data interpretation and informed decision-making. This document outlines common analytical methodologies, presents a model for data comparison, and provides detailed experimental protocols that can be adapted for a formal proficiency testing scheme.

Data Summary: A Model for Comparison

A key component of any inter-laboratory study is the standardized reporting of quantitative data. The following table provides a template for summarizing the performance characteristics of different analytical methods used by participating laboratories. This allows for a clear and objective comparison of method efficacy.

ParameterLaboratory A (GC-MS)Laboratory B (HPLC-UV)Laboratory C (GC-FID)Acceptance Criteria
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.2 µg/mL< 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL0.6 µg/mL< 1.5 µg/mL
Linearity (R²) 0.9980.9950.997> 0.99
Precision (RSD%) 2.5%4.1%3.2%< 5%
Recovery (%) 98.2%95.7%97.1%95-105%
Reported Concentration 10.2 µg/mL9.8 µg/mL10.5 µg/mLZ-Score < |2|

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to minimizing variability between laboratories. Below are representative methodologies for the analysis of (2E,4E)-2,4-Octadien-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which can be adapted for an inter-laboratory comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of volatile and semi-volatile compounds like (2E,4E)-2,4-Octadien-1-ol.

  • Instrument : Agilent 7890A GC coupled to a 5975C MS detector or equivalent.[1]

  • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[1]

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[1]

  • Inlet Temperature : 250 °C.[1]

  • Injection Volume : 1 µL (splitless injection).[1]

  • Oven Temperature Program : Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 min.[1]

  • MS Transfer Line Temperature : 280 °C.[1]

  • Ion Source Temperature : 230 °C.[1]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

  • Mass Range : m/z 35-500.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a powerful technique for the separation and quantification of isomers and can be a suitable alternative to GC.[2]

  • Instrument : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water.

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.[2]

  • Detection : UV detection at 230 nm.[2]

Workflow and Pathway Diagrams

Visualizing the experimental workflow and the logical relationships in an inter-laboratory comparison can enhance understanding and adherence to the study protocol.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_report Reporting Sample Test Sample of (2E,4E)-2,4-Octadien-1-ol Dilution Serial Dilution Sample->Dilution Spiking Matrix Spiking Dilution->Spiking GCMS GC-MS Analysis Spiking->GCMS Injection HPLC HPLC-UV Analysis Spiking->HPLC Injection Quant Quantification GCMS->Quant HPLC->Quant Stats Statistical Analysis Quant->Stats Report Final Report Stats->Report

Caption: Experimental workflow for the analysis of (2E,4E)-2,4-Octadien-1-ol.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation P1 Define Analytes & Matrix P2 Select Laboratories P1->P2 P3 Establish Protocol P2->P3 E1 Sample Distribution P3->E1 E2 Laboratory Analysis E1->E2 E3 Data Submission E2->E3 V1 Statistical Review E3->V1 V2 Performance Scoring (Z-Scores) V1->V2 V3 Final Report Generation V2->V3

Caption: Logical flow of an inter-laboratory comparison study.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 2,4-Dienol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 2,4-dienols, a class of unsaturated alcohols, is critical in various fields, including flavor and fragrance chemistry, environmental analysis, and industrial process monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent analytical techniques for the separation and quantification of organic compounds. The selection of the most suitable method hinges on the specific properties of the analyte, the sample matrix, and the analytical objectives. This guide provides an objective comparison of HPLC and GC methods for the analysis of 2,4-dienols, supported by representative experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.

Method Comparison Overview

While both HPLC and GC are powerful chromatographic techniques, they operate on different principles, making them suitable for different types of analytes. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for non-volatile and thermally labile compounds.[1][2][3] In contrast, GC separates analytes based on their volatility after they have been vaporized in a heated inlet.[1][2] This makes GC particularly well-suited for volatile and semi-volatile compounds. Given that 2,4-dienols are typically volatile, GC is often the method of choice. However, HPLC can be a viable alternative, especially when dealing with complex sample matrices or when derivatization is employed to enhance detection.

The cross-validation of analytical methods is a critical step in ensuring the consistency and reliability of results, particularly in regulated environments. It provides documented evidence that two different methods are capable of producing comparable and accurate results for the same analyte.

Quantitative Performance Comparison

Parameter HPLC-UV GC-FID/MS
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 3%< 2%
Analysis Time 10 - 25 minutes5 - 20 minutes
Derivatization Required Potentially (for UV detection)Generally not
Sample Volatility Not a primary requirementEssential

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following are representative methodologies for the analysis of 2,4-dienols using HPLC and GC.

HPLC-UV Method Protocol

This protocol is designed for the analysis of 2,4-dienols using an HPLC system equipped with a UV detector. Derivatization may be necessary to introduce a chromophore for sensitive UV detection.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a variable wavelength detector (VWD).

  • Column: XDB-C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (this may vary depending on the dienol and any derivatizing agent used).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the 2,4-dienol standard or sample.

    • Dissolve in acetonitrile to a known concentration.

    • If derivatization is required, follow a validated procedure (e.g., using a UV-active tagging agent).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

GC-FID/MS Method Protocol

This protocol is suitable for the analysis of volatile 2,4-dienols using a GC system with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

  • Instrumentation: Agilent 8890 GC system or equivalent, with an FID or MS detector.

  • Column: HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Volume: 1 µL (with split ratio, e.g., 50:1).

  • Sample Preparation:

    • Accurately weigh the 2,4-dienol standard or sample.

    • Dissolve in a volatile solvent such as methanol or hexane to a known concentration.

    • No derivatization is typically required for GC analysis of these compounds.

Method Validation Workflow

The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results.

cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development (Column, Mobile Phase) hplc_val Validation (Linearity, LOD/LOQ, Accuracy, Precision) hplc_dev->hplc_val cross_val Cross-Validation hplc_val->cross_val gc_dev Method Development (Column, Temp. Program) gc_val Validation (Linearity, LOD/LOQ, Accuracy, Precision) gc_dev->gc_val gc_val->cross_val comparison Comparison of Results (Statistical Analysis) cross_val->comparison equivalence Equivalence Established comparison->equivalence

Caption: Workflow for analytical method cross-validation.

HPLC Analysis Workflow

The following diagram illustrates the typical experimental workflow for the analysis of a sample using HPLC.

sample_prep Sample Preparation (Dissolution, Derivatization) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: Experimental workflow for HPLC analysis of 2,4-dienols.

GC Analysis Workflow

The subsequent diagram outlines the standard experimental workflow for analyzing a sample via GC.

sample_prep Sample Preparation (Dissolution in Volatile Solvent) gc_injection GC Injection (Vaporization) sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation detection FID/MS Detection separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: Experimental workflow for GC analysis of 2,4-dienols.

References

A Comparative Guide to the Synthesis of (2E,4E)-2,4-Octadien-1-ol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to (2E,4E)-2,4-Octadien-1-ol, a valuable building block in organic synthesis. We present a detailed examination of two primary pathways: a two-step route involving oxidation and subsequent reduction, and a proposed one-pot Wittig reaction. This comparison includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Oxidation-ReductionRoute 2: Wittig Olefination (Proposed)
Starting Materials 1-Hepten-4-olCrotonaldehyde, (3-Hydroxypropyl)triphenylphosphonium bromide
Key Intermediates (2E,4E)-2,4-OctadienalButenylidene triphenylphosphorane
Overall Yield ~65-75% (estimated)Potentially moderate to high, requires optimization
Stereoselectivity High for the (2E,4E) isomerDependent on reaction conditions, may produce a mixture of isomers
Number of Steps 21 (in-situ ylide generation)
Reagents & Catalysts Palladium diacetate, Trifluoroacetic acid, Oxygen, DIBAL-H or NaBH4/CeCl3Strong base (e.g., n-BuLi), Triphenylphosphine
Reaction Conditions Oxidation: 80°C; Reduction: -78°C to room temperatureYlide formation: typically low temperature; Wittig reaction: variable

Synthetic Pathways Overview

The following diagram illustrates the two synthetic routes to (2E,4E)-2,4-Octadien-1-ol discussed in this guide.

Synthetic_Routes cluster_1 Route 1: Oxidation-Reduction cluster_2 Route 2: Wittig Olefination A 1-Hepten-4-ol B (2E,4E)-2,4-Octadienal A->B Oxidation (Pd(OAc)2, TFA, O2) C (2E,4E)-2,4-Octadien-1-ol B->C Reduction (DIBAL-H or NaBH4/CeCl3) D Crotonaldehyde D->C Wittig Reaction E (3-Hydroxypropyl)triphenylphosphonium bromide F Wittig Reagent (Ylide) E->F Deprotonation (Strong Base)

A Comparative Guide to Purity Assessment of Synthetic (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic (2E,4E)-2,4-Octadien-1-ol, a key intermediate in various chemical syntheses. The objective is to offer a comparative overview of common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols to aid in method selection and validation.

Introduction to Purity Assessment

(2E,4E)-2,4-Octadien-1-ol is a conjugated diene alcohol whose purity is critical for its intended applications. Impurities can arise from the synthetic route or degradation and may include geometric isomers, oxidation products, and residual starting materials. Accurate and robust analytical methods are therefore essential to ensure the quality and consistency of the final product. The choice of analytical technique depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired quantitative accuracy.

Potential Impurities in Synthetic (2E,4E)-2,4-Octadien-1-ol

The purity of (2E,4E)-2,4-Octadien-1-ol can be affected by several factors. Conjugated dienes are known to be more stable than non-conjugated dienes due to resonance and hybridization energy.[1][2][3][4][5] However, the presence of double bonds makes them susceptible to certain reactions. The synthesis of (2E,4E)-2,4-Octadienal, a related compound, often focuses on achieving high regioselectivity and stereoselectivity to minimize contamination from other isomers.[6]

Common impurities may include:

  • Geometric Isomers: (2Z,4E), (2E,4Z), and (2Z,4Z)-isomers of 2,4-octadien-1-ol can be formed as byproducts during synthesis.

  • Oxidation Products: The allylic alcohol group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, (2E,4E)-2,4-octadienal.[7][8][9][10][11]

  • Residual Solvents and Starting Materials: Depending on the synthetic route, residual solvents and unreacted starting materials may be present.

  • Degradation Products: As a flavor and fragrance ingredient, the stability of the compound is important, as impurities can affect the sensory profile and shelf life of the final product.[12][13]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC, HPLC, and NMR for the purity assessment of (2E,4E)-2,4-Octadien-1-ol.

Parameter Gas Chromatography (GC-FID/GC-MS) High-Performance Liquid Chromatography (HPLC-UV/DAD) Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantitative determination based on the direct proportionality between NMR signal integrals and the number of nuclei.[14]
Typical Column Capillary columns (e.g., DB-WAX, HP-5).[15]Reversed-phase (e.g., C18) or normal-phase columns.Not applicable.
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).[15][16][17]UV/Vis or Diode Array Detector (DAD).NMR spectrometer.
Sample Preparation Minimal, direct injection of diluted sample.[15]Sample dissolved in a suitable mobile phase.Precise weighing of sample and internal standard, dissolved in a deuterated solvent.[18][19]
Selectivity for Isomers Good resolution of geometric isomers is often achievable with appropriate columns and temperature programming.Can provide good separation of isomers, depending on the column and mobile phase composition.Can distinguish and quantify isomers based on differences in chemical shifts and coupling constants.
Detection of Oxidation Products Excellent for separating the alcohol from its corresponding aldehyde.Good separation of compounds with different polarities.Can readily identify and quantify the aldehyde in the presence of the alcohol.
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Low to moderate (µg/mL to ng/mL range).Higher than chromatographic methods, typically in the µg/mL to mg/mL range.
Quantitative Accuracy High with proper calibration.High with proper calibration.Very high, can be a primary ratio method without the need for a specific reference standard of the analyte.[20][21]
Throughput High, with automated injection.Moderate to high.Lower, due to longer acquisition times for high accuracy.

Experimental Protocols

Gas Chromatography (GC) Method

A typical GC-FID method for the analysis of flavor alcohols can be adapted for (2E,4E)-2,4-Octadien-1-ol.[15][16][22]

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 220 °C at 10 °C/min.

    • Hold at 220 °C for 5 minutes.

  • Detector Temperature: 260 °C.

  • Quantification: External or internal standard method using a certified reference standard.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is suitable for the analysis of moderately polar compounds like (2E,4E)-2,4-Octadien-1-ol.

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the conjugated diene system).

  • Injection Volume: 10 µL.

  • Quantification: External standard method using a certified reference standard.

Quantitative NMR (qNMR) Spectroscopy Method

qNMR offers a powerful tool for the absolute quantification of (2E,4E)-2,4-Octadien-1-ol without the need for a specific reference standard of the analyte itself.[14][18][19][20][21]

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the (2E,4E)-2,4-Octadien-1-ol sample into an NMR tube.

    • Accurately weigh a similar amount of the internal standard into the same NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • ¹H NMR Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

    • A 90° pulse angle.

    • Acquisition of a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = (2E,4E)-2,4-Octadien-1-ol

    • IS = Internal Standard

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample of (2E,4E)-2,4-Octadien-1-ol Dilution Dilute with appropriate solvent Sample->Dilution Vial Transfer to GC vial Dilution->Vial Autosampler Autosampler Vial->Autosampler GC_Inlet GC Inlet (250°C) Autosampler->GC_Inlet GC_Column Capillary Column (e.g., DB-WAX) GC_Inlet->GC_Column Oven Temperature Program FID FID Detector (260°C) GC_Column->FID Chromatogram Obtain Chromatogram FID->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification Report Purity Report Quantification->Report

Caption: Gas Chromatography (GC) experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of (2E,4E)-2,4-Octadien-1-ol Dissolution Dissolve in mobile phase Sample->Dissolution Vial Transfer to HPLC vial Dissolution->Vial Autosampler Autosampler Vial->Autosampler Injector Injector Autosampler->Injector Pump HPLC Pump Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV/DAD Detector (230 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification Report Purity Report Quantification->Report

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Weigh_Sample Accurately weigh sample Dissolve Dissolve in deuterated solvent Weigh_Sample->Dissolve Weigh_IS Accurately weigh internal standard Weigh_IS->Dissolve NMR_Tube Transfer to NMR tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire ¹H NMR spectrum Spectrometer->Acquisition Processing Process Spectrum (Phasing, Baseline) Acquisition->Processing Integration Integrate Analyte & IS Signals Processing->Integration Calculation Calculate Purity Integration->Calculation Report Purity Report Calculation->Report

Caption: Quantitative NMR (qNMR) experimental workflow.

Conclusion

The selection of an appropriate analytical method for the purity assessment of synthetic (2E,4E)-2,4-Octadien-1-ol is crucial for ensuring product quality.

  • GC is a robust and sensitive technique, particularly well-suited for routine quality control due to its high throughput and excellent separation of volatile impurities.

  • HPLC offers a versatile alternative, especially for less volatile impurities or when derivatization is not desirable.

  • qNMR stands out for its high accuracy and its ability to provide a direct measure of purity without the need for a specific reference standard of the analyte, making it an excellent tool for the certification of reference materials and for in-depth purity analysis.

For comprehensive purity assessment, a combination of these techniques is often recommended. For instance, GC or HPLC can be used for routine screening of impurities, while qNMR can be employed for the accurate determination of the absolute purity of the main component.

References

A Comparative Guide to the Identification of Synthesis Impurities in (2E,4E)-2,4-Octadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of synthesis-related impurities in (2E,4E)-2,4-Octadien-1-ol. The objective is to offer a practical framework for purity assessment, crucial for ensuring the quality and safety of this compound in research and development. The following sections detail common impurities, comparative analytical techniques, and supporting experimental protocols.

Understanding the Impurity Profile

The synthesis of (2E,4E)-2,4-Octadien-1-ol typically involves a two-step process: the formation of the C8 carbon skeleton with conjugated double bonds, often via a Wittig-type reaction to produce (2E,4E)-2,4-octadienal, followed by the selective reduction of the aldehyde to the corresponding primary alcohol. This synthetic route is prone to the formation of several types of impurities.

Key Potential Impurities:

  • Geometric Isomers: The primary impurities are often the other geometric isomers of 2,4-octadien-1-ol, namely the (2E,4Z), (2Z,4E), and (2Z,4Z) isomers. These arise from incomplete stereoselectivity during the formation of the conjugated double bonds.

  • Over-reduction Products: The use of reducing agents like sodium borohydride can lead to the reduction of one or both of the carbon-carbon double bonds, resulting in octenol and octanol isomers.

  • Unreacted Starting Material: Incomplete reduction can leave residual (2E,4E)-2,4-octadienal in the final product.

  • Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and purification steps may also be present.

Comparative Analysis of Analytical Techniques

The identification and quantification of these impurities necessitate the use of high-resolution analytical techniques. The two most effective methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural elucidation of isolated impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation of non-volatile and thermally labile compounds, making it particularly well-suited for the separation of geometric isomers of 2,4-octadien-1-ol.

Comparison of HPLC Methods:

ParameterMethod A: Reversed-Phase C18Method B: Phenyl-Hexyl Phase
Stationary Phase C18Phenyl-Hexyl
Mobile Phase Acetonitrile/Water GradientMethanol/Water Gradient
Resolution of Isomers ModerateHigh
Analysis Time ~25 minutes~20 minutes
Advantages Widely available, good general-purpose separation.Enhanced π-π interactions with the phenyl rings provide superior selectivity for conjugated systems and geometric isomers.
Disadvantages May not fully resolve all geometric isomers.May require more method development for optimization.

Illustrative Quantitative Data (Hypothetical):

ImpurityMethod A (Area %)Method B (Area %)
(2E,4E)-2,4-Octadien-1-ol96.596.5
(2E,4Z)-2,4-Octadien-1-ol1.21.3
(2Z,4E)-2,4-Octadien-1-ol1.11.2
(2Z,4Z)-2,4-Octadien-1-ol0.50.6
(2E,4E)-2,4-Octadienal0.30.2
Other Impurities0.40.2
Total Impurities 3.5 3.5
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for the analysis of volatile compounds and provides both chromatographic separation and mass spectral data for confident identification.

Comparison of GC-MS Methods:

ParameterMethod C: Non-Polar ColumnMethod D: Polar Column
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5)Polyethylene Glycol (e.g., DB-WAX)
Separation Principle Separation primarily by boiling point.Separation by boiling point and polarity.
Resolution of Isomers Limited resolution of geometric isomers.Better resolution of geometric isomers due to differences in polarity.
Analysis Time ~30 minutes~40 minutes
Advantages Robust, widely used, good for general purity assessment.Superior separation of isomers with similar boiling points but different polarities.
Disadvantages Co-elution of isomers is likely.Longer analysis time, potential for column bleed at higher temperatures.

Illustrative Quantitative Data (Hypothetical):

ImpurityMethod C (Area %)Method D (Area %)
(2E,4E)-2,4-Octadien-1-ol97.0 (isomers may co-elute)96.5
(2E,4Z)-2,4-Octadien-1-olNot resolved1.3
(2Z,4E)-2,4-Octadien-1-olNot resolved1.2
(2Z,4Z)-2,4-Octadien-1-olNot resolved0.6
Octen-1-ol0.20.1
Octan-1-ol0.10.1
(2E,4E)-2,4-Octadienal0.30.2
Total Impurities ~3.0 3.5

Experimental Protocols

HPLC Method Development Protocol (Adapted from a similar compound)
  • System Preparation: Use an HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the (2E,4E)-2,4-Octadien-1-ol sample in the initial mobile phase composition.

  • Column Screening:

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) with the starting mobile phase.

    • Perform gradient runs on each column with mobile phases such as acetonitrile and water, and methanol and water.

  • Detection: Monitor the eluent at a wavelength of 230 nm, which is suitable for conjugated dienes.

  • Optimization:

    • Select the column and mobile phase system that provides the best initial separation of isomers.

    • Optimize the gradient profile (slope and duration), flow rate (0.8-1.5 mL/min), and column temperature (25-40°C) to achieve a resolution (Rs) > 1.5 between all isomeric peaks.

GC-MS Protocol (Adapted from a related compound)
  • System Preparation: Use a GC-MS system with a capillary column and an electron ionization (EI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the (2E,4E)-2,4-Octadien-1-ol sample in a suitable solvent like methanol or dichloromethane.

  • Chromatographic Conditions:

    • Column: HP-INNOWAX (polar) or DB-5 (non-polar), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 230°C, hold for 10 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

Visualization of Workflows and Pathways

Synthesis_and_Impurity_Formation Synthesis Pathway and Potential Impurity Formation Start Starting Materials Wittig Wittig-type Reaction Start->Wittig Aldehyde (2E,4E)-2,4-Octadienal Wittig->Aldehyde Main Product Isomers_Aldehyde Geometric Isomers of Aldehyde Wittig->Isomers_Aldehyde Side Products Reduction Reduction (e.g., NaBH4) Aldehyde->Reduction Product (2E,4E)-2,4-Octadien-1-ol Reduction->Product Desired Product Over_Reduction Over-reduction Products (Octenols, Octanol) Reduction->Over_Reduction Side Reaction Unreacted_Aldehyde Unreacted Aldehyde Reduction->Unreacted_Aldehyde Incomplete Reaction Isomers_Aldehyde->Reduction Isomers_Alcohol Geometric Isomers of Alcohol ((2E,4Z), (2Z,4E), (2Z,4Z)) Isomers_Aldehyde->Isomers_Alcohol Reduction

Caption: Synthesis pathway and potential impurity formation.

Analytical_Workflow Analytical Workflow for Impurity Identification Sample Sample of (2E,4E)-2,4-Octadien-1-ol HPLC HPLC Analysis (Isomer Separation) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS Quant_Isomers Quantification of Geometric Isomers HPLC->Quant_Isomers Isolation Preparative HPLC (Impurity Isolation) HPLC->Isolation Quant_Volatiles Quantification of Volatile Impurities GCMS->Quant_Volatiles Report Final Impurity Profile Report Quant_Isomers->Report Quant_Volatiles->Report NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Report

Caption: Analytical workflow for impurity identification.

A Comparative Guide to the Antioxidant Activity of Conjugated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of several conjugated alcohols, supported by experimental data from peer-reviewed literature. The focus is on providing a clear, data-driven comparison to aid in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of various conjugated alcohols, including resveratrol, cinnamyl alcohol, p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, have been evaluated using multiple in vitro assays. The most common assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for the DPPH assay, where a lower value indicates higher antioxidant activity, and as Trolox equivalents for the ORAC assay, where a higher value signifies greater antioxidant capacity.

The following table summarizes the available quantitative data for the antioxidant activity of selected conjugated alcohols. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Conjugated AlcoholAssayIC50 Value (DPPH)ORAC Value (µmol TE/g)Source
Resveratrol DPPH81.92 ± 9.17 µM-[1]
Cinnamyl Alcohol DPPH0.84 µg/mL-[2]
p-Coumaryl Alcohol -Data not available in comparable format-
Coniferyl Alcohol -Data not available in comparable format-
Sinapyl Alcohol -Data not available in comparable format-

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to ensure transparency and reproducibility.

DPPH Radical Scavenging Assay

The DPPH assay is a common method used to determine the radical scavenging activity of antioxidants.[3] The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Sample Preparation: The conjugated alcohol is dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • Reagent Preparation:

    • A fluorescent probe solution (e.g., fluorescein) is prepared in a phosphate buffer (pH 7.4).

    • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is prepared in the same buffer.

    • A standard antioxidant, Trolox (a water-soluble vitamin E analog), is used to create a standard curve.

  • Sample Preparation: The conjugated alcohol is dissolved in an appropriate solvent and diluted to various concentrations.

  • Reaction Mixture: In a black 96-well microplate, the fluorescent probe, the sample or Trolox standard, and the buffer are mixed.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard.

  • ORAC Value Calculation: A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Visualizations

Signaling Pathway: Oxidative Stress and Antioxidant Intervention

The following diagram illustrates a simplified signaling pathway of cellular oxidative stress and the points at which antioxidants, such as conjugated alcohols, can intervene to mitigate damage.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Attack Oxidative_Damage Oxidative Damage (e.g., Lipid Peroxidation) Cellular_Components->Oxidative_Damage Leads to Cellular_Dysfunction Cellular Dysfunction & Disease Oxidative_Damage->Cellular_Dysfunction Antioxidants Conjugated Alcohols (Antioxidants) Antioxidants->ROS Neutralize Experimental_Workflow Start Select Conjugated Alcohols for Comparison Assay_Selection Choose Antioxidant Assay (e.g., DPPH or ORAC) Start->Assay_Selection Sample_Prep Prepare Standard Solutions & Sample Dilutions Assay_Selection->Sample_Prep Perform_Assay Execute Assay Protocol Sample_Prep->Perform_Assay Data_Acquisition Measure Absorbance or Fluorescence Perform_Assay->Data_Acquisition Data_Analysis Calculate % Inhibition / AUC & Determine IC50 / ORAC Value Data_Acquisition->Data_Analysis Comparison Compare Antioxidant Activity Data_Analysis->Comparison Logical_Relationship Structure Chemical Structure Number & Position of -OH groups Nature of the side chain Presence of other substituents Comparison Comparative Analysis Structure->Comparison Activity Antioxidant Activity Radical Scavenging (DPPH) Peroxyl Radical Neutralization (ORAC) Activity->Comparison

References

A Comparative Benchmarking Guide to (2E,4E)-2,4-Octadien-1-ol as a Flavor Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of (2E,4E)-2,4-octadien-1-ol as a flavor ingredient against its analytically similar alternative, (2E,4E)-2,4-octadienal. The information presented herein is curated to assist researchers, scientists, and professionals in drug development in understanding the nuanced sensory and chemical characteristics of these compounds for their applications.

Executive Summary

(2E,4E)-2,4-Octadien-1-ol is a flavor ingredient characterized by a savory and green aroma profile.[1][2] Its performance as a flavor additive is benchmarked against (2E,4E)-2,4-octadienal, a compound with a more complex fatty, green, and sour aroma, complemented by fruity notes of melon and pear. While both compounds are utilized to impart specific flavor characteristics, their chemical stability and sensory potency differ significantly, influencing their suitability for various applications. Aldehydes, such as (2E,4E)-2,4-octadienal, are generally more reactive and less stable than their corresponding alcohols, particularly in acidic or aqueous environments. This guide synthesizes available data on their sensory profiles, stability, and provides detailed experimental protocols for their evaluation.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical and sensory properties of (2E,4E)-2,4-octadien-1-ol and its aldehyde alternative, (2E,4E)-2,4-octadienal.

Table 1: Physicochemical Properties

Property(2E,4E)-2,4-Octadien-1-ol(2E,4E)-2,4-OctadienalSource(s)
Molecular Formula C₈H₁₄OC₈H₁₂O[1][3]
Molecular Weight 126.20 g/mol 124.18 g/mol [1][4]
Appearance Colorless liquidColorless to light yellow liquid[1][4]
Solubility in Water InsolubleInsoluble[1][3]
Solubility in Other Solvents Soluble in fat and ethanolMiscible in fats; soluble in ethanol[1][3]
Boiling Point Not available~88°C at 10 mmHg[4]
Flash Point 85°C79°C[2][4]

Table 2: Sensory Profile Comparison

Sensory Attribute(2E,4E)-2,4-Octadien-1-ol(2E,4E)-2,4-OctadienalSource(s)
Primary Descriptors Savory, GreenFatty, Green, Sour[1][3][5]
Secondary Descriptors -Melon, Pear, Fruity, Citrus[5]
Overall Character Mild, GreenComplex, Fatty-Fruity[1][5]

Note: Direct quantitative sensory panel data comparing the intensity of these attributes is limited in publicly available literature.

Experimental Protocols

Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

This protocol outlines a standardized method for a trained sensory panel to quantify the flavor attributes of (2E,4E)-2,4-octadien-1-ol and its alternatives.

Objective: To quantitatively measure and compare the intensity of specific flavor attributes of the target compounds.

Materials:

  • (2E,4E)-2,4-Octadien-1-ol

  • (2E,4E)-2,4-Octadienal

  • Deodorized neutral oil (e.g., medium-chain triglyceride oil) or deionized water with a suitable solubilizing agent as a base.

  • Controlled sensory evaluation booths with controlled lighting and ventilation.

  • Unstructured line scales (e.g., 15-cm) anchored with "low" and "high" intensity endpoints for each attribute.

  • Data collection software.

Procedure:

  • Panelist Training: A panel of 8-12 trained assessors is familiarized with the flavor attributes associated with the compounds, such as 'fatty,' 'green,' 'waxy,' 'savory,' 'sour,' 'fruity,' and 'melon.' Reference standards for each attribute are provided to calibrate the panelists.

  • Sample Preparation: The flavor compounds are diluted in the neutral base to a concentration suitable for sensory evaluation, ensuring the intensity is within a measurable range on the scale. Samples are coded with random three-digit numbers.

  • Evaluation Protocol:

    • Panelists are presented with the samples in a randomized and balanced order.

    • They are instructed to cleanse their palate with water and unsalted crackers between samples.

    • For each sample, panelists rate the intensity of each predefined sensory attribute on the provided line scales.

  • Data Analysis: The data from the line scales are converted to numerical values. Analysis of Variance (ANOVA) and multivariate analysis techniques (e.g., Principal Component Analysis) are used to determine significant differences in the sensory profiles of the compounds.

Gas Chromatography-Olfactometry (GC-O) for Odor Activity Assessment

This protocol details the use of GC-O to identify and assess the odor activity of volatile compounds.

Objective: To separate and identify the odor-active compounds and determine their relative odor potencies.

Instrumentation:

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port.

  • Capillary column suitable for flavor analysis (e.g., DB-5 or DB-WAX).[6]

  • Humidified air supply for the sniffing port.[6]

Procedure:

  • Sample Preparation: The flavor compounds are diluted in a suitable solvent. Volatile compounds can be extracted from a food matrix using techniques like headspace solid-phase microextraction (SPME).[6]

  • GC Separation: The sample is injected into the GC. The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity. The column effluent is split (typically 1:1) between the MS detector and the olfactometry port.[6][7]

  • Olfactometry (Sniffing): A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of each detected odor.

  • MS Detection: Simultaneously, the MS detector records the mass spectra of the eluting compounds.

  • Data Analysis: The retention times of the odor events from the olfactogram are matched with the peaks in the chromatogram. The mass spectra are used to identify the compounds responsible for the detected odors. Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the odor potency of a compound.[8]

Mandatory Visualizations

Signaling Pathway of Olfaction

Olfactory_Signaling_Pathway Odorant Odorant Molecule ((2E,4E)-2,4-Octadien-1-ol) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: Generalized olfactory signaling pathway for odorant perception.

Experimental Workflow for Comparative Sensory Analysis

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis cluster_comp Comparison Sample_A (2E,4E)-2,4-Octadien-1-ol Solution QDA Quantitative Descriptive Analysis Sample_A->QDA GCO Gas Chromatography- Olfactometry (GC-O) Sample_A->GCO Sample_B (2E,4E)-2,4-Octadienal Solution Sample_B->QDA Sample_B->GCO Sensory_Data Sensory Profile Data QDA->Sensory_Data Odor_Potency Odor Potency Data GCO->Odor_Potency Comparison Performance Comparison Sensory_Data->Comparison Odor_Potency->Comparison

Caption: Workflow for the comparative sensory analysis of flavor ingredients.

Logical Relationship of Flavor Stability

Flavor_Stability_Factors Flavor_Compound Flavor Compound (e.g., Dienol vs. Dienal) Stability Flavor Stability Flavor_Compound->Stability Influences Food_Matrix Food Matrix (pH, Water Activity, Composition) Food_Matrix->Stability Influences Processing Processing Conditions (Temperature, Light, Oxygen) Processing->Stability Influences

Caption: Key factors influencing the stability of a flavor ingredient.

References

Safety Operating Guide

Proper Disposal of 2,4-Octadien-1-ol, (2E,4E)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,4-Octadien-1-ol, (2E,4E)-, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks and maintaining compliance with safety regulations.

Hazard Assessment

Before handling, it is essential to be fully aware of the hazards associated with 2,4-Octadien-1-ol, (2E,4E)-. This substance is a combustible liquid that can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1]

Quantitative Data

The following table summarizes the key physical, chemical, and safety data for 2,4-Octadien-1-ol, (2E,4E)-.

PropertyValueReference(s)
Chemical Formula C₈H₁₄O[2][3]
Molecular Weight 126.20 g/mol [2][3]
CAS Number 18409-20-6[2][4]
Appearance Colorless liquid[2]
Boiling Point 75 °C @ 0.50 mm Hg[5]
Flash Point 85 °C (185 °F) - Closed Cup[5]
Density 0.864 - 0.874 g/cm³ @ 25 °C[2]
Solubility Insoluble in water; Soluble in fat and ethanol.[2]
Refractive Index 1.486 - 1.496 @ 20 °C[2]

Methodology for Safe Disposal

The recommended disposal route for 2,4-Octadien-1-ol, (2E,4E)- is through a licensed chemical waste disposal facility, typically involving controlled incineration.[4] Discharging this chemical into sewer systems or the environment is strictly prohibited.[4]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant impervious gloves (e.g., nitrile).

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Protective Clothing: A flame-retardant lab coat and appropriate footwear.

Step 2: Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designated Waste Container: Collect waste 2,4-Octadien-1-ol, (2E,4E)- in a dedicated, chemically compatible container. The container must be in good condition, leak-proof, and have a secure, sealable lid.

  • Labeling: Clearly label the container with the words "HAZARDOUS WASTE ," the full chemical name "2,4-Octadien-1-ol, (2E,4E)- ," and an indication of its flammable nature.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizers, acids, and bases.

  • Headspace: Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion.

Step 3: Storage of Chemical Waste

Store the waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[6]

  • Use secondary containment (e.g., a larger, chemically resistant tray or bin) to contain potential leaks.

Step 4: Accidental Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill using a non-combustible, inert absorbent material such as sand or vermiculite. Do not use paper towels or other combustible materials.

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the collected spill waste following the same procedures as for the liquid chemical waste.

Step 5: Disposal of Empty Containers

Empty containers that held 2,4-Octadien-1-ol, (2E,4E)- must also be treated as hazardous waste.

  • Triple Rinse: Rinse the empty container at least three times with a suitable solvent (e.g., ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as flammable hazardous waste. Do not pour it down the drain.

  • Final Disposal: Once triple-rinsed, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[4]

Step 6: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the chemical waste independently. The material should be taken to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of 2,4-Octadien-1-ol, (2E,4E)-.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_final Final Disposal cluster_contingency Contingency Plans A Assess Hazards of 2,4-Octadien-1-ol B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Collect Waste Chemical (Do not overfill) C->D E Segregate from Incompatible Materials D->E F Securely Seal Container E->F G Store in Ventilated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS for Waste Pickup H->I J Transfer to Licensed Waste Disposal Facility I->J K Controlled Incineration J->K Spill Spill Occurs Spill_Cleanup Absorb with Inert Material (No Combustibles) Spill->Spill_Cleanup Spill_Collect Collect in Sealed Container for Hazardous Waste Spill_Cleanup->Spill_Collect Spill_Collect->I Empty_Cont Container is Empty Triple_Rinse Triple Rinse with Solvent Empty_Cont->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Collect_Rinsate->D Add to waste Dispose_Cont Dispose of Rinsed Container Collect_Rinsate->Dispose_Cont

Caption: Workflow for the safe disposal of 2,4-Octadien-1-ol.

References

Personal protective equipment for handling 2,4-Octadien-1-ol, (2E,4E)-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (2E,4E)-2,4-Octadien-1-ol. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling (2E,4E)-2,4-Octadien-1-ol. The following personal protective equipment is recommended.[1]

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect eyes from splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Fire/flame resistant and impervious clothing. A standard laboratory coat should also be worn.[1]To prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is recommended if dust or aerosols are generated. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]To prevent inhalation of vapors, mists, or dust.
Foot Protection Closed-toe and closed-heel shoes must be worn in the laboratory at all times.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safely handling (2E,4E)-2,4-Octadien-1-ol.

1. Preparation and Engineering Controls:

  • Conduct all handling of (2E,4E)-2,4-Octadien-1-ol within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Remove all sources of ignition and use non-sparking tools.[1]

2. Handling:

  • Don the appropriate PPE as outlined in the table above.

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Keep the container tightly closed when not in use.

3. Post-Handling:

  • Thoroughly clean the work area after handling is complete.

  • Remove and dispose of contaminated gloves and any other disposable PPE in the appropriate waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

Disposal Plan

Proper disposal of (2E,4E)-2,4-Octadien-1-ol and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing (2E,4E)-2,4-Octadien-1-ol, including contaminated materials like gloves and absorbent pads, in a designated, chemically compatible, and leak-proof container.

  • Do not mix with other waste unless compatibility is confirmed.

2. Labeling:

  • Clearly label the waste container with "Flammable Organic Waste" and list "(2E,4E)-2,4-Octadien-1-ol" as a component.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

4. Disposal:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Adhered or collected material should be promptly disposed of.[1]

  • Contaminated packaging can be triply rinsed and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[1]

Quantitative Data

PropertyValue
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2]
CAS Number 18409-20-6[2]

Workflow for Safe Handling of (2E,4E)-2,4-Octadien-1-ol

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Store Waste Appropriately disp1->disp2 disp3 Dispose via Approved Methods disp2->disp3

Caption: Operational Workflow for Handling (2E,4E)-2,4-Octadien-1-ol.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.